molecular formula C21H22BrN3O2S B1671372 ETB067 CAS No. 1000995-79-8

ETB067

Cat. No.: B1671372
CAS No.: 1000995-79-8
M. Wt: 460.4 g/mol
InChI Key: NRPXZULHAHEPLF-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETB067 is an H-89 analog. It acts as a PKA and AKT1 inhibitor with specificity on no longer inhibiting CAMK2B and neither affecting viability of mice nor causing any detectable tissue damage at the dose given.

Properties

CAS No.

1000995-79-8

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

N-[2-[[(E)-3-(4-bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H22BrN3O2S/c1-16(13-17-5-7-19(22)8-6-17)14-24-11-12-25-28(26,27)21-4-2-3-18-15-23-10-9-20(18)21/h2-10,13,15,24-25H,11-12,14H2,1H3/b16-13+

InChI Key

NRPXZULHAHEPLF-DTQAZKPQSA-N

SMILES

CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Br)/CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)CNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ETB067;  ETB-067;  ETB 067; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Tigilanol Tiglate-Mediated Protein Kinase C Activation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel diterpene ester isolated from the seeds of the Australian blushwood tree (Fontainea picrosperma), is a potent activator of the protein kinase C (PKC) family of enzymes. This technical guide provides a comprehensive overview of the molecular mechanism of action of tigilanol tiglate, focusing on its activation of the PKC signaling cascade and the subsequent downstream cellular events that lead to its significant anti-tumor effects. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support further research and development in the field of oncology.

Core Mechanism: Protein Kinase C Activation

The primary therapeutic action of tigilanol tiglate is initiated through the activation of specific isoforms of protein kinase C. Unlike many cancer therapies that focus on inhibiting signaling pathways, tigilanol tiglate acts as a potent PKC agonist, triggering a cascade of events that result in rapid tumor cell death, vascular disruption, and a localized inflammatory response.

Tigilanol tiglate mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event induces the translocation of cytosolic PKC isoforms to the plasma membrane, leading to their activation. Studies have demonstrated that tigilanol tiglate selectively activates a specific subset of PKC isoforms, primarily the classical (conventional) isoforms PKC-α and PKC-β (I and II), and the novel isoform PKC-γ.[1][2][3] This isoform-specific activation is a critical determinant of the drug's therapeutic window and potent anti-tumor activity. The activation of PKCβ isoforms, in particular, has been linked to the increased permeability of tumor vasculature, a key contributor to the hemorrhagic necrosis observed following treatment.[4]

The central role of PKC activation in the mechanism of action of tigilanol tiglate is underscored by the observation that co-administration of a pan-PKC inhibitor, bisindolylmaleimide-1 (BIM-1), significantly attenuates its anti-tumor efficacy.[3]

Downstream Signaling and Cellular Consequences

The activation of PKC by tigilanol tiglate initiates a multi-faceted and rapid biological response within the tumor microenvironment. These downstream effects can be categorized into direct oncolytic effects, vascular disruption, and the induction of an inflammatory response.

2.1. Direct Oncolytic Effects:

  • Mitochondrial Disruption: Tigilanol tiglate induces mitochondrial swelling and disrupts mitochondrial function, leading to the rapid oncolysis of tumor cells.[4]

  • Immunogenic Cell Death (ICD): The drug promotes a form of cell death that stimulates an anti-tumor immune response.[5] This is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 (HMGB1), and the surface exposure of calreticulin.[6] This process is linked to a caspase/gasdermin E-dependent pyroptotic pathway.

2.2. Vascular Disruption:

A hallmark of tigilanol tiglate's activity is the rapid and potent disruption of the tumor vasculature. Activation of PKC, particularly PKCβ isoforms, increases the permeability of endothelial cell monolayers, leading to hemorrhagic necrosis within the tumor.[3][7] This vascular disruption contributes significantly to the rapid tumor ablation observed clinically.

2.3. Inflammatory Response:

Tigilanol tiglate induces an acute and localized inflammatory response characterized by the influx of immune cells, including neutrophils.[1] This inflammatory infiltrate contributes to the clearance of tumor debris and can foster a longer-term anti-tumor immune surveillance.

Quantitative Data

The following tables summarize the quantitative data regarding the bioactivity of tigilanol tiglate and its analogues.

Table 1: PKC Binding Affinity of Tigilanol Tiglate and Analogues [1]

CompoundPKC IsoformBinding Affinity (Ki, nM)
Tigilanol Tiglate (1)PKCβI3.2
Tigilanol Tiglate (1)PKCθ28
Analogue 13 (SUW400)PKCβI3.5
Analogue 13 (SUW400)PKCθ31
Analogue 14 (SUW401)PKCβI>10,000
Analogue 14 (SUW401)PKCθ>10,000
Analogue 15PKCβI0.8
Analogue 15PKCθ1.2

Table 2: In Vivo Anti-Tumor Efficacy of Tigilanol Tiglate and Analogues [1]

CompoundTumor ModelDoseTumor Volume Reduction (%)
Tigilanol Tiglate (TT)MM649 Xenograft30 µg~90
EBC-158 (PKC-inactive analogue)SCC-15 Xenograft30 µgPartial hemorrhagic necrosis, not efficacious

Table 3: Clinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors [8]

ParameterResult
Number of Dogs Treated81
Complete Response (single treatment)75% at day 28
Recurrence in CR Dogs7% at day 84
Overall Complete Response (with retreatment)88%

Table 4: Clinical Efficacy of Tigilanol Tiglate in Human Soft Tissue Sarcoma (Phase 2a)

ParameterResult
Evaluable Patients10
Patients with Complete or Partial Ablation8
Objective Response Rate in Injected Tumors81%
Complete Ablation (100% volume reduction)52% of treated tumors
Partial Ablation (≥30% volume reduction)30% of treated tumors
Recurrence of Complete Responses at 6 months0%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway of tigilanol tiglate and a general experimental workflow for its investigation.

Tigilanol_Tiglate_PKC_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Tigilanol_Tiglate Tigilanol Tiglate PKC_inactive PKC (inactive) Tigilanol_Tiglate->PKC_inactive Binds to C1 Domain PKC_active PKC (active) PKC_inactive->PKC_active Translocation & Activation Downstream_Effectors Downstream Effectors PKC_active->Downstream_Effectors Phosphorylation Vascular_Disruption Vascular Disruption Downstream_Effectors->Vascular_Disruption Inflammation Inflammation Downstream_Effectors->Inflammation Tumor_Cell_Death Tumor Cell Death (Oncolysis, ICD) Downstream_Effectors->Tumor_Cell_Death

Caption: Tigilanol Tiglate-Mediated PKC Activation Pathway.

Experimental_Workflow Start Start: Compound of Interest (e.g., Tigilanol Tiglate) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays PKC_Activation PKC Activation/ Translocation Assay In_Vitro_Assays->PKC_Activation Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Permeability Endothelial Permeability Assay In_Vitro_Assays->Permeability In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Tumor_Model Murine Xenograft/ Syngeneic Tumor Model In_Vivo_Studies->Tumor_Model Intratumoral_Injection Intratumoral Injection Tumor_Model->Intratumoral_Injection Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Intratumoral_Injection->Efficacy_Assessment Data_Analysis Data Analysis & Conclusion Efficacy_Assessment->Data_Analysis

Caption: General Experimental Workflow for Investigating Tigilanol Tiglate.

Logical_Relationship TT_Injection Intratumoral Injection of Tigilanol Tiglate PKC_Activation PKC Isoform Activation (α, βI, βII, γ) TT_Injection->PKC_Activation Direct_Effects Direct Tumor Cell Effects PKC_Activation->Direct_Effects Vascular_Effects Tumor Vasculature Effects PKC_Activation->Vascular_Effects Immune_Response Inflammatory & Immune Response PKC_Activation->Immune_Response Mitochondrial_Damage Direct_Effects->Mitochondrial_Damage ICD Direct_Effects->ICD Permeability_Increase Vascular_Effects->Permeability_Increase Hemorrhagic_Necrosis Hemorrhagic Necrosis Immune_Response->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Mitochondrial_Damage->Tumor_Ablation ICD->Tumor_Ablation Permeability_Increase->Hemorrhagic_Necrosis Hemorrhagic_Necrosis->Tumor_Ablation

Caption: Logical Relationship of Tigilanol Tiglate's Mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of tigilanol tiglate.

5.1. In Vivo Murine Xenograft Tumor Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c Foxn1nu or NOD/SCID) for xenograft models with human cancer cell lines, or immunocompetent syngeneic models (e.g., BALB/c with CT26 cells) to study immune responses.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MM649 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable and measurable size (e.g., 75-100 mm³).

  • Treatment:

    • Prepare tigilanol tiglate solution in a suitable vehicle (e.g., 40% propylene (B89431) glycol in water).

    • Administer a single intratumoral injection of tigilanol tiglate (e.g., 27 nmol in 50 µL) or vehicle control. A "fanning" motion with the needle can ensure even distribution.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly) and calculate using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal health, including body weight and any signs of toxicity.

    • Observe the injection site for inflammation, necrosis, and wound healing.

  • Endpoint: Euthanize animals when tumors reach a predetermined size, or at the end of the study period, for tissue collection and further analysis (e.g., histology, immunohistochemistry).

5.2. PKC Translocation Assay

  • Cell Culture: Plate suitable host cells (e.g., HeLa) on glass-bottom dishes.

  • Transfection: Transfect cells with an expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKC-βI-GFP). Allow 24-48 hours for protein expression.

  • Treatment:

    • Replace the culture medium with an imaging buffer.

    • Acquire baseline fluorescence images showing the cytosolic localization of the PKC-GFP fusion protein.

    • Add tigilanol tiglate or its analogues to the desired final concentration.

  • Imaging: Immediately begin acquiring time-lapse images using a confocal microscope to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

  • Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytosol over time to determine the kinetics and extent of PKC translocation.

5.3. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of tigilanol tiglate or its analogues. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.4. Endothelial Cell Permeability Assay (Transwell Assay)

  • Cell Culture: Seed endothelial cells (e.g., HUVECs) onto the microporous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • Treatment: Add tigilanol tiglate to the upper chamber of the Transwell insert.

  • Permeability Measurement:

    • Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.

    • At various time points, collect samples from the lower chamber.

    • Measure the concentration of the tracer molecule in the lower chamber using a fluorometer or spectrophotometer.

  • Analysis: An increase in the amount of the tracer molecule in the lower chamber in treated wells compared to control wells indicates an increase in endothelial permeability.

Conclusion

Tigilanol tiglate represents a novel and potent therapeutic agent with a distinct mechanism of action centered on the activation of a specific subset of PKC isoforms. This activation triggers a rapid and localized cascade of events, including direct oncolytic effects, vascular disruption, and an inflammatory response, culminating in effective tumor ablation. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the continued research and development of tigilanol tiglate and other PKC-activating compounds as innovative cancer therapies.

References

EBC-46 (Tigilanol Tiglate): A Technical Whitepaper on its Discovery, Natural Source, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EBC-46, chemically known as tigilanol tiglate, is a novel diterpene ester that has emerged as a significant therapeutic agent in oncology.[1] Discovered through a screening program of natural products from the Australian rainforest, EBC-46 is sourced from the kernels of the blushwood tree, Fontainea picrosperma.[2][3][4] Its primary mechanism of action involves the activation of specific Protein Kinase C (PKC) isoforms, leading to a rapid and localized inflammatory response, disruption of tumor vasculature, and subsequent tumor necrosis.[2][5][6][7] This document provides a comprehensive technical overview of EBC-46, detailing its discovery, the biology of its natural source, quantitative data from preclinical and clinical studies, detailed experimental protocols, and a visual representation of its core biological pathways and development workflow.

Discovery and Natural Source: Fontainea picrosperma

Discovery by QBiotics

Tigilanol tiglate was identified by the Australian biotechnology company QBiotics (a subsidiary of EcoBiotics) through an automated screening process of natural compounds.[2][3][6] The source organism, Fontainea picrosperma, is a small, dioecious tree endemic to a restricted region of the Atherton Tablelands in the tropical rainforest of Northeastern Australia.[1][2] While the compound is likely present in all plant tissues, it is found in high concentrations within the seeds of the tree's fruit.[1][2][4]

The Blushwood Tree (Fontainea picrosperma)

The blushwood tree has a limited natural habitat, which presents a challenge for the large-scale, commercial production of EBC-46.[1][2][4] This has prompted research into plantation cultivation and, more recently, a scalable semi-synthetic production method.[1][2] Studies have identified significant variation in EBC-46 yield between individual trees, categorizing them as "high-producing" and "low-producing" phenotypes, which is critical for selective breeding programs.[1]

Production and Synthesis

Currently, EBC-46 is produced through isolation and purification from F. picrosperma fruit.[1] However, its complex structure had long made it synthetically inaccessible on a commercial scale.[2] A major breakthrough was achieved by Stanford University researchers, who developed a method to chemically transform phorbol, an abundant plant-based starting material from the purging croton (Croton tiglium), into EBC-46 in a dozen steps.[2][4][6] This synthetic route not only secures a sustainable supply for clinical needs but also allows for the creation of chemical analogs to explore other therapeutic applications.[2][6]

Quantitative Data

Chemical and Pharmacological Properties
PropertyValueReference
Chemical Name Tigilanol Tiglate[2]
IUPAC Name 12-Tigloyl-13-(2-methylbutanoyl)-6,7-epoxy-4,5,9,12,13,20-hexahydroxy-1-tigliaen-3-one[5]
Molecular Formula C₃₀H₄₂O₁₀[5]
Molecular Weight 562.65 g/mol [5]
Mechanism Protein Kinase C (PKC) Activator[2][5][6]
Target Isoforms PKC-α, -βI, -βII, -γ[5]
Preclinical Efficacy in Murine Models
Tumor ModelOutcomeKey FindingsReference
Melanoma (SK-MEL-28) Enduring tumor ablationA single intra-lesional injection led to long-term cure with no recurrence for 12 months.[3][5]
Head and Neck (FaDu) Rapid tumor cell deathLoss of tumor cell viability observed within four hours of injection.[3][5]
Colon Cancer (MC-38) Tumor ablationEffective against syngeneic colon cancer models.[3][5]
Overall Response >70% long-term cure rateIn multiple preclinical models, a single treatment was sufficient for enduring response.[3]
Veterinary Clinical Trial Data (Canine Mast Cell Tumors)

The drug is approved and marketed as STELFONTA® for the treatment of non-metastatic mast cell tumors (MCTs) in dogs.[2][4]

Study ParameterResultReference
Treatment Single intra-lesional injection[7][8]
Complete Response (Day 28) 75%[8]
Durability (No recurrence at Day 84) 93% of dogs with initial CR[8]
Two-Dose Efficacy 88% cure rate[2][4]
Human Clinical Trial Data (Phase I/II)
Trial PhaseCancer TypeKey FindingsReference
Phase I (Dose Escalation) Refractory Cutaneous/Subcutaneous TumorsMaximum tolerated dose (MTD) was not reached; dose of 3.6 mg/m² determined to balance safety and efficacy.[9]
Phase IIa (QB46C-H07) Advanced/Metastatic Soft Tissue SarcomaOngoing trial evaluating a fixed dose of up to 3.6 mg/m². Granted FDA Orphan Drug Designation.[9]

Mechanism of Action

EBC-46's anti-tumor activity is multi-modal and initiated by its primary role as a potent activator of specific Protein Kinase C (PKC) isoforms.[2][5] This activation is isoform-selective, primarily targeting classical (α, βI, βII, γ) and some novel PKC isoforms.[5][10]

The proposed signaling cascade is as follows:

  • Direct PKC Activation : Intra-lesional injection of EBC-46 leads to its binding and activation of PKC within tumor cells and the surrounding vasculature.[2][5]

  • Induction of Inflammation and Immune Response : PKC activation triggers the release of inflammatory cytokines and attracts immune cells, particularly neutrophils, to the tumor site.[2][5] EBC-46 induces an oxidative burst from polymorphonuclear cells (PMNs).[5]

  • Disruption of Tumor Vasculature : A key effect is the rapid increase in the permeability of tumor capillaries.[5] This is mediated by PKC-dependent disruption of endothelial cell integrity, leading to vascular leakage.[2][5]

  • Hemorrhagic Necrosis : The combination of vascular disruption and the inflammatory response results in hemorrhagic necrosis, effectively cutting off the tumor's blood supply and leading to rapid tumor cell death by oncosis.[2][5][7]

EBC46_Mechanism_of_Action cluster_injection Intra-tumoral Environment cluster_cellular_effects Cellular & Vascular Effects cluster_outcome Tumor Response EBC46 EBC-46 (Tigilanol Tiglate) PKC Activation of Protein Kinase C (PKC-α, βI, βII, γ) EBC46->PKC Binds & Activates Immune Recruitment of Immune Cells (e.g., Neutrophils) PKC->Immune Triggers Inflammation Vessels Disruption of Tumor Vascular Endothelium PKC->Vessels Increases Permeability Necrosis Hemorrhagic Necrosis & Tumor Cell Death Immune->Necrosis Vessels->Necrosis

Experimental Protocols

Extraction and Purification of EBC-46 from Fontainea picrosperma

This protocol is based on methods described for the isolation of epoxytigliane diesters.[11][12]

  • Source Material : Kernels from the fruit of Fontainea picrosperma.[11]

  • Extraction : A methanol (B129727) extract is prepared from the ground kernels.

  • Liquid-Liquid Partitioning : The crude methanol extract is partitioned between n-hexane and 80% aqueous methanol. This step separates the highly lipophilic compounds (in the hexane (B92381) phase) from the more polar diester fraction containing EBC-46 (in the aqueous methanol phase).[11][12]

  • Purification : The diester fraction is subjected to further chromatographic purification steps (e.g., silica (B1680970) gel chromatography, HPLC) to isolate EBC-46 to >97% purity.[5]

Extraction_Workflow Start Fontainea picrosperma Kernels Grind Grind Kernels Start->Grind Extract Methanol Extraction Grind->Extract Partition Partition: Hexane / 80% Methanol Extract->Partition HexPhase Hexane Phase (Lipophilic Fraction) Partition->HexPhase Discard AqPhase Aqueous Methanol Phase (Diester Fraction) Partition->AqPhase Collect Purify Chromatographic Purification (e.g., HPLC) AqPhase->Purify End Pure EBC-46 (>97%) Purify->End

In Vivo Efficacy Study in Murine Tumor Models

This protocol is a generalized representation of preclinical efficacy studies.[5]

  • Animal Model : Immunocompromised (e.g., BALB/c Foxn1nu) or syngeneic mice, 5-6 weeks old.

  • Tumor Implantation : Human tumor cells (e.g., SK-MEL-28 melanoma, FaDu head and neck cancer) are injected subcutaneously on the hindquarter of the mice. Tumors are allowed to grow to a specified volume (e.g., 100 mm³).

  • Drug Formulation : EBC-46 is formulated in a vehicle, typically 20% propylene (B89431) glycol in water.

  • Administration : A single intra-lesional injection of the EBC-46 formulation (e.g., 50 nmol or 30 µg) is administered directly into the established tumor. Control animals receive a vehicle-only injection.

  • Monitoring and Endpoints :

    • Tumor volume is measured at regular intervals.

    • Local responses (erythema, edema) are scored.

    • Primary endpoint is complete response (CR), defined as the complete disappearance of the tumor.

    • Long-term monitoring for tumor recurrence is conducted for up to 12 months.

    • For mechanistic studies, tumors are harvested at various time points (e.g., 1, 4, 24 hours) post-injection for histological analysis (e.g., CD31 immunostaining for vascular integrity).[5]

In Vitro Cell Growth Inhibition Assay

The sulforhodamine B (SRB) assay is a standard method for measuring drug-induced cytotoxicity.[5]

  • Cell Culture : Cancer cell lines (e.g., B16-F0, SK-MEL-28) are seeded at sub-confluent densities (e.g., 5,000 cells/well) in 96-well microtiter plates and allowed to attach overnight.

  • Drug Treatment : EBC-46 is diluted in complete media to various concentrations. The media in the plates is replaced with the drug-containing media. Control wells receive vehicle alone. Cells are incubated for a specified period (e.g., 4 days).

  • Cell Fixation : After incubation, cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining : The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass, indicating cell viability.

  • Analysis : The 50% lethal dose (LD₅₀) is calculated from the dose-response curve.

Canine Mast Cell Tumor Clinical Trial Protocol Synopsis

This protocol is a summary of the design used to evaluate STELFONTA® (tigilanol tiglate).[7][8][13]

  • Study Design : A multi-center, randomized, controlled study.

  • Inclusion Criteria : Client-owned dogs with cytologically confirmed cutaneous or subcutaneous MCT (Stage I/IIa). Tumor volume must be within a specified range (e.g., 0.1–6.0 cm³).[13]

  • Treatment Protocol :

    • Treated Group : A single intra-lesional injection of tigilanol tiglate (1 mg/mL). The dose is based on tumor volume, calculated as 0.5 mg (0.5 mL) per cm³ of tumor volume (50% v/v).[7]

    • Control Group : Sham treatment (no injection).

    • Concomitant Medications : All dogs receive mandated medications (e.g., corticosteroids, H1 and H2 receptor antagonists) to mitigate risks associated with MCT degranulation.[7]

  • Assessment and Endpoints :

    • Primary Endpoint : Efficacy is assessed at Day 28 using modified Response Evaluation Criteria in Solid Tumors (RECIST), defining Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[8][13]

    • Follow-up : Dogs achieving CR are monitored for an additional period (e.g., to Day 84) to assess the durability of the response and check for recurrence.

    • Safety : Adverse events, wound healing, and quality of life are assessed at multiple time points (e.g., hours post-injection, and days 1, 7, 14, 21, 28, 42, 84).[7][13]

Conclusion and Future Directions

EBC-46 (tigilanol tiglate) represents a successful translation of a natural product discovery into a clinically approved therapeutic. Its unique, PKC-mediated mechanism of action provides a novel approach to cancer therapy, focusing on rapid, localized tumor ablation through vascular disruption and immune activation. While its natural sourcing from the rare Fontainea picrosperma posed a significant challenge, the development of a scalable semi-synthetic process has opened the door for broader clinical investigation and application.

Ongoing human trials for soft tissue sarcomas and other solid tumors are promising.[9] Furthermore, the ability to synthesize analogs of EBC-46 provides a platform to develop compounds with potentially improved efficacy or different therapeutic profiles, including for non-oncology indications like AIDS, Alzheimer's disease, and multiple sclerosis, which share biological pathways involving PKC.[2][6] The journey of EBC-46 from a rainforest seed to a registered veterinary drug and a promising human cancer therapeutic underscores the immense value of biodiversity in drug discovery.

References

Preclinical Pharmacology of Tigilanol Tiglate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigilanol tiglate, a novel small molecule diterpene ester, is a first-in-class oncolytic agent being developed for intratumoral administration in solid tumors.[1][2] Derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), its mechanism of action is multifactorial, characterized by rapid, localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD).[2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of tigilanol tiglate, detailing its mechanism of action, pharmacodynamic effects, and the experimental protocols used in its evaluation. All quantitative data from key preclinical studies are summarized for clarity and comparative analysis.

Mechanism of Action

Tigilanol tiglate's primary mode of action is centered on the activation of Protein Kinase C (PKC) isoforms, leading to a cascade of downstream events that result in rapid tumor destruction and the induction of an anti-tumor immune response.[1][3][5]

Protein Kinase C (PKC) Activation

Tigilanol tiglate is a potent activator of a specific subset of PKC isoforms, including the conventional isoforms PKC-α and PKC-γ, and the novel isoforms PKC-βI and -βII.[3][6] By mimicking the endogenous second messenger diacylglycerol (DAG), tigilanol tiglate binds to the C1 domain of these PKC isoforms, inducing their translocation to the cell membrane and subsequent activation.[1][3] This activation is a critical initiating event for its oncolytic activity.[6] Unlike broad PKC activators, the specificity of tigilanol tiglate for this subset of isoforms is crucial for its therapeutic window.[1] The efficacy of tigilanol tiglate is significantly diminished when co-injected with a PKC inhibitor, confirming the centrality of this pathway.[6]

Downstream Signaling and Cellular Effects

The activation of PKC by tigilanol tiglate triggers a rapid and multi-faceted biological response within the tumor microenvironment, encompassing:

  • Vascular Disruption and Hemorrhagic Necrosis: A hallmark of tigilanol tiglate's activity is the rapid induction of changes in the tumor vasculature.[1] Within hours of administration, it causes a loss of integrity in the tumor's endothelial cell lining, leading to increased vascular permeability.[1][6] This PKC-dependent effect results in the extravasation of red blood cells into the tumor, leading to hemorrhagic necrosis.[1][7]

  • Direct Oncolysis and Immunogenic Cell Death (ICD): Tigilanol tiglate directly induces tumor cell death through oncolysis.[1][4] It acts as a lipotoxin, interacting with the endoplasmic reticulum (ER) and mitochondrial membranes, which induces ER stress and the unfolded protein response (UPR).[1][8] This leads to ATP depletion, mitochondrial swelling, and activation of caspases.[1][8] This form of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, high-mobility group box 1 (HMGB1), and calreticulin (B1178941).[8][9][10] This process is described as a caspase/gasdermin E-dependent pyroptotic pathway.[8]

  • Acute Inflammatory Response: The drug induces a rapid, acute, and highly localized inflammatory response, characterized by the recruitment of immune cells, including neutrophils and T-cells, to the tumor site.[2][4][6] This inflammatory milieu, combined with the release of DAMPs, contributes to the development of a systemic anti-tumor immune response.[1][11]

Tigilanol_Tiglate_Signaling_Pathway cluster_cytoplasm Cytoplasm Tigilanol Tiglate Tigilanol Tiglate PKC Protein Kinase C (α, βI, βII, γ) Tigilanol Tiglate->PKC PKC_Effectors Downstream PKC Effectors PKC->PKC_Effectors NFkB NF-κB Activation PKC_Effectors->NFkB Caspases Caspase Activation PKC_Effectors->Caspases Vascular_Disruption Vascular Disruption PKC_Effectors->Vascular_Disruption Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation GSDME Gasdermin E (GSDME) Cleavage Caspases->GSDME Pyroptosis Pyroptosis (Immunogenic Cell Death) GSDME->Pyroptosis Cytokine_Release Cytokine/Chemokine Release Inflammation->Cytokine_Release DAMPs_Release DAMPs Release (ATP, HMGB1, Calreticulin) Pyroptosis->DAMPs_Release

Core signaling pathways activated by intratumoral tigilanol tiglate.

Pharmacodynamics

Intratumoral injection of tigilanol tiglate initiates a rapid and predictable sequence of pharmacodynamic events, leading to complete tumor destruction in preclinical models.[1]

Timeline of Pharmacodynamic Events

The oncolytic effects of tigilanol tiglate are observable within hours of administration.

Time Post-InjectionObserved EffectModel System
1 HourLoss of tumor vasculature integrity, red cell extravasationSquamous cell carcinoma xenografts[1][7]
4 HoursNo viable tumor cells recovered via ex vivo cultureMelanoma xenograft[1][6][7]
24 HoursHemorrhagic necrosis clearly evidentMurine xenograft models, canine patients[1][12]
6 - 16 DaysSlough of necrotic tumor massEquine sarcoid, SCC[1][4]
4 - 6 WeeksFull re-epithelialization of the treatment siteCanine mast cell tumors[13]
Efficacy in Preclinical Models

Tigilanol tiglate has demonstrated significant efficacy across a range of preclinical tumor models.

Tumor TypeModel SystemKey Efficacy Results
Squamous Cell CarcinomaMurine XenograftRapid tumor ablation following a single injection.[6]
MelanomaMurine Xenograft (MM649)Concentration-dependent tumor ablation.[8]
Colon CarcinomaMurine Syngeneic (CT-26)Promotes T-cell dependent antitumor immunity; prevents relapse of injected tumors.[8]
Melanoma (ICI-refractory)Murine Syngeneic (B16-F10-OVA)Enhances response to immune checkpoint inhibitors (anti-PD-1/anti-CTLA-4), inhibiting growth of non-injected tumors.[8][14]
Canine Mast Cell TumorsClient-owned dogs (Pivotal Study)75% Complete Response (CR) at Day 28 with a single injection; 88% CR with two injections.[1]
Canine Mast Cell TumorsClient-owned dogs (Dose Characterization)90% CR with 1.0 mg/mL concentration.[1]

Experimental Protocols

The characterization of tigilanol tiglate's pharmacology relies on a suite of standardized in vitro and in vivo experimental methodologies.[1][9]

In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy, mechanism of action, and pharmacokinetics of intratumoral tigilanol tiglate in a living system.[1]

Methodology:

  • Cell Lines: Syngeneic models utilize murine cancer cell lines (e.g., CT-26 colon carcinoma, B16-F10-OVA melanoma) in immunocompetent mice.[1][8] Xenograft models use human cancer cell lines (e.g., MM649 melanoma, A431 squamous cell carcinoma) in immunodeficient mice (e.g., BALB/c Foxn1nu).[1][8][9]

  • Tumor Implantation: A specified number of cancer cells (e.g., 5,000-10,000) are suspended in an appropriate medium (e.g., PBS, Matrigel) and injected subcutaneously into the flank of the host mouse.[1]

  • Treatment: Once tumors reach a predetermined volume (e.g., ~100 mm³), a single intratumoral injection of tigilanol tiglate, formulated in a propylene (B89431) glycol-based vehicle, is administered directly into the center of the tumor mass.[1][2] Control groups receive the vehicle only.[1]

  • Monitoring & Endpoints: Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).[2] At defined time points, tumors are excised for histological analysis (e.g., CD31 immunostaining for vascular integrity) or ex vivo culture to assess cell viability.[6] Systemic effects and immune responses are monitored through blood collection and analysis of lymphoid organs.[1]

In_Vivo_Workflow Implantation Tumor Cell Implantation (Subcutaneous) Monitoring1 Tumor Growth Monitoring (to ~100 mm³) Implantation->Monitoring1 Injection Single Intratumoral Injection (Tigilanol Tiglate or Vehicle) Monitoring1->Injection Monitoring2 Post-Injection Monitoring (Tumor Volume, Health) Injection->Monitoring2 Endpoint Study Endpoint (Tumor Burden or Time) Monitoring2->Endpoint Analysis Data Analysis (Efficacy, Immunity) Endpoint->Analysis

Typical experimental workflow for preclinical in vivo studies.
In Vitro Assays

A variety of in vitro assays are used to dissect the molecular mechanisms of tigilanol tiglate.[5][9]

PKC Activation Assay:

  • Objective: To directly measure the activation of PKC, the primary molecular target.[9]

  • Protocol:

    • Cell Treatment: Treat cells with tigilanol tiglate for a short duration (e.g., 15-60 minutes).

    • Lysis: Prepare cell extracts by lysing the treated cells.

    • Kinase Reaction: Utilize a commercial PKC kinase activity kit. Combine the cell lysate with a PKC-specific substrate and ATP in a microplate.

    • Detection: Measure the phosphorylation of the substrate using a specific antibody with a colorimetric or fluorometric readout.[9]

Cell Viability and Death Assays (e.g., MTT or Propidium Iodide Uptake):

  • Objective: To quantify the dose-dependent cytotoxic effects of tigilanol tiglate.[9]

  • Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma) in a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours.[9]

    • Treatment: Add serial dilutions of tigilanol tiglate to the wells.

    • Incubation: Incubate for a specified period (e.g., 24-72 hours).

    • MTT Addition: Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

    • Readout: Measure absorbance at a specific wavelength to determine metabolic activity, an indicator of cell viability.[9]

Endothelial Tube Formation Assay:

  • Objective: To assess the ability of tigilanol tiglate to disrupt the formation of blood vessel-like structures in vitro.[9]

  • Protocol:

    • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the coated plate.

    • Treatment: Add various concentrations of tigilanol tiglate.

    • Incubation: Incubate for 4-18 hours to allow for tube formation.

    • Quantification: Visualize and quantify tube length and branch points using microscopy and image analysis software.[9]

Immunogenic Cell Death Marker Assays:

  • Objective: To detect the release of DAMPs, a key feature of ICD.[15]

  • Protocols:

    • ATP Release: Measure extracellular ATP in the culture supernatant using a luciferase-based assay.[15]

    • HMGB1 Release: Quantify the amount of HMGB1 in the culture supernatant using an ELISA kit.[10][15]

    • Calreticulin Exposure: Detect surface-exposed calreticulin on treated cells using flow cytometry or immunofluorescence.[10][15]

Toxicology and Safety Pharmacology

Preclinical animal toxicity studies have established that tigilanol tiglate has an acceptable safety profile.[12] Local responses at the injection site, such as erythema, edema, and eschar formation, are expected pharmacodynamic effects and are significantly greater when injected into tumor tissue compared to normal skin.[6][12] Pharmacokinetic analyses in mice indicate that the drug is preferentially retained within the tumor, minimizing systemic exposure.[6] In canine studies, the peak serum concentration (Cmax) occurred approximately 30 minutes post-administration, with a short mean half-life of 6.53 hours, indicating rapid clearance from systemic circulation.

Conclusion

The preclinical data for tigilanol tiglate consistently demonstrate its profile as a potent and rapidly acting intratumoral oncolytic agent.[5] Its unique, multi-faceted mechanism of action—initiated by specific PKC activation and leading to vascular disruption, direct tumor necrosis, and the induction of a systemic anti-tumor immune response—differentiates it from other local therapies.[1][5][11] The robust preclinical efficacy and manageable safety profile have provided a strong foundation for its successful development as a veterinary medicine and its ongoing clinical investigation for the treatment of solid tumors in humans.[12][16] Further research will continue to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents like immune checkpoint inhibitors.[8][11]

References

EBC-46 (Tigilanol Tiglate): A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: EBC-46, known chemically as tigilanol tiglate, is a novel small molecule diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][2] It is developed as an intratumoral agent for solid tumors and has demonstrated rapid and potent anti-tumor effects in both veterinary and human clinical trials.[1][3] Marketed as STELFONTA®, it is approved for the treatment of canine mast cell tumors.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms and multifaceted effects of EBC-46 on the tumor microenvironment, offering a critical resource for oncology drug development professionals.

The core of EBC-46's mechanism is a multi-pronged attack on the tumor, initiated by a single intra-lesional injection. This triggers a cascade of events including direct oncolysis, disruption of tumor vasculature, and the induction of a potent, localized inflammatory response that recruits the host's immune system.[4][5]

Core Mechanism of Action: Protein Kinase C (PKC) Activation

The foundational element of EBC-46's activity is its role as a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][6] Unlike many cancer therapies that aim to inhibit kinase activity, EBC-46 leverages PKC activation to induce tumor destruction.[2][7]

EBC-46 selectively activates a specific subset of PKC isoforms, primarily the classical isoforms PKC-α, PKC-βI, and PKC-βII, along with the novel isoform PKC-γ.[1][7][8] This activation is critical for its therapeutic effect, as co-injection with the pan-PKC inhibitor bisindolylmaleimide-1 significantly diminishes its anti-cancer efficacy in vivo.[7] The activation of these specific PKC isoforms initiates a complex signaling cascade leading to the diverse downstream effects observed in the tumor microenvironment.[1]

EBC46_PKC_Activation Initial PKC Activation by EBC-46 cluster_membrane Cell Membrane cluster_cytoplasm EBC46 EBC-46 PKC_inactive Inactive PKC Isoforms (α, βI, βII, γ) EBC46->PKC_inactive Binds & Activates PKC_active Active PKC Isoforms (Translocated to Membrane) PKC_inactive->PKC_active Translocation Downstream Downstream Signaling Events PKC_active->Downstream Initiates

Caption: Initial Protein Kinase C (PKC) activation cascade initiated by EBC-46.

Multifaceted Effects on the Tumor Microenvironment

A single intratumoral injection of EBC-46 orchestrates a rapid and comprehensive assault on the tumor microenvironment through three interconnected effects: direct oncolysis via immunogenic cell death, vascular disruption, and induction of an acute inflammatory response.[9]

1. Direct Oncolysis and Immunogenic Cell Death: EBC-46 induces rapid, direct tumor cell death.[9] Recent studies have elucidated this is not simple necrosis, but a regulated form of cell death known as pyroptosis.[10][11][12] At therapeutic concentrations, EBC-46 acts as a lipotoxin, interacting with and causing dysfunction in the endoplasmic reticulum (ER) and mitochondria.[11][13] This leads to an unresolved ER stress response, loss of mitochondrial membrane potential, ATP depletion, and ultimately, caspase activation.[10][11] The activation of caspases cleaves Gasdermin E, a pore-forming protein, leading to cell swelling and pyroptotic death.[10]

Crucially, this mode of cell death is immunogenic. The dying tumor cells release damage-associated molecular patterns (DAMPs), including ATP and High Mobility Group Box 1 (HMGB1), into the tumor microenvironment.[10][12] The externalization of these molecules acts as a danger signal to the immune system, promoting the recruitment and activation of innate immune cells.[12][14]

2. Vascular Disruption: A hallmark of EBC-46 treatment is the rapid induction of hemorrhagic necrosis.[7][8] This is caused by the profound disruption of the tumor's vascular integrity.[3][4] Activation of PKC isoforms, particularly PKC-β, in vascular endothelial cells increases their permeability.[7][9] This leads to leaky blood vessels, an influx of blood into the tumor, and a shutdown of the tumor's blood supply, effectively starving the cancer cells of oxygen and nutrients.[3][15][16] This vascular collapse contributes significantly to the rapid tumor ablation observed within hours of treatment.[7][16]

3. Acute Inflammatory Response and Immune Infiltration: EBC-46 triggers a rapid, acute, and highly localized inflammatory response.[4][5] The activation of PKC and the release of DAMPs stimulate the secretion of various chemotactic cytokines and chemokines.[12] This creates a pro-inflammatory milieu that attracts a significant influx of innate immune cells, principally neutrophils and macrophages, into the tumor.[9] These recruited immune cells are activated, releasing reactive oxygen species, proteases, and additional cytokines that further contribute to the destruction of the tumor.[9] This robust immune response not only helps to clear the primary tumor but also has the potential to generate a systemic anti-tumor immune response, which may address non-injected, distant tumors (an abscopal effect).[10][11][12]

EBC46_TME_Effects EBC-46's multifaceted impact on the tumor microenvironment. cluster_direct Direct Cellular Effects cluster_downstream cluster_outcome Microenvironment Outcome EBC46 Intratumoral EBC-46 PKC PKC Activation (α, βI, βII, γ) EBC46->PKC ER_Mito ER & Mitochondrial Stress EBC46->ER_Mito PKC-independent? Vascular Vascular Endothelial Cells PKC->Vascular TumorCell Tumor Cells PKC->TumorCell ImmuneRecruit Cytokine/Chemokine Release PKC->ImmuneRecruit ER_Mito->TumorCell Permeability ↑ Permeability Vascular->Permeability Pyroptosis Pyroptosis (Caspase/Gasdermin E) TumorCell->Pyroptosis ImmuneInflux Immune Infiltration (Neutrophils, Macrophages) ImmuneRecruit->ImmuneInflux Hemorrhage Hemorrhagic Necrosis Permeability->Hemorrhage DAMPs DAMP Release (ATP, HMGB1) Pyroptosis->DAMPs Pyroptosis->Hemorrhage DAMPs->ImmuneRecruit ImmuneInflux->Hemorrhage Contributes to Tumor Clearance

Caption: EBC-46's multifaceted impact on the tumor microenvironment.

Quantitative Efficacy Data

The anti-tumor activity of EBC-46 has been quantified in numerous preclinical and veterinary clinical settings. A single injection has been shown to be sufficient to cause complete tumor ablation in a high percentage of cases.

Table 1: Preclinical Efficacy of EBC-46 in Mouse Models

Tumor Model Mouse Strain Treatment Key Outcome Citation
B16-F0 Melanoma C57BL/6J Single 50 nmol (30 µg) intratumoral injection >70% total cure rate; significant extension of time to euthanasia compared to PMA treatment. [7]
SK-MEL-28 Melanoma BALB/c Foxn1nu Single 50 nmol (30 µg) intratumoral injection Significant delay in tumor recurrence compared to vehicle (p<0.0001). [7][17]
MM649 Melanoma BALB/c Foxn1nu Single 50 nmol (30 µg) intratumoral injection Significant delay in tumor recurrence (p<0.0001); treated sites remained tumor-free for 12 months. [7]

| Various Models (Melanoma, Head & Neck, Colon) | N/A | Single intratumoral injection | >70% long-term, enduring cure rate with minimal relapse over 12 months. |[15][16] |

Table 2: Clinical Efficacy of EBC-46 (Stelfonta®) in Veterinary Oncology

Tumor Type Species Treatment Key Outcome Citation
Mast Cell Tumors Canine Single intratumoral injection 75% complete cure rate. [3][18]
Mast Cell Tumors Canine Second injection (if required) 88% complete cure rate. [3][18]

| Spontaneous Tumors (Sarcomas, Carcinomas, etc.) | Canine, Feline, Equine | Intratumoral injection | >80% of cases showed significant local tumor ablation. |[14] |

Detailed Experimental Protocols

The following are descriptions of key methodologies used to characterize the effects of EBC-46.

1. In Vitro PKC Activation Assay (PKC-EGFP Translocation) This assay visually confirms that EBC-46 activates PKC isoforms and causes their translocation to the plasma membrane, a key step in their activation.

  • Cell Lines: HeLa or CHO-K1 cells are commonly used.[2][7][19]

  • Methodology:

    • Cells are transiently transfected with expression vectors encoding for specific PKC isoforms tagged with Enhanced Green Fluorescent Protein (EGFP).

    • Transfected cells are incubated with EBC-46 (e.g., 500 nM for 1 hour) or a vehicle control. Phorbol 12-myristate 13-acetate (PMA) is often used as a positive control.[2]

    • Following treatment, cells are fixed and imaged using high-content fluorescence microscopy (e.g., GE InCell Analyzer 2000).[2]

    • Analysis: The percentage of cells showing translocation of the EGFP-tagged PKC from the cytoplasm to the plasma membrane is quantified. A significant increase in membrane localization in EBC-46-treated cells compared to vehicle indicates PKC activation.[2]

2. In Vivo Tumor Ablation Studies in Murine Models These experiments are fundamental to demonstrating the anti-tumor efficacy of EBC-46 in a living system.

  • Animal Models: Immunocompetent mice (e.g., C57BL/6J) for syngeneic tumors (e.g., B16-F0) or immunodeficient mice (e.g., BALB/c Foxn1nu) for human tumor xenografts (e.g., SK-MEL-28, FaDu) are used.[7]

  • Methodology:

    • Tumor cells (e.g., 500,000 B16-F0 cells) are injected subcutaneously into the flanks of the mice.[17]

    • Tumors are allowed to grow to a specified volume (e.g., 100 mm³).[7][17]

    • Mice are randomized into treatment groups (e.g., Vehicle, PMA, EBC-46).

    • A single intratumoral injection of EBC-46 (e.g., 50 nmol in 20% propylene (B89431) glycol) is administered directly into the tumor.[7][17]

    • Analysis: Tumor volume is measured at least twice weekly with digital calipers. The primary endpoints are time for the tumor to reach a predetermined maximal volume (e.g., 1000 mm³) and overall survival. Kaplan-Meier analysis is used to assess statistical significance between groups.[7][17]

3. Immunohistochemistry (IHC) for Vascular Integrity This technique is used to visualize the effects of EBC-46 on the tumor vasculature.

  • Methodology:

    • Tumors from treated and control mice (from in vivo studies) are harvested at specific time points (e.g., 4-24 hours post-injection).

    • The tumors are fixed, embedded in paraffin, and sectioned.

    • Sections are stained with an antibody against CD31 (also known as PECAM-1), an endothelial cell marker.

    • Analysis: Microscopic examination of the stained sections reveals the morphology and integrity of the blood vessels. In EBC-46-treated tumors, this analysis shows disruption of vessel morphology, vascular swelling, and loss of clear vessel structures compared to the well-defined vasculature in control tumors.[7]

EBC46_Experimental_Workflow General experimental workflow for evaluating EBC-46. cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_results CellLines Tumor/Endothelial Cell Lines Treat_vitro Treat with EBC-46 CellLines->Treat_vitro Assays Cell Viability Assays PKC Translocation Assays Immunoblotting (Pyroptosis markers) Treat_vitro->Assays Mechanism Elucidate Mechanism Assays->Mechanism Mouse Establish Tumors in Mouse Models Treat_vivo Intratumoral Injection of EBC-46 Mouse->Treat_vivo Monitor Monitor Tumor Volume & Survival Treat_vivo->Monitor Harvest Harvest Tumors at Time Points Treat_vivo->Harvest Efficacy Determine Efficacy Monitor->Efficacy IHC Immunohistochemistry (e.g., CD31, Immune Cells) Harvest->IHC IHC->Mechanism

Caption: General experimental workflow for evaluating EBC-46.

Conclusion

EBC-46 (tigilanol tiglate) represents a novel paradigm in cancer therapy, acting not as a traditional cytotoxic agent but as a potent modulator of the tumor microenvironment. Its efficacy stems from a coordinated, multi-pronged mechanism initiated by the activation of specific PKC isoforms. This leads to direct, immunogenic tumor cell death, catastrophic disruption of the tumor vasculature, and the induction of a robust, localized inflammatory and immune response. The wealth of preclinical and veterinary clinical data underscores its potential as a rapid, durable, and effective local therapy for a range of solid tumors. For researchers and drug developers, EBC-46 serves as a compelling case study in leveraging the body's own systems to fight cancer, opening new avenues for therapies that can reshape the tumor microenvironment to be hostile to malignant growth.

References

An In-depth Technical Guide to the Cellular Targets of EBC-46 (Tigilanol Tiglate) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is under active investigation and has shown significant preclinical and clinical efficacy as an intratumoral treatment for a range of solid tumors.[1][2][3] This technical guide provides a comprehensive overview of the known cellular targets of EBC-46 in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Protein Kinase C Activation

The primary and most well-characterized cellular target of EBC-46 is Protein Kinase C (PKC) , a family of serine/threonine kinases that are central regulators of numerous cellular processes.[3][4] EBC-46 acts as a potent activator of specific PKC isoforms, initiating a cascade of downstream signaling events that ultimately lead to rapid tumor destruction.[5][6]

Specificity for PKC Isoforms

EBC-46 demonstrates a degree of selectivity for classical and novel PKC isoforms. Studies have shown that it particularly activates PKC-α, -βI, -βII, and -γ.[1][7] This isoform-specific activation is believed to be a key determinant of its biological activity and therapeutic window.[4] The activation of these specific isoforms distinguishes EBC-46 from other pan-PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA).[1][7]

Downstream Cellular Effects of EBC-46

The activation of PKC by EBC-46 triggers a multi-faceted and rapid anti-tumor response characterized by three main interconnected events:

  • Direct Oncolysis and Induction of Programmed Cell Death: EBC-46 induces direct killing of cancer cells.[6] Recent evidence points towards the induction of a specific form of programmed cell death called pyroptosis , which is dependent on caspase-3 and gasdermin E (GSDME).[8] This inflammatory mode of cell death contributes to the overall anti-tumor immune response.

  • Disruption of Tumor Vasculature: A hallmark of EBC-46's mechanism of action is the rapid and potent disruption of the tumor's blood supply.[1][2][5] Activation of PKC, particularly the PKC-βII isoform, in endothelial cells leads to increased vascular permeability, causing hemorrhagic necrosis within the tumor.[6][7] This effectively cuts off the tumor from its nutrient and oxygen supply.

  • Induction of an Acute Inflammatory Response: The cellular damage and pyroptotic cell death induced by EBC-46 trigger a robust and localized inflammatory response.[6] This involves the recruitment of immune cells, such as neutrophils and macrophages, to the tumor site, further contributing to tumor clearance.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies of EBC-46.

Cell Line Assay EBC-46 LD50 PMA LD50 Reference
B16-F0 (Murine Melanoma)Cell Survival Assay (4 days)~52.5 µM~17.5 µM[9]
SK-MEL-28 (Human Melanoma)Cell Survival Assay (4 days)~52.6 µM~17.8 µM[9]

Table 1: Comparative Lethal Dose (LD50) of EBC-46 and PMA in Cancer Cell Lines.

Assay Cell Type EBC-46 Concentration Effect Reference
PKC Kinase Activity AssayHeLa Cells17.5 µM (10 µg/ml)Significant increase in PKC kinase activity[10]
Oxidative Burst AssayHuman Polymorphonuclear Cells175 nM (100 ng/ml)Induction of oxidative burst[10]
PKC Isoform TranslocationHeLa Cells175 nM (100 ng/ml)Translocation of PKC-βI and -βII isoforms[6]

Table 2: Effective Concentrations of EBC-46 in Various In Vitro Assays.

Signaling Pathways and Experimental Workflows

EBC-46 Signaling Pathway in Cancer Cells

The following diagram illustrates the primary signaling cascade initiated by EBC-46 in cancer cells.

EBC46_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_vasculature Tumor Vasculature EBC46 EBC-46 PKC Protein Kinase C (PKC-α, βI, βII, γ) EBC46->PKC Activates EndothelialPKC Endothelial PKC-βII EBC46->EndothelialPKC Activates Downstream Downstream Effectors PKC->Downstream Mitochondria Mitochondrial Dysfunction Downstream->Mitochondria Caspase3 Caspase-3 Activation Downstream->Caspase3 GSDME Gasdermin E (GSDME) Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis Inflammation Inflammatory Response Pyroptosis->Inflammation VascularPermeability Increased Vascular Permeability EndothelialPKC->VascularPermeability HemorrhagicNecrosis Hemorrhagic Necrosis VascularPermeability->HemorrhagicNecrosis

Caption: EBC-46 signaling cascade in cancer and endothelial cells.

Experimental Workflow for Assessing EBC-46 Activity

This diagram outlines a typical experimental workflow to investigate the cellular effects of EBC-46.

EBC46_Experimental_Workflow start Start: Treat Cancer Cells with EBC-46 pkc_assay PKC Kinase Activity Assay start->pkc_assay translocation_assay PKC Isoform Translocation Assay (Immunofluorescence) start->translocation_assay cell_viability Cell Viability Assay (e.g., SRB, MTT) start->cell_viability pyroptosis_assay Pyroptosis Assay (Caspase-3/GSDME Cleavage, LDH Release) start->pyroptosis_assay vascular_assay Endothelial Cell Permeability Assay (Transwell Assay) start->vascular_assay oxidative_burst Oxidative Burst Assay (Flow Cytometry) start->oxidative_burst end End: Data Analysis pkc_assay->end translocation_assay->end cell_viability->end pyroptosis_assay->end vascular_assay->end oxidative_burst->end

Caption: A generalized experimental workflow for studying EBC-46.

Detailed Experimental Protocols

Protein Kinase C (PKC) Kinase Activity Assay

Objective: To quantify the effect of EBC-46 on the enzymatic activity of PKC in cancer cells.

Methodology:

  • Cell Culture and Treatment: Seed HeLa cells (or other relevant cancer cell lines) in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of EBC-46 (e.g., 0-20 µM) or a positive control (e.g., PMA) for a specified time (e.g., 1 hour).[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Kinase Assay: Use a commercial PKC Kinase Activity Assay Kit. In a microplate, add a reaction mixture containing a PKC substrate peptide, ATP, and the cell lysate (containing a standardized amount of protein, e.g., 30 µg).[6]

  • Incubation: Incubate the plate at 30°C for the time specified in the kit's protocol to allow for phosphorylation of the substrate.

  • Detection: Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). Add a colorimetric or fluorometric substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the PKC activity relative to untreated control cells.

PKC Isoform Translocation Assay (Immunofluorescence)

Objective: To visualize the translocation of specific PKC isoforms from the cytosol to the plasma membrane upon EBC-46 treatment, indicating activation.

Methodology:

  • Cell Culture and Transfection (Optional): Seed cells (e.g., HeLa or SK-MEL-28) on glass coverslips. For specific isoform analysis, transiently transfect cells with expression vectors encoding EGFP-tagged PKC isoforms.[6]

  • Treatment: Treat the cells with EBC-46 (e.g., 175 nM) or PMA for a defined period (e.g., 1 hour).[10]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining (for endogenous PKC): Block non-specific binding sites and incubate with a primary antibody specific to the PKC isoform of interest (e.g., anti-PKC-α). Follow with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of the PKC isoform using a fluorescence or confocal microscope.

  • Analysis: Quantify the percentage of cells showing translocation of the fluorescent signal from a diffuse cytosolic pattern to a distinct membrane-associated pattern.[6]

Oxidative Burst Assay in Human Polymorphonuclear (PMN) Cells

Objective: To measure the induction of reactive oxygen species (ROS) production by EBC-46 in immune cells.

Methodology:

  • PMN Isolation: Isolate PMNs from fresh human blood using density gradient centrifugation.

  • Cell Loading: Load the isolated PMNs with a fluorescent probe sensitive to ROS, such as dihydroethidium (B1670597) bromide or dihydrorhodamine 123 (DHR 123).[10]

  • Inhibitor Pre-treatment (Optional): To confirm PKC dependence, pre-treat a subset of cells with a PKC inhibitor (e.g., 1 µM bisindolylmaleimide-I) for 15 minutes.[10]

  • Stimulation: Stimulate the cells with EBC-46 (e.g., 175 nM) or PMA for 15 minutes at 37°C.[10]

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates the oxidation of the probe by ROS.

  • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated and inhibitor-treated controls.

In Vitro Endothelial Cell Permeability (Transwell) Assay

Objective: To assess the effect of EBC-46 on the integrity of an endothelial cell monolayer, mimicking its effect on tumor vasculature.

Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert in a multi-well plate and culture until a confluent monolayer is formed.

  • Treatment: Treat the endothelial monolayer with EBC-46 at various concentrations.

  • Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran or HRP) to the upper chamber of the Transwell insert.

  • Incubation: Incubate for a specific period to allow the tracer to pass through the endothelial monolayer into the lower chamber.

  • Quantification: Collect samples from the lower chamber and measure the concentration of the tracer using a fluorescence plate reader or by enzymatic assay (for HRP).

  • Data Analysis: An increase in the amount of tracer in the lower chamber of EBC-46-treated wells compared to controls indicates increased permeability of the endothelial monolayer.

Conclusion

EBC-46 is a novel anti-cancer agent with a distinct and potent mechanism of action centered on the activation of specific Protein Kinase C isoforms. This primary interaction triggers a cascade of events, including direct oncolysis via pyroptosis, disruption of tumor vasculature, and the induction of a localized inflammatory response. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the cellular and molecular pharmacology of this promising therapeutic agent. A thorough understanding of its targets and mechanisms is crucial for its continued development and potential application in oncology.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tigilanol Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel small molecule diterpene ester, is a first-in-class therapeutic agent under development for the intratumoral treatment of solid tumors.[1][2] Isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma, this compound has demonstrated rapid and potent anti-tumor effects in both veterinary and human clinical trials, leading to its approval under the trade name STELFONTA® for the treatment of canine mast cell tumors.[2][3] The therapeutic action of tigilanol tiglate is multifaceted, primarily revolving around the activation of specific isoforms of Protein Kinase C (PKC). This initial event triggers a cascade of downstream effects, including direct tumor cell oncolysis, disruption of the tumor vasculature, and the induction of a potent localized inflammatory response, which collectively contribute to the rapid and efficient ablation of solid tumors.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of tigilanol tiglate, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols.

Pharmacodynamics: A Multi-Modal Mechanism of Action

The core of tigilanol tiglate's efficacy lies in its unique and rapid pharmacodynamic effects within the tumor microenvironment. Intratumoral injection initiates a cascade of events leading to hemorrhagic necrosis, tumor ablation, and an induced anti-tumor immune response.[4][5][6]

Protein Kinase C (PKC) Activation

The primary molecular target of tigilanol tiglate is the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2] Tigilanol tiglate acts as a potent PKC activator, mimicking the function of the endogenous second messenger diacylglycerol (DAG).[4] This activation is central to its anti-cancer activity.[7] Unlike broad-spectrum PKC activators, tigilanol tiglate exhibits a degree of selectivity, preferentially activating a subset of PKC isoforms, including the classical isoforms PKC-α, -βI, -βII, and the novel isoform PKC-γ.[1][2][4] The activation of these specific isoforms is a critical initiating event for its therapeutic effect, as co-injection with a pan-PKC inhibitor significantly reduces its efficacy.[2][4]

Downstream Signaling and Cellular Consequences

The activation of specific PKC isoforms by tigilanol tiglate triggers a rapid and multi-faceted biological response within the tumor microenvironment. This response can be broadly categorized into direct oncolytic effects, vascular disruption, and the induction of an anti-tumor immune response.

Tigilanol tiglate directly induces tumor cell death through a process of oncolysis.[1] At therapeutic concentrations, it acts as a lipotoxin, interacting with the endoplasmic reticulum (ER) and mitochondrial membranes.[7][8] This interaction induces ER stress and the unfolded protein response (UPR), leading to a cascade of events including ATP depletion, mitochondrial swelling, and activation of caspases.[7][8]

Recent studies have shown that tigilanol tiglate induces a specific form of programmed cell death known as pyroptosis, which is dependent on caspase and gasdermin E.[8][9] This form of cell death is inherently immunogenic, leading to the release of damage-associated molecular patterns (DAMPs) into the tumor microenvironment.[7][9][10] Key DAMPs released include:

  • Calreticulin (CRT) : Translocates to the cell surface, acting as an "eat-me" signal for phagocytic cells like dendritic cells.[7]

  • ATP : Released from dying cells, serving as a "find-me" signal to attract immune cells.[7]

  • High Mobility Group Box 1 (HMGB1) : A nuclear protein that, when released, acts as a pro-inflammatory cytokine.[10]

The release of these DAMPs helps to convert an immunologically "cold" tumor into a "hot" one, thereby stimulating a robust anti-tumor immune response.[7]

A hallmark of tigilanol tiglate's activity is the rapid and profound disruption of the tumor vasculature.[4][5][6] Activation of PKC, particularly the β isoforms, in the tumor's endothelial cells leads to increased vascular permeability.[4] This results in the extravasation of blood into the tumor, causing hemorrhagic necrosis and depriving the tumor of oxygen and nutrients.[4][5][6] This effect is typically observed within hours of administration.[11]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of tigilanol tiglate have been quantified in numerous preclinical and clinical studies.

ParameterSpeciesTumor TypeResultReference(s)
Complete Response (CR) Rate (single treatment) CanineMast Cell Tumors75%[12][13][14]
Recurrence Rate in CR patients at 84 days CanineMast Cell Tumors7%[12][13][14]
Overall CR Rate (after re-treatment if needed) CanineMast Cell Tumors88%[14]
Objective Response Rate (ORR) HumanSoft Tissue Sarcoma80%[5][6][9][15][16][17]
Complete Ablation Rate HumanSoft Tissue Sarcoma52% of treated tumors[5][6][9][15][16][17]
Partial Ablation Rate HumanSoft Tissue Sarcoma30% of treated tumors[5][6][9][15][16][17]
Recurrence of Completely Ablated Tumors (at 6 months) HumanSoft Tissue Sarcoma0%[5][6][15][17]
Treatment Response in First-in-Human Study (various solid tumors) HumanVarious Solid Tumors27% (18% CR)[18][19][20]

Pharmacokinetics

Following intratumoral injection, tigilanol tiglate is rapidly absorbed into the systemic circulation, but also quickly cleared.

ParameterSpeciesStudy PopulationValueReference(s)
Time to Maximum Plasma Concentration (Tmax) CanineMast Cell Tumor PatientsMean: 0.67 hours[18]
Plasma Half-life (t1/2) CanineMast Cell Tumor PatientsMean: 6.53 hours[13]
Plasma Half-life (t1/2) HumanSolid Tumor Patients (Phase I)Median: 3.64 hours[7]
Systemic Clearance CanineMast Cell Tumor PatientsRapid, with most patients having no detectable plasma levels within 24 hours.[18]
Systemic Clearance HumanSoft Tissue Sarcoma Patients (Phase IIa)Rapid, with measurable concentrations from 5 minutes to 4 hours post-dosing in most patients.[7]

Signaling Pathway Diagrams

Tigilanol_Tiglate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor/Endothelial Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er_mito ER & Mitochondria cluster_response Cellular & Tissue Response Tigilanol Tiglate Tigilanol Tiglate PKC PKC Isoforms (α, βI, βII, γ) Tigilanol Tiglate->PKC Activates ER_Mito_Stress ER Stress & Mitochondrial Dysfunction Tigilanol Tiglate->ER_Mito_Stress Induces Downstream_Effectors Downstream Effectors (e.g., MARCKS) PKC->Downstream_Effectors MET_Signaling MET Signaling Regulation PKC->MET_Signaling Vascular_Disruption Vascular Disruption & Hemorrhagic Necrosis PKC->Vascular_Disruption Caspases Caspases Downstream_Effectors->Caspases Activates GSDME Gasdermin E (GSDME) Caspases->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis Induces ICD Immunogenic Cell Death (DAMPs Release) Pyroptosis->ICD ER_Mito_Stress->Caspases Activates Immune_Response Anti-Tumor Immune Response ICD->Immune_Response

Caption: Core signaling pathways activated by intratumoral tigilanol tiglate.

Experimental Protocols

PKC Activation Assay (Kinase Activity Assay)

This assay directly measures the activation of PKC, the primary molecular target of tigilanol tiglate.

Materials:

  • Cancer cell line of interest

  • Tigilanol tiglate

  • Cell lysis buffer

  • PKC kinase activity kit (commercial)

  • Microplate reader

Protocol:

  • Cell Treatment: Culture cells to desired confluency and treat with tigilanol tiglate for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to prepare cell extracts.

  • Kinase Reaction: In a microplate, combine the cell lysate with a PKC-specific substrate and ATP, as per the kinase activity kit instructions.

  • Detection: The phosphorylation of the substrate is detected using a specific antibody and a colorimetric or fluorometric readout with a microplate reader.

In Vitro Vascular Disruption Assay (Endothelial Cell Permeability)

This assay measures the effect of tigilanol tiglate on the integrity of an endothelial cell monolayer.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Transwell inserts

  • FITC-dextran

  • Tigilanol tiglate

  • Fluorometer

Protocol:

  • Cell Seeding: Seed HUVECs on the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment: Treat the HUVEC monolayer with tigilanol tiglate.

  • Permeability Measurement: Add FITC-dextran to the upper chamber. After a defined incubation period, measure the fluorescence of the medium in the lower chamber using a fluorometer. An increase in fluorescence indicates increased permeability.

Immunogenic Cell Death (ICD) Assays

This assay quantifies the exposure of CRT on the surface of treated cells.

Materials:

  • Cancer cell line of interest

  • Tigilanol tiglate

  • Fluorescently labeled anti-calreticulin antibody

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with tigilanol tiglate for an appropriate time (e.g., 4-24 hours).

  • Cell Harvesting and Staining: Gently harvest the cells, wash with cold PBS, and stain with a fluorescently labeled anti-calreticulin antibody.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

This assay quantifies the release of ATP from dying cells.

Materials:

  • Cancer cell line of interest

  • Tigilanol tiglate

  • Luciferase/luciferin-based ATP detection kit

  • Luminometer

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with tigilanol tiglate.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ATP Measurement: Measure ATP levels in the supernatant using a luciferase/luciferin-based ATP detection kit according to the manufacturer's protocol. Luminescence is measured with a luminometer.

Experimental_Workflow_ICD cluster_in_vitro In Vitro Analysis cluster_crt Calreticulin Exposure cluster_atp ATP Release Start Cancer Cells Treatment Tigilanol Tiglate Treatment Start->Treatment Harvest_Stain Harvest & Stain (Anti-CRT Ab) Treatment->Harvest_Stain Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Flow_Cytometry Flow Cytometry Analysis Harvest_Stain->Flow_Cytometry Luciferase_Assay Luciferase Assay Collect_Supernatant->Luciferase_Assay

Caption: Experimental workflow for assessing immunogenic cell death markers.

Conclusion

Tigilanol tiglate represents a novel and promising approach to the local treatment of solid tumors. Its unique pharmacodynamic profile, characterized by rapid, multi-modal activity initiated by the activation of specific PKC isoforms, leads to efficient tumor destruction and the induction of a systemic anti-tumor immune response. The pharmacokinetic profile of rapid absorption and clearance supports its use as a locally administered agent with minimal systemic exposure. Further research and clinical development are ongoing to fully elucidate its therapeutic potential across a range of cancer types. This technical guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of tigilanol tiglate for professionals in the field of drug development and oncology research.

References

EBC-46 (Tigilanol Tiglate): An In-Depth Technical Guide to a Novel Diterpene Ester Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester emerging as a potent intratumoral agent for the treatment of solid tumors.[1] Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, this compound has demonstrated rapid and robust anti-tumor activity in both preclinical and clinical settings.[1][2] Its unique mechanism of action, centered on protein kinase C (PKC) activation and the induction of a localized, acute inflammatory response, sets it apart from conventional cytotoxic chemotherapies.[3][4] This technical guide provides a comprehensive overview of EBC-46, detailing its molecular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Core Mechanism of Action

The anti-tumor effect of EBC-46 is multifaceted and initiated by a single intratumoral injection. The mechanism is not reliant on specific cancer gene mutations, making it potentially applicable across a range of tumor types.[5] The core events include:

  • Protein Kinase C (PKC) Activation : EBC-46 is a potent activator of the PKC family of enzymes, particularly the classical (PKC-α, -βI, -βII) and novel (PKC-γ) isoforms.[1][6][7] This activation is a critical initiating event, as co-injection with a pan-PKC inhibitor, bisindolylmaleimide-1, significantly reduces its therapeutic efficacy.[6][7]

  • Vascular Disruption and Hemorrhagic Necrosis : Activation of PKC, especially the PKC-βII isoform, in the tumor's endothelial cell lining leads to increased vascular permeability.[3][7] This causes a rapid loss of tumor vascular integrity, extravasation of blood cells, and subsequent hemorrhagic necrosis, effectively cutting off the tumor's blood and oxygen supply within hours of treatment.[3][8]

  • Direct Oncolysis and Immunogenic Cell Death (ICD) : Beyond its vascular effects, tigilanol tiglate directly induces oncolysis.[3] At therapeutic concentrations, it acts as a lipotoxin, interacting with mitochondrial and endoplasmic reticulum membranes to induce cellular stress and ATP depletion.[9][10][11] This culminates in a specific form of immunogenic cell death known as pyroptosis, which is dependent on caspase and gasdermin E activation.[3][11]

  • Acute Inflammatory and Immune Response : The drug triggers a highly localized, acute inflammatory response characterized by the recruitment and activation of innate immune cells, principally neutrophils and macrophages.[3][4] These cells contribute to the anti-tumor effect by releasing reactive oxygen species (ROS), proteases, and cytokines.[3] The induction of ICD also promotes a systemic anti-tumor immune response.[9][12]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of EBC-46.

Table 1: In Vivo Efficacy of EBC-46 in Preclinical Models

Cancer ModelMouse StrainEBC-46 DoseKey OutcomesReference
Melanoma (MM649 xenograft)BALB/c Foxn1nu50 nmol (30 µg)Significant erythema and oedema at injection site; enduring tumor ablation.[13]
Melanoma, Head/Neck, ColonVarious human tumor modelsSingle injectionLoss of cancer cell viability within 4 hours; long-term cure in >70% of cases.[8][14]
Head and Neck (FaDu xenograft)BALB/c Foxn1nu50 nmol (30 µg)Rapid loss of tumor cell viability.[13]
Head and Neck (SCC-15 xenograft)BALB/c Foxn1nu30 µgDisruption of tumor vessels and significant neutrophil infiltration.[10][15]
Head and Neck (SCC-15 xenograft)NOD/SCID30 µgReduced efficacy compared to BALB/c Foxn1nu, highlighting role of innate immunity.[10][15]

Table 2: In Vitro Activity of EBC-46

AssayCell Line(s)Key FindingsReference
Clonogenic Cell SurvivalB16-F0, SK-MEL-28~3-fold less potent than phorbol (B1677699) 12-myristate 13-acetate (PMA) for cell killing.[3][13]
PKC Kinase ActivityHeLaIncreased PKC kinase activity, particularly at 17.5 µM (10 µg/ml).[13]
ROS ProductionHuman PMNsInduced oxidative burst, preventable by PKC inhibitor bisindolylmaleimide-1.[7]
Endothelial PermeabilityEndothelial cell monolayersIncreased permeability, demonstrating direct effect on vasculature.[3]

Table 3: Pharmacokinetic Profile of EBC-46 in Murine Models

ParameterDetailsFindingsReference
Drug RetentionIntratumoral vs. subcutaneous injection in BALB/c Foxn1nu miceEBC-46 is preferentially retained within the tumor.[3]
Local EffectsInjection into tumor vs. normal skinSignificantly greater erythema and oedema when injected into tumors.[13]
Systemic ExposurePlasma concentration after intratumoral injection (50 nmol)Low levels of EBC-46 detected in plasma, suggesting limited systemic exposure.[13]
Weight Change (24h)Subcutaneous vs. Intratumoral injection (50 nmol)4.73% weight loss in mice with subcutaneous injection vs. 0.70% loss with intratumoral injection.[13]

Table 4: Efficacy Data from Human Phase I Clinical Trial (First-in-Human Study)

Tumor Types TreatedNumber of PatientsEfficacy OutcomeReference
Melanoma, SCC, Angiosarcoma, etc. (9 types)22Complete Response: 4 patients (18%)Partial Response: 2 patients (9%)Stable Disease: 10 patients (45%)[6][12][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Intratumoral Injection in Murine Models

This protocol is adapted from studies using xenograft models in immunocompromised mice.[13][15]

  • Animal and Tumor Preparation :

    • Use appropriate mouse strains (e.g., BALB/c Foxn1nu or NOD/SCID).

    • Inject cancer cells (e.g., 2x10^6 SK-MEL-28 or FaDu cells) subcutaneously on the hindquarter.

    • Allow tumors to grow to a volume of approximately 100 mm³ (Volume = (length x width²)/2).

  • Drug Formulation :

    • Prepare EBC-46 solution at the desired concentration (e.g., 300 µg/ml). A common vehicle is 20-40% propylene (B89431) glycol in sterile water.[10][13]

  • Injection Procedure :

    • Anesthetize the mouse using a standard institutional protocol (e.g., isoflurane).

    • Clean the skin overlying the tumor with 70% ethanol.

    • Using a 1 mL Luer-lock syringe with a 26G needle, carefully insert the needle into the center of the tumor mass.

    • Administer the EBC-46 solution (e.g., a single 50 µL bolus for a 30 µg dose) into the tumor. A fanning motion can be used for even distribution in larger tumors.[15]

  • Post-Injection Monitoring :

    • Observe the injection site for immediate reactions (erythema, edema, hemorrhagic necrosis).

    • Measure tumor volume and animal body weight at regular intervals.

    • Monitor the formation of an eschar and subsequent wound healing.

    • Euthanize animals when tumors reach the predetermined endpoint size as per institutional guidelines.

Protocol 2: Ex Vivo Tumor Cell Viability Assay

This assay determines the timing of tumor cell viability loss after treatment.[9][13]

  • Treatment and Tumor Harvesting :

    • Treat tumor-bearing mice with intratumoral EBC-46 (e.g., 50 nmol) or vehicle as described in Protocol 1.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-injection, euthanize the mice.

    • Aseptically harvest the tumors.

  • Cell Isolation and Culture :

    • Dissect the harvested tumors and briefly dissociate the tissue using collagenase A.

    • Resuspend the resulting cell mixture in appropriate culture medium.

    • Plate the cells and culture under standard conditions.

  • Viability Assessment :

    • After a suitable incubation period, assess the number of viable, adherent tumor cell colonies. The absence of viable colonies indicates effective cell killing. Results typically show no viable tumor cells can be recovered as early as 4 hours post-treatment.[9]

Protocol 3: Immunohistochemistry for Vascular Disruption (CD31 Staining)

This protocol visualizes the integrity of the tumor vasculature.[10][13]

  • Tissue Preparation :

    • Harvest tumors at various time points after EBC-46 or vehicle injection.

    • Fix tissues in formalin and embed in paraffin.

    • Cut 4-micron sections and mount on coated slides.

  • Staining Procedure :

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER). For CD31, Leica Bond ER Solution 2 for 30 minutes is effective.[1]

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31 (a marker for endothelial cells).

    • Apply a horseradish peroxidase (HRP)-linked secondary antibody.

    • Add a chromogenic substrate (e.g., DAB) to develop the colorimetric reaction.

    • Counterstain with hematoxylin.

  • Analysis :

    • Visualize sections using a light microscope.

    • Assess the structural integrity of CD31-positive vessels. Disrupted and compromised vessel structures are indicative of EBC-46's vascular-disrupting effects.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

This assay measures the oxidative burst in neutrophils, a key component of the inflammatory response.[7][17]

  • Neutrophil Isolation :

    • Isolate polymorphonuclear (PMN) cells (neutrophils) from fresh human peripheral blood using density gradient centrifugation.

  • Assay Procedure :

    • Pre-load the isolated PMNs with a fluorescent probe, such as dihydroethidium (B1670597) (DHE), which fluoresces upon oxidation by ROS.

    • For inhibitor studies, pre-treat a subset of cells with 1 µM bisindolylmaleimide-1 for 15 minutes.

    • Stimulate the cells with 175 nM (100 ng/ml) of EBC-46 or PMA for 15 minutes at 37°C.

  • Quantification :

    • Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence corresponds to an increase in ROS production.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Core Signaling Pathway of EBC-46

EBC46_Pathway cluster_injection Intratumoral Injection cluster_direct_effects Direct Cellular Effects cluster_downstream Downstream Tumor Ablation Mechanisms EBC46 EBC-46 (Tigilanol Tiglate) PKC Activation of PKC Isoforms (α, βI, βII, γ) EBC46->PKC Primary Target Mito_ER Mitochondrial / ER Stress (Lipotoxic Effect) EBC46->Mito_ER PKC-Independent Effect Vasc Vascular Disruption (↑ Permeability) PKC->Vasc Inflam Acute Inflammation (Neutrophil/Macrophage Recruitment) PKC->Inflam Pyroptosis Immunogenic Cell Death (Pyroptosis) Mito_ER->Pyroptosis Caspase/Gasdermin E Dependent Hemo Hemorrhagic Necrosis Vasc->Hemo Pyroptosis->Inflam Release of DAMPs Inflam->Hemo Ablation Tumor Ablation Hemo->Ablation

Caption: Core signaling pathway of EBC-46 leading to tumor ablation.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

EBC46_Workflow start Start: Select Murine Cancer Model implant Implant Tumor Cells Subcutaneously start->implant growth Monitor Tumor Growth (to ~100 mm³) implant->growth random Randomize Mice into Treatment & Control Groups growth->random treat Intratumoral Injection (EBC-46 or Vehicle) random->treat monitor Monitor Tumor Volume, Body Weight & Health treat->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint collect Harvest Tumors for Analysis (Histology, Viability etc.) endpoint->collect analyze Data Analysis (Efficacy & Survival Curves) collect->analyze end End of Study analyze->end

Caption: Typical experimental workflow for evaluating EBC-46 in vivo.

Conclusion

EBC-46 (tigilanol tiglate) represents a novel and promising modality in the locoregional treatment of solid tumors. Its unique mechanism, involving a rapid, PKC-mediated assault on the tumor microenvironment, leads to efficient and durable tumor destruction in preclinical models and has shown encouraging activity in human clinical trials.[6][13][14] The drug's ability to induce immunogenic cell death further suggests potential for combination therapies with immune checkpoint inhibitors to elicit systemic, abscopal effects.[12] The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this innovative diterpene ester.

References

Tigilanol Tiglate's Oncolytic Signaling Cascade in Melanoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigilanol tiglate, a novel diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), is a first-in-class oncolytic agent demonstrating significant efficacy in the treatment of solid tumors, including melanoma.[1][2] Administered via intratumoral injection, tigilanol tiglate orchestrates a rapid and localized anti-tumor response through a multi-pronged mechanism of action.[2][3] This technical guide provides an in-depth exploration of the core signaling cascades initiated by tigilanol tiglate in melanoma cells, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key molecular pathways.

The primary mechanism of tigilanol tiglate revolves around the activation of the Protein Kinase C (PKC) family of enzymes, triggering a cascade of events that lead to direct tumor cell death, disruption of the tumor vasculature, and the induction of a potent anti-tumor immune response.[1][4] This dual action of direct oncolysis and immune system engagement underscores its potential as a robust therapeutic option, particularly in tumors refractory to conventional therapies.[3]

Core Mechanism of Action: A Multi-faceted Approach

Tigilanol tiglate's therapeutic effect is not mediated by a single pathway but rather by a coordinated series of events initiated by its primary molecular target.

Protein Kinase C (PKC) Activation: The Central Hub

The cornerstone of tigilanol tiglate's activity is its role as a potent activator of specific Protein Kinase C (PKC) isoforms.[1][5] Unlike many targeted therapies that inhibit kinase activity, tigilanol tiglate mimics the function of the endogenous second messenger diacylglycerol (DAG), leading to the activation of a select group of PKC isoforms, including the conventional isoforms PKC-α and PKC-γ, and the novel isoforms PKC-βI and -βII.[1][5] This specific activation profile is critical to its therapeutic window and efficacy. The activation of PKC is a pivotal event that initiates downstream signaling cascades responsible for the observed anti-tumor effects.[6][7]

Induction of Rapid Hemorrhagic Necrosis and Tumor Cell Death

Following PKC activation, a rapid and visually dramatic response occurs within the tumor microenvironment. This is characterized by:

  • Tumor Vasculature Disruption: Tigilanol tiglate, through PKC activation (particularly PKC-βII), increases the permeability of the tumor vasculature.[1] This leads to a loss of integrity of the tumor blood vessels, extravasation of red blood cells, and subsequent hemorrhagic necrosis.[8][9] This effect is observable within hours of administration.[8]

  • Direct Oncolysis and Pyroptosis: Tigilanol tiglate induces direct oncolysis of tumor cells it comes into contact with.[1] Recent studies have elucidated that this cell death occurs via a caspase/gasdermin E-dependent pyroptotic pathway.[10][11][12] This inflammatory form of programmed cell death is crucial for initiating an immune response.

  • Mitochondrial and Endoplasmic Reticulum Stress: At a cellular level, tigilanol tiglate acts as a lipotoxin, binding to endoplasmic reticulum (ER) membranes and inducing ER stress.[10][13] This triggers the unfolded protein response (UPR) and mitochondrial dysfunction, leading to ATP depletion, organelle swelling, and ultimately, necrotic cell death.[10][12][13]

Stimulation of a Systemic Anti-Tumor Immune Response

A key differentiator of tigilanol tiglate is its ability to convert the treated tumor into an in situ vaccine, fostering a systemic anti-tumor immune response. This is achieved through:

  • Immunogenic Cell Death (ICD): The pyroptotic death of melanoma cells induced by tigilanol tiglate leads to the release of damage-associated molecular patterns (DAMPs), including ATP, high-mobility group box 1 (HMGB1), and calreticulin.[3][10][13]

  • Inflammatory Response and Immune Cell Infiltration: The release of DAMPs and the acute inflammatory environment created by hemorrhagic necrosis attracts and activates innate immune cells.[8] This is followed by the development of a tumor-specific T-cell response, which can lead to systemic effects, including the regression of non-injected tumors (abscopal effect).[3][10]

Quantitative Data Summary

The efficacy of tigilanol tiglate has been quantified in various preclinical and clinical settings. The following tables summarize key data points.

Table 1: Preclinical Efficacy of Tigilanol Tiglate in Melanoma Models
Model TypeCell LineTreatment RegimenKey FindingsReference(s)
Human Melanoma XenograftMM649Single intratumoral injection (doses >133 µM)Dose-dependent tumor ablation. Doses <15 µg (266 µM) were less efficacious.[10]
Murine Melanoma (Immune Checkpoint Inhibitor-Refractory)B16-F10-OVAIntratumoral injectionSignificantly improved survival and reduced tumor volume, especially when combined with immune checkpoint inhibitors.[3]
Melanoma XenograftNot specifiedSingle intratumoral injectionNo viable tumor cells could be recovered via ex vivo culture 4 hours after treatment.[8][9]
Table 2: Clinical Efficacy of Tigilanol Tiglate in Human Solid Tumors (Including Melanoma)
Trial PhasePatient PopulationKey Efficacy ResultsReference(s)
Phase I22 patients with various cutaneous/subcutaneous tumorsComplete Response (CR): 18% (4/22)Partial Response (PR): 9% (2/22)Stable Disease (SD): 45% (10/22)[11][14]
Phase Ib/IIa (in combination with Pembrolizumab)Unresectable Stage IIIB to IV M1c melanomaOngoing, assessing safety, tolerability, and preliminary effectiveness.[15][16]
Phase IIStage IIIB to IV M1c melanomaAssessing tumor ablation rate and progression-free survival.[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes initiated by tigilanol tiglate is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow.

Tigilanol_Tiglate_Signaling_Cascade cluster_direct_effects Direct Tumor Cell and Vascular Effects cluster_immune_effects Immunogenic Cell Death and Systemic Response Tigilanol Tiglate Tigilanol Tiglate PKC Activation PKC Activation Tigilanol Tiglate->PKC Activation Vascular Disruption Vascular Disruption PKC Activation->Vascular Disruption ER/Mitochondrial Stress ER/Mitochondrial Stress PKC Activation->ER/Mitochondrial Stress Hemorrhagic Necrosis Hemorrhagic Necrosis Vascular Disruption->Hemorrhagic Necrosis Pyroptosis Pyroptosis ER/Mitochondrial Stress->Pyroptosis Oncolysis Oncolysis Pyroptosis->Oncolysis DAMPs Release DAMPs Release Pyroptosis->DAMPs Release Inflammation Inflammation DAMPs Release->Inflammation Immune Cell Infiltration Immune Cell Infiltration Inflammation->Immune Cell Infiltration Systemic Anti-tumor Immunity Systemic Anti-tumor Immunity Immune Cell Infiltration->Systemic Anti-tumor Immunity

Core signaling cascade of tigilanol tiglate in melanoma cells.

Experimental_Workflow cluster_invivo In Vivo Murine Model cluster_invitro In Vitro Mechanistic Studies Tumor Implantation Tumor Cell Implantation (e.g., B16-F10-OVA) Tumor Growth Tumor Growth to Predetermined Volume Tumor Implantation->Tumor Growth Treatment Intratumoral Injection (Tigilanol Tiglate or Vehicle) Tumor Growth->Treatment Monitoring Tumor Volume Measurement & Survival Analysis Treatment->Monitoring Analysis Tumor Excision for Histology & IHC Monitoring->Analysis Cell Culture Melanoma Cell Culture (e.g., MM649) Drug Treatment Treatment with Tigilanol Tiglate Cell Culture->Drug Treatment Viability Assay Cell Viability/Death Assay (e.g., Propidium Iodide Staining) Drug Treatment->Viability Assay Protein Analysis Immunoblotting for Signaling Proteins (PKC, p-JNK, etc.) Drug Treatment->Protein Analysis DAMPs Assay DAMPs Release Assay (e.g., HMGB1 ELISA) Drug Treatment->DAMPs Assay

Typical experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.[2][10][13][14]

Protocol 1: In Vivo Murine Xenograft Model for Efficacy Assessment
  • Cell Culture: Human melanoma cells (e.g., MM649) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., BALB/c Foxn1nu) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of melanoma cells (typically 1 x 106 to 5 x 106 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined volume (e.g., 75-150 mm³), measured using calipers (Volume = (length x width²)/2).

  • Drug Formulation and Administration: Tigilanol tiglate is formulated in a vehicle such as 40% propylene (B89431) glycol. A single intratumoral injection is administered directly into the center of the tumor mass. Control animals receive an injection of the vehicle only.

  • Efficacy Endpoints:

    • Tumor Volume: Tumor dimensions are measured regularly (e.g., every 2-3 days) to monitor tumor growth or regression.

    • Survival: Animals are monitored for survival, with endpoints defined by tumor burden or clinical signs.

    • Histology/Immunohistochemistry: At defined time points, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess morphology and necrosis, or with specific antibodies (e.g., anti-CD31) to evaluate vascular integrity.

    • Ex Vivo Cell Viability: To assess rapid cell killing, tumors can be excised at early time points (e.g., 4 hours post-injection), disaggregated, and cultured ex vivo to determine the presence of viable tumor cells.[8][9]

Protocol 2: In Vitro Cell Death and Signaling Analysis
  • Cell Plating: Melanoma cells are seeded into multi-well plates at a density that allows for optimal growth and analysis.

  • Drug Treatment: Cells are treated with varying concentrations of tigilanol tiglate or vehicle control for specified time periods.

  • Cell Viability/Death Assay (Propidium Iodide Staining):

    • Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is added to the culture medium.

    • Cells are imaged over time using fluorescence microscopy to quantify the uptake of PI, which indicates a loss of plasma membrane integrity and cell death.

  • Immunoblotting for Signaling Pathway Analysis:

    • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., total and phosphorylated forms of PKC isoforms, JNK, p38, PERK, Ire1α) followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • DAMPs Release Assay (HMGB1 ELISA):

    • The supernatant from treated cell cultures is collected.

    • An enzyme-linked immunosorbent assay (ELISA) kit specific for HMGB1 is used to quantify the amount of this DAMP released into the medium, as an indicator of immunogenic cell death.

Conclusion

Tigilanol tiglate represents a paradigm shift in the local treatment of solid tumors, including melanoma. Its unique mechanism of action, centered on the activation of Protein Kinase C, results in a rapid and potent oncolytic effect through direct tumor cell killing and vascular disruption. Crucially, the induction of immunogenic cell death transforms the tumor into a nidus for a systemic anti-tumor immune response. The quantitative data from preclinical and clinical studies strongly support its efficacy. The detailed experimental protocols provided herein offer a framework for further research into its multifaceted signaling cascade and its potential in combination with other immunotherapies to improve outcomes for melanoma patients.[3][18]

References

Methodological & Application

Application Notes and Protocols for Intratumoral Injection of EBC-46 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is a potent activator of the Protein Kinase C (PKC) family of enzymes and is under development as an intratumoral agent for the treatment of a range of solid tumors.[1][2] A single intratumoral injection of EBC-46 has been demonstrated to induce rapid and localized inflammation, disruption of tumor vasculature, hemorrhagic necrosis, and ultimately, tumor ablation in various preclinical mouse models.[3][4] Furthermore, EBC-46 is known to induce immunogenic cell death, which can lead to systemic anti-tumor immune responses.[3]

These application notes provide a detailed protocol for the intratumoral administration of EBC-46 in mouse models of cancer, based on findings from preclinical studies.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of EBC-46 is the activation of specific isoforms of Protein Kinase C (PKC).[3] This activation mimics the function of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC isoforms to the cell membrane and their subsequent activation. This initiates a cascade of downstream events culminating in tumor destruction. The key events in the signaling pathway are outlined in the diagram below.

EBC46_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBC-46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC-46->PKC Activates Vasculature Tumor Vasculature Disruption PKC->Vasculature Leads to Oncolysis Direct Tumor Cell Oncolysis PKC->Oncolysis Induces Inflammation Acute Inflammatory Response PKC->Inflammation Triggers Necrosis Hemorrhagic Necrosis Vasculature->Necrosis Immunity Immunogenic Cell Death (Pyroptosis) Oncolysis->Immunity via DAMPs release Oncolysis->Necrosis Inflammation->Immunity Contributes to

Caption: Signaling pathway of EBC-46 upon intratumoral injection.

Quantitative Data from Preclinical Mouse Models

The efficacy of intratumoral EBC-46 has been evaluated in several murine cancer models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of EBC-46 in Head and Neck Squamous Cell Carcinoma (HNSCC) Mouse Models

Tumor ModelMouse StrainEBC-46 DoseKey Outcomes
SCC-15 XenograftsBALB/c Foxn1nu30 µg, single injectionGreater efficacy compared to NOD/SCID mice, suggesting a role for the innate immune system (neutrophil infiltration).[5]
SCC-15 XenograftsNOD/SCID30 µg, single injectionReduced efficacy compared to BALB/c Foxn1nu mice.[5]

Table 2: Efficacy of EBC-46 in Melanoma Mouse Models

Tumor ModelMouse StrainEBC-46 DoseKey Outcomes
MM649 XenograftsBALB/c Foxn1nuVarious concentrations (50 µL injection)Dose-dependent tumor ablation.[3]

Table 3: Efficacy of EBC-46 in Colon Carcinoma Mouse Models

Tumor ModelMouse StrainEBC-46 DoseKey Outcomes
CT-26BALB/cNot specifiedInduced immunogenic cell death.[3]

Experimental Protocol: Intratumoral Injection of EBC-46

This protocol outlines the key steps for the preparation and intratumoral administration of EBC-46 in a mouse model with subcutaneous tumors.

Materials
  • EBC-46 (Tigilanol Tiglate)

  • Vehicle (e.g., 40% propylene (B89431) glycol in sterile water or saline)[5]

  • Sterile 1 mL syringes with Luer-lock tip

  • Sterile needles (e.g., 26-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)

  • Calipers for tumor measurement

  • Sterile surgical instruments (optional, for tissue collection)

  • Personal Protective Equipment (PPE)

Experimental Workflow Diagram

EBC46_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_followup Follow-up A 1. Animal & Tumor Preparation C 3. Intratumoral Injection A->C B 2. EBC-46 Formulation B->C D 4. Post-Injection Monitoring C->D E 5. Data Collection & Analysis D->E

Caption: Experimental workflow for EBC-46 intratumoral injection.

Procedure

1. Animal and Tumor Preparation

  • Tumor Induction: Establish subcutaneous tumors in mice using appropriate cell lines (e.g., SCC-15, B16-F10, CT-26). Allow tumors to reach a palpable and measurable size (e.g., 50-100 mm³).

  • Animal Anesthesia: Anesthetize the tumor-bearing mouse using a standardized and approved institutional protocol (e.g., isoflurane (B1672236) inhalation).

  • Hair Removal: Carefully remove the fur overlying the tumor using electric clippers to ensure a clear view of the injection site.

  • Site Disinfection: Clean the skin over the tumor with 70% ethanol followed by a povidone-iodine solution. Allow the area to dry completely.

  • Tumor Measurement: Measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[3]

2. EBC-46 Formulation

  • Reconstitution: Prepare the EBC-46 solution according to the supplier's instructions. A common vehicle used in preclinical studies is 40% propylene glycol in a sterile aqueous solution.[5]

  • Dose Calculation: The dose of EBC-46 is often based on the tumor volume. A typical dose used in murine models is 30 µg per tumor.[5] The injection volume should be appropriate for the tumor size, for instance, 50 µL for a 100 mm³ tumor.[3]

3. Intratumoral Injection

  • Syringe Preparation: Draw the calculated dose of the EBC-46 formulation into a sterile 1 mL Luer-lock syringe fitted with a small gauge needle (e.g., 26G).

  • Injection Technique:

    • Carefully insert the needle into the center of the tumor mass.

    • Administer the EBC-46 solution as a single bolus injection.[5]

    • To ensure even distribution throughout the tumor, a "fanning" motion (inserting the needle once and then changing the angle of injection without withdrawing the needle from the skin) can be employed, particularly for larger tumors.

    • Inject the solution slowly to minimize leakage from the injection site.

    • After the injection is complete, wait a few seconds before slowly withdrawing the needle.

4. Post-Injection Monitoring

  • Immediate Observation: Monitor the animal for recovery from anesthesia. Observe the injection site for any immediate local reactions, which can include erythema, edema, and hemorrhagic necrosis within hours of administration.[3]

  • Tumor Response: Measure the tumor volume at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess the treatment response.

  • Clinical Signs: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Wound Healing: Observe the tumor site for eschar formation, which is an expected outcome, followed by wound healing.

5. Data Collection and Analysis

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival analysis can also be performed.

  • Histopathology and Immunohistochemistry: At predetermined time points, tumors can be excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis. Immunohistochemical staining can be performed to assess markers of vascular disruption (e.g., CD31) and immune cell infiltration (e.g., neutrophils, CD8+ T cells).[3]

  • Mechanism of Action Studies: To investigate the immunomodulatory effects, tumor-draining lymph nodes and spleens can be collected for flow cytometric analysis of immune cell populations. Analysis of damage-associated molecular patterns (DAMPs) can also be performed on tumor lysates.[3]

Disclaimer

This protocol is intended as a guideline for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC). The specific details of the protocol, including dosages and monitoring schedules, may need to be optimized for different tumor models and experimental objectives.

References

Application Notes and Protocols for Tigilanol Tiglate in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is under development as an intratumoral treatment for a range of solid tumors.[1][2] A single intratumoral injection of tigilanol tiglate has been demonstrated to induce rapid and localized inflammation, disrupt tumor vasculature, cause hemorrhagic necrosis, and ultimately lead to tumor ablation in various preclinical models.[1][3] This is often followed by a rapid healing process at the tumor site.[1] The primary mechanism of action is mediated through the activation of specific isoforms of Protein Kinase C (PKC).[1][4] Furthermore, tigilanol tiglate induces immunogenic cell death, which can stimulate a systemic anti-tumor immune response.[1][5]

These application notes provide detailed protocols for the formulation and administration of tigilanol tiglate for in vivo studies, along with a summary of efficacy data from various preclinical and clinical models.

Data Presentation

Table 1: Summary of Tigilanol Tiglate Efficacy in Preclinical and Clinical Models
Cancer ModelSpecies/StrainTigilanol Tiglate DoseKey OutcomesReference
Head and Neck Squamous Cell Carcinoma (HNSCC) - SCC-15 xenograftsBALB/c Foxn1nu Mice30 µg, single intratumoral injectionGreater efficacy compared to NOD/SCID mice, suggesting a role for the innate immune system.[1]
Melanoma - MM649 xenograftsBALB/c Foxn1nu MiceVarious concentrations (50 µL injection)Dose-dependent tumor ablation.[1][6]
Colon Carcinoma - CT-26BALB/c MiceNot specifiedInduced immunogenic cell death.[1]
Mast Cell Tumors (MCT)Canine1.0 mg/mL, 0.5 mg/mL, 0.2 mg/mL (0.5 mL per cm³ of tumor volume)90% complete response at 1.0 mg/mL.[1]
High-Grade Mast Cell Tumors (HGMCT)Canine0.5 mg/cm³ tumor volume56% achieved and maintained a complete response to at least 84 days after the first or second treatment.[7]
SarcoidsEquine0.35 mg/cm³ of tumor volume73% showed complete tumor volume regression.[1]
Various Solid Tumors (First-in-human study)HumanUp to 3.6 mg/m²Clinical activity observed in 9 tumor types, with complete response in four of 22 patients.[2]
Table 2: Pharmacokinetic Parameters of Tigilanol Tiglate
SpeciesDoseCmaxTmaxMean Half-life (T1/2)Reference
Canine1.0 mg/mL, 0.5 mg/mL, 0.2 mg/mLDose-proportional increase~30 minutes~6.53 hours[8]
HumanUp to 3.6 mg/m²Dose-proportional increase5 min to 4 hours~3.64 hours[8]

Experimental Protocols

Protocol 1: Formulation of Tigilanol Tiglate for Injection

Materials:

Procedure:

  • Tigilanol tiglate is first dissolved in 100% propylene glycol.[2]

  • This solution is then mixed with a 30 mM sodium acetate buffer (pH 4.2) at a ratio of 4:6 (propylene glycol solution:buffer). This results in a final vehicle of 40% propylene glycol in 30 mM acetate buffer.[2]

  • The final concentration of tigilanol tiglate can be adjusted by using a diluent of 40% propylene glycol in 30 mM acetate buffer.[2] For example, to achieve a concentration of 1 mg/mL for veterinary use.[9]

  • Aseptically filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Store the formulation according to the manufacturer's recommendations.

Protocol 2: In Vivo Administration of Tigilanol Tiglate in a Murine Tumor Model

Animal Model:

  • Use an appropriate mouse strain with established subcutaneous tumors (e.g., BALB/c mice with CT26 colon carcinoma, or BALB/c Foxn1nu with MM649 melanoma xenografts).[1][5][6]

  • Tumors should reach a palpable and measurable size (e.g., 75-150 mm³) before treatment.[1]

Materials:

  • Tigilanol tiglate formulation (prepared as in Protocol 1)

  • Tumor-bearing mice

  • 1 mL Luer-lock syringe with a 26G or similar gauge needle[1]

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a standardized institutional protocol.[1]

  • Tumor Measurement: Measure the tumor volume using calipers. A common formula is: Volume = (length x width²)/2.[1]

  • Injection Site Preparation: Clean the skin overlying the tumor with 70% ethanol.[1]

  • Drug Preparation: Prepare the desired dose of tigilanol tiglate. For a murine model, a dose of 30 µg in a 50 µL injection volume has been used.[1]

  • Intratumoral Injection:

    • Carefully insert the needle into the center of the tumor mass.[1]

    • Administer the tigilanol tiglate solution as a single bolus injection.[1] The injection volume should be appropriate for the tumor size (e.g., 50 µL for a 100 mm³ tumor).[1]

    • To ensure even distribution, a fanning motion can be used during the injection, especially for larger tumors.[1][2]

    • Slowly withdraw the needle to minimize leakage.[1]

  • Post-Injection Monitoring:

    • Monitor the animal for recovery from anesthesia.[1]

    • Observe the injection site for immediate reactions such as erythema, edema, and hemorrhagic necrosis, which are expected within hours of injection.[1]

    • Measure tumor volume at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess treatment response.[1]

    • Monitor for eschar formation and subsequent wound healing.[1]

    • Record animal body weight and overall health status.[1]

  • Endpoint: Euthanize animals when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the study period for tissue collection and further analysis.[1]

Protocol 3: Rechallenge Studies for Systemic Anti-Tumor Immunity Assessment

Procedure:

  • In mice that have shown complete tumor regression following tigilanol tiglate treatment ("cured" mice), re-inject the same cancer cells at a distant site.[1]

  • Monitor these mice for tumor growth at the new site.

  • A lack of tumor growth or significantly delayed tumor growth compared to naive control mice suggests the development of a systemic anti-tumor immune response.[6]

Visualizations

Signaling Pathway of Tigilanol Tiglate

Tigilanol_Tiglate_Signaling_Pathway Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate (Intratumoral Injection) PKC Protein Kinase C (PKC) Activation (βI, βII, α, γ) TT->PKC Activates Inflam Acute Localized Inflammation TT->Inflam Induces Vasc_Disrupt Tumor Vasculature Disruption PKC->Vasc_Disrupt Leads to Mito_Dys Mitochondrial Dysfunction PKC->Mito_Dys Induces Hemo_Necrosis Hemorrhagic Necrosis Vasc_Disrupt->Hemo_Necrosis Causes Tumor_Ablation Tumor Ablation Hemo_Necrosis->Tumor_Ablation Immune_Recruit Immune Cell Recruitment Inflam->Immune_Recruit ICD Immunogenic Cell Death (ICD) Mito_Dys->ICD DAMPs Release of DAMPs ICD->DAMPs DAMPs->Immune_Recruit Systemic_Immunity Systemic Anti-Tumor Immunity Immune_Recruit->Systemic_Immunity Healing Wound Healing Tumor_Ablation->Healing

Caption: Signaling cascade initiated by tigilanol tiglate.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow Experimental Workflow for In Vivo Studies with Tigilanol Tiglate cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Formulation Prepare Tigilanol Tiglate Formulation Injection Intratumoral Injection (Fanning Technique) Formulation->Injection Animal_Model Establish Subcutaneous Tumor Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Tumor_Measure Measure Tumor Volume Anesthesia->Tumor_Measure Tumor_Measure->Injection Post_Injection_Obs Observe Injection Site (Erythema, Necrosis) Injection->Post_Injection_Obs Tumor_Volume_Track Track Tumor Volume Post_Injection_Obs->Tumor_Volume_Track Health_Monitor Monitor Animal Health & Body Weight Tumor_Volume_Track->Health_Monitor Efficacy_Eval Evaluate Treatment Efficacy (Tumor Regression) Health_Monitor->Efficacy_Eval Rechallenge Rechallenge Cured Mice (Optional) Efficacy_Eval->Rechallenge Systemic_Immunity_Assess Assess Systemic Immunity Rechallenge->Systemic_Immunity_Assess

Caption: Typical workflow for in vivo tigilanol tiglate studies.

References

Application Notes and Protocols: Combining EBC-46 (Tigilanol Tiglate) with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule activator of protein kinase C (PKC) under development for the intratumoral treatment of solid tumors.[1][2] Preclinical and clinical studies have demonstrated its potent oncolytic activity, causing rapid, localized tumor necrosis and promoting an anti-tumor immune response.[3][4] This document provides detailed application notes and protocols for researchers investigating the synergistic potential of combining EBC-46 with various immunotherapy modalities, particularly immune checkpoint inhibitors (ICIs).

The primary rationale for this combination therapy lies in EBC-46's ability to induce immunogenic cell death (ICD).[1][5] By triggering ICD, EBC-46 effectively turns the tumor into an in situ vaccine, releasing tumor-associated antigens and damage-associated molecular patterns (DAMPs) that can prime and activate an anti-tumor immune response.[1][5] This localized inflammatory response can enhance the efficacy of systemic immunotherapies, potentially overcoming resistance to ICIs and inducing systemic, or abscopal, anti-tumor effects.[1][6]

Mechanism of Action: EBC-46 and Immunotherapy Synergy

EBC-46's mechanism of action is multifaceted, involving direct oncolysis, vascular disruption, and immune activation.[7] As a PKC activator, EBC-46 triggers a signaling cascade that leads to hemorrhagic necrosis of the tumor within hours of injection.[2][8] This process is characterized by the disruption of tumor vasculature and direct killing of cancer cells.[8][9]

Recent studies have elucidated that EBC-46 induces a specific form of programmed cell death known as pyroptosis, which is highly immunogenic.[5][7] This process involves the activation of caspases and gasdermin E, leading to cell lysis and the release of pro-inflammatory DAMPs such as HMGB1, ATP, and calreticulin.[1][5] These DAMPs act as danger signals, recruiting and activating innate immune cells like neutrophils and macrophages to the tumor microenvironment.[7]

The influx of immune cells and the release of tumor antigens can subsequently prime and activate tumor-specific T cells.[1] This localized immune activation can be potentiated by ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, which block inhibitory signals that would otherwise dampen the T cell response.[5][10] The combination of a potent local inflammatory stimulus (EBC-46) with the systemic blockade of immune checkpoints can therefore lead to a more robust and durable anti-tumor immune response, potentially affecting both the injected tumor and distant, non-injected lesions (abscopal effect).[1][6]

EBC46_Immunotherapy_Synergy cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Systemic Immune Response EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC activates TumorCell Tumor Cell PKC->TumorCell EndothelialCell Endothelial Cell PKC->EndothelialCell Pyroptosis Pyroptosis (Caspase/Gasdermin E) TumorCell->Pyroptosis induces VascularDisruption Vascular Disruption & Hemorrhagic Necrosis EndothelialCell->VascularDisruption leads to DAMPs Release of DAMPs (HMGB1, ATP, Calreticulin) Pyroptosis->DAMPs TumorAntigens Tumor Antigen Release Pyroptosis->TumorAntigens AntigenPresentingCells Antigen Presenting Cells (e.g., Dendritic Cells) DAMPs->AntigenPresentingCells activates TCellPriming T Cell Priming & Activation AntigenPresentingCells->TCellPriming TumorAntigens->AntigenPresentingCells presents TCell Cytotoxic T Cell TCellPriming->TCell TumorCellKilling Tumor Cell Killing (Injected & Abscopal) TCell->TumorCellKilling mediates CheckpointInhibitors Immune Checkpoint Inhibitors (e.g., anti-PD-1) CheckpointInhibitors->TCell enhances activity of ImmuneMemory Long-term Immune Memory TumorCellKilling->ImmuneMemory

Caption: Signaling pathway of EBC-46 and its synergy with immunotherapy.

Application Notes

The combination of EBC-46 and immunotherapy is a promising strategy for the treatment of various solid tumors, particularly those that are accessible for intratumoral injection. This approach may be especially beneficial for:

  • Immune Checkpoint Inhibitor Refractory Tumors: By inducing a potent local inflammatory response, EBC-46 may "heat up" immunologically "cold" tumors, making them more susceptible to checkpoint blockade.[6][11]

  • Metastatic Disease: The potential for an abscopal effect, where the localized treatment of one tumor leads to the regression of distant metastases, is a key rationale for this combination.[1][6]

  • Neoadjuvant Therapy: Administering EBC-46 prior to surgery could debulk the tumor and prime a systemic anti-tumor immune response, potentially reducing the risk of recurrence.

Experimental Protocols

Preclinical Evaluation of EBC-46 in Combination with Immune Checkpoint Inhibitors in a Murine Tumor Model

This protocol describes a general workflow for assessing the efficacy of intratumorally administered EBC-46 in combination with a systemic immune checkpoint inhibitor in a syngeneic mouse model.

1. Materials and Reagents:

  • Cell Line: CT-26 colon carcinoma or B16-F10-OVA melanoma cells.

  • Animals: BALB/c or C57BL/6 mice (female, 6-8 weeks old).

  • EBC-46 (Tigilanol Tiglate): Formulated in a vehicle solution (e.g., 20% propylene (B89431) glycol in water).[8]

  • Immune Checkpoint Inhibitor: Anti-mouse PD-1 antibody (or appropriate isotype control).

  • Other Reagents: Cell culture media, fetal bovine serum, antibiotics, PBS, trypan blue, Matrigel (optional).

2. Experimental Workflow:

Experimental_Workflow cluster_treatment_groups Example Treatment Groups Start Start Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous injection of CT-26 or B16-F10-OVA cells) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., to ~50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Group1 Vehicle Control Group2 EBC-46 alone Group3 ICI alone (e.g., anti-PD-1) Group4 EBC-46 + ICI Endpoint Endpoint Analysis Monitoring->Endpoint End End Endpoint->End

Caption: General experimental workflow for preclinical evaluation.

3. Detailed Methodology:

  • Tumor Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • EBC-46: Administer a single intratumoral injection of EBC-46 at a predetermined dose (e.g., 30 µg in 50 µL).[8]

    • Immune Checkpoint Inhibitor: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on days 3, 6, and 9 post-EBC-46 treatment.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volumes and body weight every 2-3 days.

    • Monitor for signs of toxicity.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or at the end of the study.

    • At the endpoint, tumors can be harvested for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD4, CD8, F4/80) and flow cytometry to analyze the tumor immune infiltrate.

    • Spleens and draining lymph nodes can also be harvested for immunological analysis.

Quantitative Data

Table 1: Summary of Preclinical Efficacy Data for EBC-46 in Combination with Immunotherapy
ModelTreatment GroupsOutcome MeasureResultReference
B16-F10-OVA Melanoma (ICI-refractory)EBC-46 + anti-PD-1/anti-CTLA-4Tumor VolumeSignificant reduction in tumor volume compared to monotherapy.[1][5]
B16-F10-OVA Melanoma (ICI-refractory)EBC-46 + anti-PD-1/anti-CTLA-4SurvivalImproved survival compared to monotherapy.[5]
CT-26 Colon CarcinomaEBC-46RechallengeMice that were cured of their primary tumor by EBC-46 rejected a subsequent rechallenge with the same tumor cells, indicating the development of systemic anti-tumor immunity.[1]
Table 2: Summary of Human Clinical Trial Data for EBC-46
Trial PhasePatient PopulationDose RangeKey FindingsReference
Phase I Dose-EscalationPatients with refractory cutaneous and subcutaneous tumors0.06 mg/m² to 3.6 mg/m²MTD not reached. Clinical activity observed in 9 tumor types. 4 out of 22 patients achieved a complete response.[4][12]
Phase I/IIaPatients with various solid tumorsNot specifiedStrong evidence of local anti-cancer efficacy. Signs of abscopal effects in some patients.[1]

Conclusion

The combination of intratumoral EBC-46 with systemic immunotherapy represents a promising therapeutic strategy with the potential to improve outcomes for patients with a variety of solid tumors. The ability of EBC-46 to induce immunogenic cell death and remodel the tumor microenvironment provides a strong rationale for its use in overcoming resistance to immune checkpoint inhibitors. Further preclinical and clinical investigation is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this combination approach.

References

Application Notes and Protocols for Preclinical Evaluation of EBC-46 (Tigilanol Tiglate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] It is under development as an intratumoral treatment for a range of solid tumors.[1] Preclinical and veterinary studies have demonstrated that a single intratumoral injection of EBC-46 can lead to rapid and localized tumor destruction.[2][3] The drug is currently being investigated in human clinical trials for various cancers, including melanoma, head and neck squamous cell carcinoma, and soft tissue sarcoma.[4]

The primary mechanism of action of EBC-46 is the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-α, -βI, and -βII.[5][6] This activation triggers a cascade of downstream events, including disruption of the tumor vasculature, induction of hemorrhagic necrosis, and the stimulation of a localized inflammatory response.[2][7] Furthermore, EBC-46 is believed to induce immunogenic cell death, which may contribute to a systemic anti-tumor immune response.[8]

These application notes provide a detailed framework for the preclinical evaluation of EBC-46, outlining key in vitro and in vivo experimental designs and protocols.

Data Presentation

Table 1: In Vitro Efficacy of EBC-46 in Various Cancer Cell Lines
Cell LineCancer TypeAssayEndpointEBC-46 ConcentrationResultReference
B16-F0Murine MelanomaCell Viability (SRB)% Survival10 µMSignificant reduction in cell survival[2]
SK-MEL-28Human MelanomaCell Viability (SRB)% Survival10 µMModerate reduction in cell survival[2]
FaDuHuman Head and Neck Squamous Cell CarcinomaEx vivo tumor cell survival% Viable Cells50 nmol (in vivo treatment)No viable cells 4 hours post-treatment[2][6]
HeLaHuman Cervical CancerPKC Activation (EGFP translocation)Cellular Localization of PKC-α17.5 µMTranslocation of PKC-α to the plasma membrane[2]
Table 2: In Vivo Efficacy of Intratumoral EBC-46 in Murine Xenograft Models
Cancer ModelMouse StrainEBC-46 DoseKey OutcomesReference
B16-F0 MelanomaC57BL/6J50 nmol (30 µg), single intratumoral injection>70% total cure rate[2]
SK-MEL-28 Melanoma XenograftBALB/c Foxn1nu25 nmol (15 µg), single intratumoral injectionSignificant tumor growth delay[2]
FaDu HNSCC XenograftBALB/c Foxn1nu50 nmol (30 µg), single intratumoral injectionRapid tumor ablation[2]
MM649 Melanoma XenograftBALB/c Foxn1nuDose-dependentTumor ablation[9]

Mandatory Visualizations

EBC46_Mechanism_of_Action EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) (α, βI, βII isoforms) EBC46->PKC Activation Vasculature Tumor Vasculature Disruption PKC->Vasculature Inflammation Localized Inflammatory Response PKC->Inflammation ICD Immunogenic Cell Death (ICD) PKC->ICD HemorrhagicNecrosis Hemorrhagic Necrosis Vasculature->HemorrhagicNecrosis TumorAblation Tumor Ablation HemorrhagicNecrosis->TumorAblation ImmuneCells Recruitment of Neutrophils and Macrophages Inflammation->ImmuneCells ImmuneCells->TumorAblation ICD->TumorAblation

Caption: Proposed mechanism of action of EBC-46.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellViability Cell Viability Assays (e.g., MTT, SRB) PKCActivation PKC Activation Assays Xenograft Tumor Xenograft Model Establishment CellViability->Xenograft Promising Results Apoptosis Apoptosis Assays (e.g., Annexin V) Treatment Intratumoral EBC-46 Administration Efficacy Efficacy Assessment (Tumor Volume, Survival) Toxicity Toxicity Studies

Caption: General experimental workflow for preclinical EBC-46 evaluation.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of EBC-46 on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., B16-F0 murine melanoma, SK-MEL-28 human melanoma)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • EBC-46 (Tigilanol Tiglate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treatment: Prepare serial dilutions of EBC-46 in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the EBC-46 dilutions. Include vehicle control wells (e.g., the solvent used to dissolve EBC-46).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight at 37°C to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

2. PKC Activation Assay (Western Blot for Phospho-PKC Substrates)

This protocol outlines the detection of PKC activation through the analysis of phosphorylated downstream substrates.

  • Materials:

    • Cancer cell lines

    • EBC-46

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-PKCα/β)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of EBC-46 for a short duration (e.g., 15-60 minutes).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blot: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells following EBC-46 treatment.

  • Materials:

    • Cancer cell lines

    • EBC-46

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with EBC-46 for the desired time period (e.g., 24-48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Data Analysis:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

In Vivo Assays

1. Murine Xenograft Model and Intratumoral Treatment

This protocol describes the establishment of a subcutaneous tumor model and the administration of EBC-46.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

    • Cancer cell lines (e.g., FaDu, SK-MEL-28)

    • Matrigel (optional)

    • EBC-46 formulated for injection (e.g., in 20% propylene (B89431) glycol in water)

    • Calipers

    • Syringes and needles (27-30 gauge)

  • Protocol:

    • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of the mice.

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Intratumoral Injection: Administer a single intratumoral injection of EBC-46 or vehicle control. The dose is often calculated based on tumor volume (e.g., 0.5 mg/cm³). A "fanning" technique, where the needle is moved within the tumor mass during injection, can be used to ensure even distribution.[10]

    • Efficacy Assessment:

      • Continue to measure tumor volume regularly.

      • Monitor the overall health and body weight of the mice.

      • Record the time to reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit) for survival analysis.

    • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

2. Preclinical Toxicity Assessment

A preliminary assessment of toxicity is crucial during in vivo efficacy studies.

  • Parameters to Monitor:

    • Local Reactions: Observe the injection site for signs of erythema, edema, and eschar formation.[2]

    • Systemic Toxicity: Monitor for changes in body weight, food and water consumption, activity levels, and any signs of distress.

    • Gross Pathology: At the end of the study, perform a necropsy and examine major organs for any abnormalities.

    • Histopathology: Collect major organs for histopathological analysis to identify any potential tissue damage.

    • Blood Chemistry and Hematology: Collect blood samples to assess liver and kidney function, and to perform complete blood counts.

References

Application Notes and Protocols: Tigilanol Tiglate In Vitro Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate is a novel small-molecule drug candidate demonstrating significant potential in the intratumoral treatment of solid tumors. Its mechanism of action is multifactorial, initiated by the activation of Protein Kinase C (PKC).[1][2][3] This activation triggers a cascade of events including disruption of tumor vasculature, direct tumor cell cytotoxicity, and the induction of immunogenic cell death (ICD).[1][2][4] Understanding the dose-response relationship of tigilanol tiglate in vitro is crucial for elucidating its therapeutic potential and underlying biological effects. These application notes provide a summary of quantitative data from in vitro studies and detailed protocols for key experimental assays.

Mechanism of Action Overview

Tigilanol tiglate's primary molecular target is the family of Protein Kinase C (PKC) enzymes.[2][5][6] As a PKC activator, it mimics the function of the endogenous signaling molecule diacylglycerol (DAG).[2] This leads to a cascade of downstream signaling events that contribute to its anti-tumor effects. Notably, tigilanol tiglate activates a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ.[5][7]

The downstream consequences of PKC activation by tigilanol tiglate are multifaceted:

  • Vascular Disruption: Tigilanol tiglate induces a rapid loss of integrity in the tumor's endothelial cell lining, leading to increased vascular permeability and hemorrhagic necrosis.[2][5] This effectively cuts off the tumor's blood and nutrient supply.

  • Immunogenic Cell Death (ICD): The drug induces a form of regulated cell death in cancer cells, characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, calreticulin (B1178941) (CRT), and high mobility group box 1 (HMGB1).[1][4][8][9] This process, which can involve pyroptosis mediated by gasdermin E (GSDME), stimulates an anti-tumor immune response.[1][4]

  • Endoplasmic Reticulum (ER) Stress: At therapeutic concentrations, tigilanol tiglate can act as a lipotoxin, inducing ER stress and the unfolded protein response (UPR), which contributes to cell death.[2][4][9]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of tigilanol tiglate observed in various in vitro assays.

Table 1: In Vitro Cytotoxicity of Tigilanol Tiglate in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueNotes
MM649Human MelanomaPropidium Iodide (PI) UptakeConcentration-dependent increase in cell deathTherapeutic concentrations induce pyroptosis.[8]
2H-11Mouse EndothelialPropidium Iodide (PI) UptakeDose-dependent disruption of plasma membrane integrityDemonstrates direct effect on endothelial cells.[8]
VariousVariousNot SpecifiedThreefold less potent than PMA in inhibiting cell growthAlthough less potent in vitro, it is more effective for in vivo tumor cure.[5]

Note: Specific IC50 values for a broad range of cancer cell lines are not consistently reported in the reviewed literature. The provided data reflects the observed dose-dependent cytotoxic effects.

Table 2: Dose-Response of Tigilanol Tiglate in Mechanistic Assays

AssayCell Line/SystemObserved EffectConcentration RangeReference
PKC ActivationPurified human polymorphonuclear cellsInduction of oxidative burstNot specified[5]
Vascular PermeabilityEndothelial cell monolayersIncreased permeabilityNot specified[5]
Immunogenic Cell Death Markers (ATP, HMGB1, Calreticulin release)Cancer cell linesPromotes release/externalization of DAMPsTherapeutic concentrations[1][8][9]

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate Signaling Cascade

Tigilanol_Tiglate_Signaling TT Tigilanol Tiglate PKC Protein Kinase C (PKC) (α, βI, βII, γ isoforms) TT->PKC Activation ER_Stress ER Stress & UPR TT->ER_Stress PKC-independent effect Vascular Vascular Disruption PKC->Vascular ICD Immunogenic Cell Death (ICD) PKC->ICD Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular->Hemorrhagic_Necrosis DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) ICD->DAMPs Pyroptosis Pyroptosis (Caspase/Gasdermin E dependent) ICD->Pyroptosis Immune_Response Anti-Tumor Immune Response DAMPs->Immune_Response MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h TT_Treatment 3. Treat with serial dilutions of Tigilanol Tiglate Incubation_24h->TT_Treatment Incubation_Treatment 4. Incubate for a defined period TT_Treatment->Incubation_Treatment Add_MTT 5. Add MTT reagent Incubation_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 value Calculate_Viability->Determine_IC50

References

Assessing Tumor Vascular Disruption After EBC-46 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46 (tigilanol tiglate) is a novel small molecule activator of protein kinase C (PKC) that is under development as an intratumoral treatment for a variety of solid tumors.[1][2][3] A key mechanism of action of EBC-46 is the induction of rapid and localized tumor vascular disruption, leading to hemorrhagic necrosis and tumor ablation.[3][4] This is initiated by a localized inflammatory response that makes the tumor's blood vessels leaky, causing them to break apart and ultimately killing the cancerous cells.[3][5] Accurate assessment of this vascular disruption is critical for understanding the drug's efficacy and pharmacodynamics in both preclinical and clinical settings.

These application notes provide detailed protocols for quantifying the key events in EBC-46-mediated tumor vascular disruption, including vascular permeability, changes in blood flow, and the resulting tumor necrosis.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of EBC-46, providing a reference for expected outcomes when using the described protocols.

Table 1: Preclinical Efficacy of EBC-46 in Mouse Models

ParameterAnimal ModelTumor TypeEBC-46 DoseResultCitation
Cure RateBALB/c Foxn1nu miceSK-MEL-28 Melanoma30 µg, single injection>70% long-term cure[6]
Time to EuthanasiaC57BL/6J miceB16-F0 Melanoma50 nmol (30 µg), single injectionSignificantly extended compared to vehicle[3]
Tumor Cell ViabilityNude miceSK-MEL-28 and FaDu Tumors50 nmol (30 µg), single injectionNo viable tumor cells evident 4 hours post-injection[3]

Table 2: Clinical Efficacy of EBC-46 (Tigilanol Tiglate)

ParameterPatient PopulationTumor TypesKey FindingCitation
Objective Response RateHuman Patients (Phase I)Refractory cutaneous and subcutaneous tumors6 out of 22 patients experienced a treatment response[1][2]
Complete ResponseHuman Patients (Phase I)Refractory cutaneous and subcutaneous tumors4 out of 22 patients achieved a complete response[1][2]
Cure RateCanine PatientsMast Cell Tumors75% cure rate after a single injection[5]
Cure Rate (with second dose)Canine PatientsMast Cell Tumors88% cure rate following a second dose[7]

Signaling Pathway and Experimental Overview

The following diagram illustrates the proposed signaling pathway of EBC-46 leading to tumor vascular disruption and the key experimental assays used to assess these effects.

EBC46_Mechanism_Workflow EBC-46 Mechanism and Assessment Workflow cluster_mechanism EBC-46 Mechanism of Action cluster_assessment Assessment Protocols EBC46 EBC-46 (Tigilanol Tiglate) Intratumoral Injection PKC Protein Kinase C (PKC) Activation EBC46->PKC Inflammation Localized Inflammatory Response (e.g., Neutrophil Recruitment) PKC->Inflammation VascularLeak Increased Vascular Permeability & Endothelial Disruption Inflammation->VascularLeak HemorrhagicNecrosis Hemorrhagic Necrosis & Tumor Ablation VascularLeak->HemorrhagicNecrosis EvansBlue Evans Blue Assay VascularLeak->EvansBlue Measures Permeability Doppler Doppler Ultrasound VascularLeak->Doppler Measures Blood Flow Changes CD31 CD31 Immunohistochemistry VascularLeak->CD31 Visualizes Vasculature Histology H&E Staining HemorrhagicNecrosis->Histology Quantifies Necrosis

Caption: EBC-46 mechanism and corresponding assessment methods.

Experimental Protocols

Assessment of Tumor Vascular Permeability using Evans Blue Assay

This protocol quantifies the extravasation of Evans blue dye, which binds to serum albumin, from tumor blood vessels into the tumor interstitium as a measure of vascular permeability.

Materials:

  • Tumor-bearing mice

  • EBC-46 (Tigilanol Tiglate) solution for injection

  • Vehicle control solution

  • Evans Blue dye solution (0.5% w/v in sterile saline)

  • Formamide (B127407)

  • Spectrophotometer

  • Anesthesia (e.g., isoflurane)

  • Standard laboratory equipment for intravenous injections and tissue processing

Procedure:

  • Animal Preparation: Anesthetize tumor-bearing mice.

  • Intratumoral Injection: Inject EBC-46 or vehicle control directly into the tumor.

  • Dye Administration: At a specified time point post-EBC-46 injection (e.g., 4-6 hours), inject the Evans Blue dye solution intravenously via the tail vein at a dose of 50 mg/kg.

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Tissue Harvest: Euthanize the mice and carefully excise the tumors and a control tissue (e.g., muscle).

  • Dye Extraction:

    • Weigh the excised tissues.

    • Place each tissue sample in a tube containing formamide (e.g., 1 mL per 100 mg of tissue).

    • Incubate at 60°C for 24 hours to extract the dye.

  • Quantification:

    • Centrifuge the tubes to pellet any debris.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Evans Blue in formamide.

    • Calculate the concentration of Evans Blue in each sample.

    • Express the results as the amount of Evans Blue per gram of tumor tissue (µg/g).

    • Compare the values between the EBC-46-treated and vehicle control groups.

Monitoring Tumor Blood Flow with Power Doppler Ultrasound

Power Doppler ultrasound is a non-invasive imaging technique used to assess changes in tumor blood flow (perfusion) following EBC-46 treatment.

Materials:

  • High-frequency ultrasound system with a Power Doppler mode

  • Tumor-bearing mice

  • Anesthesia (e.g., isoflurane)

  • Warming platform to maintain animal body temperature

  • Ultrasound gel

Procedure:

  • Baseline Imaging:

    • Anesthetize the tumor-bearing mouse and place it on the warming platform.

    • Apply ultrasound gel to the tumor area.

    • Acquire baseline Power Doppler images of the tumor, ensuring consistent probe placement and settings.

  • EBC-46 Administration: Inject EBC-46 intratumorally as described previously.

  • Post-Treatment Imaging:

    • At selected time points (e.g., 1, 4, 24, and 48 hours) post-injection, re-anesthetize the mouse and acquire Power Doppler images of the same tumor region.

  • Image Analysis:

    • Define a region of interest (ROI) encompassing the tumor.

    • Quantify the vascular index or color-weighted fractional area, which represents the proportion of the tumor area with detectable blood flow.

    • Compare the post-treatment values to the baseline measurements to determine the percentage change in tumor perfusion.

Doppler_Workflow Doppler Ultrasound Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Baseline Acquire Baseline Doppler Images Anesthetize->Baseline Inject Inject EBC-46 Intratumorally Baseline->Inject Wait Wait for Defined Time Point Inject->Wait PostTreatment Acquire Post-Treatment Doppler Images Wait->PostTreatment e.g., 1, 4, 24h Analyze Analyze Images (Quantify Perfusion) PostTreatment->Analyze End End Analyze->End

References

Synthetic Strategies for Tigilanol Tiglate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tigilanol tiglate (EBC-46) and its analogs. Tigilanol tiglate, a potent activator of protein kinase C (PKC), has garnered significant interest for its remarkable anti-tumor activity and potential applications in treating a range of other diseases, including HIV.[1][2] The limited availability from its natural source, the blushwood tree (Fontainea picrosperma), has spurred the development of synthetic routes to ensure a sustainable supply for research and clinical development.[2][3][4]

A practical and scalable semi-synthesis starting from the more readily available natural product, phorbol (B1677699), has been developed, enabling the production of tigilanol tiglate and its previously inaccessible analogs.[1][3][5][6] This breakthrough opens avenues for extensive structure-activity relationship (SAR) studies to develop analogs with improved therapeutic profiles.

I. Overview of the Synthetic Approach

The most efficient reported method for synthesizing tigilanol tiglate is a 12-step semi-synthesis from phorbol, which can be isolated in gram quantities from the seeds of Croton tiglium.[4][6] This strategy boasts a 12% overall yield and allows for the creation of diverse analogs by modifying the synthetic pathway.[1][2][6][7]

Key Features of the Synthetic Route:

  • Starting Material: Phorbol, a readily available tigliane (B1223011) diterpene.[4][6]

  • Efficiency: A 12-step process with an average yield of over 80% per step.[1][3]

  • Scalability: The synthesis is designed to be scalable for producing clinically relevant quantities.[5][6]

  • Versatility: The synthetic intermediates offer points for diversification to generate a library of analogs.[1][6]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the semi-synthesis of tigilanol tiglate from phorbol.

ParameterValueReference
Starting MaterialPhorbol[2][6]
Number of Steps12[1][2][7]
Overall Yield12%[1][2][6][7]
ScaleGram scale[6][7]

III. Experimental Protocols

This section details the key experimental protocols for the semi-synthesis of tigilanol tiglate.

Protocol 1: Isolation of Phorbol from Croton tiglium Seeds

Phorbol serves as the crucial starting material for the semi-synthesis. An improved isolation procedure allows for the extraction of over 10 grams of phorbol from 3 kg of seeds.[6]

Materials:

Procedure:

  • Grind the Croton tiglium seeds into a fine powder.

  • Extract the powdered seeds with methanol to obtain a crude extract.

  • Partition the crude extract between methanol/water and hexane to remove nonpolar impurities.

  • Concentrate the methanolic layer and partition between ethyl acetate and water.

  • Subject the concentrated ethyl acetate phase to multiple rounds of silica gel column chromatography to purify phorbol.

Protocol 2: Key Steps in the 12-Step Semi-Synthesis of Tigilanol Tiglate

The semi-synthesis involves a series of carefully orchestrated chemical transformations. The following highlights the key reactions:

  • Double Acetylation of Phorbol: This is followed by a singlet oxygen ene reaction.[6]

  • Rhenium-Catalyzed 1,3-Allylic Transposition: This step yields a key intermediate that serves as a diversification point for creating analogs.[6]

  • Acetonide Protection: Protection of a diol as an acetonide reverses the facial selectivity of the subsequent epoxidation.[6]

  • DMDO Epoxidation: Dimethyldioxirane (DMDO) is used to install the epoxide with the desired stereochemistry.[6][7]

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key biological and experimental processes related to tigilanol tiglate and its analogs.

Tigilanol_Tiglate_Signaling_Pathway Tigilanol Tigilanol Tiglate Analogs PKC Protein Kinase C (PKC) Tigilanol->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Cellular Responses: - Tumor Necrosis - Immune Activation - HIV Latency Reversal Downstream->Response

Caption: Simplified signaling pathway of tigilanol tiglate analogs via PKC activation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Phorbol Phorbol Isolation Synthesis 12-Step Semi-Synthesis Phorbol->Synthesis Analogs Analog Synthesis Synthesis->Analogs Purification Purification & Characterization (NMR, MS) Analogs->Purification PKC_Assay In Vitro PKC Translocation Assay Purification->PKC_Assay Cytotoxicity In Vitro Cytotoxicity Assays Purification->Cytotoxicity In_Vivo In Vivo Tumor Models Purification->In_Vivo SAR Structure-Activity Relationship (SAR) Studies PKC_Assay->SAR Cytotoxicity->SAR In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the synthesis and evaluation of tigilanol tiglate analogs.

V. Mechanism of Action: Protein Kinase C Activation

The primary mechanism of action for tigilanol tiglate and its analogs is the activation of Protein Kinase C (PKC) isoforms.[2][8] This activation triggers a cascade of downstream signaling events leading to various cellular responses. In the context of cancer, intratumoral injection of tigilanol tiglate induces rapid tumor ablation through a proposed isoform-selective modulation of PKC.[3][6] This leads to hemorrhagic necrosis of the tumor and an acute inflammatory response, ultimately resulting in tumor cell death.[2][4][9]

The ability to synthesize a variety of analogs allows for the exploration of how different structural modifications affect PKC binding affinity and isoform selectivity, which is crucial for developing compounds with enhanced efficacy and reduced side effects.[1][3]

VI. Conclusion

The development of a practical and scalable semi-synthesis for tigilanol tiglate represents a significant advancement in the field of medicinal chemistry.[5][6] This synthetic route not only secures a sustainable supply of this promising therapeutic agent but also provides a platform for the discovery of novel analogs with potentially superior properties.[1][5] The detailed protocols and workflows presented here are intended to facilitate further research into this exciting class of molecules and accelerate the development of new therapies for cancer and other diseases.[1][2]

References

Application of EBC-46 (Tigilanol Tiglate) in the Treatment of Mast Cell Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EBC-46, known by its generic name tigilanol tiglate and marketed as STELFONTA®, is a novel small molecule drug for the local treatment of mast cell tumors (MCTs) in dogs.[1][2] It is a diterpene ester isolated from the seed of the Australian blushwood tree, Fontainea picrosperma.[1][3] Administered via intratumoral injection, EBC-46 offers a non-surgical option for the treatment of non-metastatic cutaneous and subcutaneous MCTs.[2][4][5] Its mechanism of action involves the activation of Protein Kinase C (PKC), leading to rapid tumor cell death, disruption of tumor vasculature, and an acute inflammatory response that promotes healing.[3][6][7][8][9] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of EBC-46 for treating mast cell tumors.

Quantitative Data Summary

The efficacy of EBC-46 in treating canine mast cell tumors has been evaluated in several clinical studies. The key quantitative outcomes are summarized in the table below.

Efficacy EndpointResult95% Confidence IntervalStudy PopulationCitation
Complete Response (CR) after a single treatment (at Day 28) 75%61-86%81 TT-treated dogs[10]
Overall Complete Response (after one or two treatments) 87-88%77-93%Dogs from the initial study that were retreated[4][10]
No recurrence in complete responders (at Day 84) 93%82-97%Dogs that achieved CR[10]
Disease-free at 12 months 89%N/ADogs that had a complete response[5]
Complete Response in dose characterization study (1.0 mg/mL) 90%N/A10 dogs in the highest dose cohort[11]

Mechanism of Action

EBC-46's primary mode of action is the activation of Protein Kinase C (PKC) isoforms.[6][7][8] This activation triggers a cascade of downstream events within the tumor microenvironment, leading to:

  • Direct Oncolysis: Induction of mitochondrial swelling and plasma membrane destruction in tumor cells.[3]

  • Vascular Disruption: Loss of integrity of the tumor's blood vessels, resulting in hemorrhagic necrosis.[6][7]

  • Acute Inflammatory Response: Recruitment of immune cells to the tumor site, which aids in tumor destruction and subsequent tissue healing.[6][7]

  • Regulation of Pro-tumorigenic Signaling: EBC-46 has been shown to be a negative regulator of c-MET and NGFRp75/TNFR16 signaling, potentially disrupting mechanisms that drive tumor progression.

EBC-46 Signaling Pathway cluster_cell Tumor Cell / Endothelial Cell EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Mito Mitochondrial Swelling PKC->Mito Membrane Plasma Membrane Destruction PKC->Membrane Vasculature Loss of Tumor Vasculature Integrity PKC->Vasculature Inflammation Acute Inflammatory Response PKC->Inflammation Oncolysis Direct Oncolysis Mito->Oncolysis Membrane->Oncolysis HemorrhagicNecrosis Hemorrhagic Necrosis Vasculature->HemorrhagicNecrosis Immune Immune Cell Recruitment Inflammation->Immune Healing Tissue Healing Immune->Healing

EBC-46's mechanism of action in mast cell tumors.

Experimental Protocol: Intratumoral Administration of EBC-46

This protocol is a guideline for the intratumoral administration of EBC-46 in a research setting, based on clinical application.

1. Subject Eligibility and Tumor Assessment:

  • Confirm the diagnosis of a mast cell tumor, typically via fine-needle cytology.[4]

  • Ensure the tumor is non-metastatic.[5]

  • The tumor must be accessible for intratumoral injection.[5]

  • Tumor volume should be less than or equal to 10 cm³.[5]

2. Pre-treatment Medication Protocol:

  • To mitigate the risks of mast cell degranulation, a pre-treatment regimen is crucial.[12][13]

  • Administer a corticosteroid (e.g., prednisone (B1679067) or prednisolone) starting two days prior to EBC-46 injection, on the day of treatment, and for seven days post-treatment.[13]

  • Administer an H1 receptor blocking agent (e.g., diphenhydramine) and an H2 receptor blocking agent (e.g., famotidine) prior to E.BC-46 injection.[5]

3. EBC-46 Formulation and Dosing:

  • EBC-46 (tigilanol tiglate) is typically formulated as an injectable solution at a concentration of 1 mg/mL.[10]

  • The dose is calculated based on the tumor volume. A common dosing is 0.5 mL of EBC-46 per cm³ of tumor volume, not to exceed 5 mL per animal.[5]

4. Administration Procedure:

  • Sedation of the subject may be necessary to ensure accurate intratumoral injection and minimize the risk of accidental self-injection.[5]

  • Inject EBC-46 directly into the tumor mass.

5. Post-treatment Monitoring and Wound Care:

  • Monitor for adverse events such as vomiting, diarrhea, lethargy, or anorexia.[5]

  • Observe the injection site for swelling, bruising, and pain, which are expected reactions.[12]

  • The tumor site will undergo necrosis and sloughing, forming a wound.[14] This is an intended part of the treatment process.[5]

  • The wound is typically left uncovered to heal by second intention.[12][15]

  • Wound healing is a dynamic process, with significant healing observed by day 28 and near-complete healing by day 84 in many cases.[5]

Experimental Workflow for EBC-46 Application Start Start: Mast Cell Tumor Identified Eligibility Assess Eligibility: - Non-metastatic - Accessible for injection - Tumor volume ≤ 10 cm³ Start->Eligibility Premed Pre-treatment Medication: - Corticosteroids (10 days total) - H1 and H2 blockers Eligibility->Premed Eligible Dose Calculate EBC-46 Dose (based on tumor volume) Premed->Dose Inject Intratumoral Injection of EBC-46 Dose->Inject Monitor Post-treatment Monitoring: - Systemic side effects - Local site reaction Inject->Monitor Wound Wound Formation and Healing (by second intention) Monitor->Wound FollowUp Follow-up Assessment: - Tumor response - Wound healing progress Wound->FollowUp End End of Study FollowUp->End

Workflow for the application of EBC-46 to mast cell tumors.

Expected Clinical Response and Healing Process

The application of EBC-46 induces a predictable and rapid response at the tumor site.

  • Hours to Day 1: An acute inflammatory response is observed, with swelling and erythema at the tumor margins.[5]

  • Day 1 to Day 7: The tumor undergoes necrotic destruction, characterized by blackening, shrinkage, and discharge.[5][14] A wound forms as the tumor sloughs away.[14]

  • Weeks 2 to 12: The wound heals by second intention.[1] By day 28, a significant percentage of wounds are fully healed, with the majority healed by day 84.[5]

Healing Process Post-EBC-46 Injection Injection EBC-46 Injection Inflammation Acute Inflammation (Hours to Day 1) - Swelling - Erythema Injection->Inflammation Necrosis Tumor Necrosis (Day 1-7) - Blackening - Shrinkage - Discharge Inflammation->Necrosis Wound Wound Formation Necrosis->Wound Healing Second Intention Healing (Weeks 2-12) Wound->Healing Resolution Wound Resolution & Re-epithelialization Healing->Resolution

Timeline of the expected healing process after EBC-46 treatment.

Safety and Tolerability

EBC-46 is generally well-tolerated.[10] Most adverse events are low-grade, transient, and directly associated with the drug's mode of action.[10] These can include:

  • Wound formation (which is an expected outcome)

  • Localized swelling, erythema, and bruising at the tumor site

  • Pain at the treated site

  • Lameness if the treated limb is affected

  • Enlargement of regional lymph nodes

Systemic side effects such as vomiting, diarrhea, and hypoalbuminemia have also been reported.[12] The mandatory pre-treatment medication is critical to minimize the risk of severe systemic reactions from mast cell degranulation.[5]

Conclusion

EBC-46 (tigilanol tiglate) represents a significant advancement in the local treatment of mast cell tumors. Its novel mechanism of action, high efficacy rates, and predictable healing process make it a valuable tool for both clinical practice and further oncological research. The detailed protocols and data presented in these application notes provide a foundation for its use in scientific and drug development settings. Careful case selection and adherence to the pre-treatment medication protocol are essential for optimal outcomes and patient safety.

References

Application Notes and Protocols for Evaluating EBC-46 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of Protein Kinase C (PKC) and is under development as an intratumoral treatment for a variety of solid tumors.[1][2] A single intratumoral injection of EBC-46 has been demonstrated to induce a rapid and localized inflammatory response, disrupt tumor vasculature leading to hemorrhagic necrosis, and ultimately result in the ablation of the tumor.[3] This is often followed by a rapid healing process at the tumor site. The anti-tumor activity of EBC-46 is primarily mediated through the activation of specific PKC isoforms.[3][4] Furthermore, EBC-46 is reported to induce immunogenic cell death, which can lead to systemic anti-tumor immune responses. This document provides detailed protocols for the evaluation of EBC-46 efficacy in preclinical xenograft models, guidance on data presentation, and visualizations of the key pathways and workflows involved.

Mechanism of Action: PKC-Dependent Tumor Ablation

EBC-46's primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[2] Upon intratumoral injection, EBC-46 activates specific PKC isoforms, leading to a cascade of events that culminate in tumor destruction.[3] This process involves direct effects on the tumor cells and the tumor vasculature, as well as the recruitment of immune cells. The key downstream effects include increased vascular permeability, disruption of tumor blood vessels, and induction of hemorrhagic necrosis within the tumor.[3][5]

EBC46_Mechanism_of_Action EBC-46 Signaling Pathway EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Vasculature Tumor Vasculature Disruption PKC->Vasculature Immune Inflammatory Response & Immune Cell Recruitment PKC->Immune TumorCell Direct Tumor Cell Killing PKC->TumorCell HemorrhagicNecrosis Hemorrhagic Necrosis Vasculature->HemorrhagicNecrosis Immune->HemorrhagicNecrosis TumorCell->HemorrhagicNecrosis TumorAblation Tumor Ablation HemorrhagicNecrosis->TumorAblation

Figure 1: Simplified signaling pathway of EBC-46.

Data Presentation

Quantitative data from xenograft studies should be summarized to allow for clear comparison between treatment and control groups. Key efficacy endpoints include tumor growth inhibition, complete response rates, and survival analysis.

Table 1: Summary of EBC-46 Efficacy in Murine Xenograft Models

Cancer ModelCell LineMouse StrainEBC-46 Dose (per tumor)Key Outcomes
MelanomaSK-MEL-28BALB/c Foxn1nu30 µgSignificant tumor growth delay and increased survival.[6]
MelanomaMM649BALB/c Foxn1nu30 µgRapid tumor ablation and long-term tumor-free survival.[3]
Head and Neck Squamous Cell Carcinoma (HNSCC)FaDuBALB/c Foxn1nu30 µgRed cell extravasation and tumor necrosis observed.[3]
HNSCCSCC-15BALB/c Foxn1nu30 µgGreater efficacy observed compared to immunodeficient NOD/SCID mice.[7]
Colon CancerHT-29--Demonstrated efficacy in preclinical models.[8][9]
Colon CancerMC-38--Demonstrated efficacy in preclinical models.[3]

Experimental Protocols

Cell Culture and Animal Models
  • Cell Lines: A variety of human cancer cell lines have been used in EBC-46 xenograft studies, including melanoma (SK-MEL-28, MM649), head and neck squamous cell carcinoma (FaDu, SCC-15), and colon carcinoma (HT-29, MC-38).[3][7][8][9] Cells should be cultured in their recommended media and conditions.

  • Animal Models: Immunodeficient mice, such as BALB/c Foxn1nu (nude) or NOD/SCID, are commonly used to prevent rejection of human tumor xenografts.[3][7] Mice should be housed in a specific pathogen-free environment.

Subcutaneous Xenograft Tumor Establishment

A standardized workflow is crucial for reproducible results.

Xenograft_Workflow Xenograft Experimental Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis CellCulture 1. Cell Culture CellHarvest 2. Cell Harvest & Counting CellCulture->CellHarvest CellSuspension 3. Prepare Cell Suspension CellHarvest->CellSuspension Implantation 4. Subcutaneous Injection CellSuspension->Implantation TumorGrowth 5. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 6. Randomization TumorGrowth->Randomization Treatment 7. EBC-46 Intratumoral Injection Randomization->Treatment PostTreatmentMonitoring 8. Post-Treatment Monitoring Treatment->PostTreatmentMonitoring Endpoint 9. Endpoint Analysis (Tumor Volume, Survival, Histology) PostTreatmentMonitoring->Endpoint

Figure 2: Standard workflow for an EBC-46 xenograft study.

Protocol:

  • Cell Preparation:

    • Culture selected cancer cells to 80-90% confluency.

    • Harvest cells using standard trypsinization methods and wash with sterile PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 2 x 106 cells per 100 µL). For some cell lines, mixing with Matrigel (1:1) may improve tumor take rate.[10][11]

  • Tumor Implantation:

    • Anesthetize the mice using an approved protocol (e.g., isoflurane).

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse using a 27- or 30-gauge needle.[12][13]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width2) / 2.

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare EBC-46 in a vehicle of 20-40% propylene (B89431) glycol in water.[7] A typical dose is 30 µg per tumor.[7]

    • Administer a single intratumoral injection of EBC-46 or vehicle control into the center of the tumor.

Efficacy Evaluation
  • Tumor Volume: Continue to measure tumor volume 2-3 times per week until the study endpoint.

  • Survival: Monitor the mice for signs of toxicity and euthanize when tumors reach a predetermined maximum size (e.g., 1000-1500 mm³) or if they show signs of significant morbidity. Record the date of euthanasia for survival analysis.

  • Histological Analysis: At the study endpoint, or at specified time points post-treatment, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin (B1166041) for histological analysis.

Histological Staining Protocols

Objective: To visualize the overall tumor morphology and assess the extent of necrosis.

Procedure:

  • Deparaffinize and rehydrate the paraffin-embedded tumor sections.

  • Stain with Harris hematoxylin (B73222) for 2-5 minutes to stain cell nuclei blue/purple.

  • Rinse in running tap water.

  • Differentiate with 1% acid alcohol to remove excess stain.

  • "Blue" the sections in Scott's tap water or a similar alkaline solution.

  • Counterstain with eosin (B541160) Y for 1-3 minutes to stain cytoplasm and extracellular matrix in shades of pink.[14][15][16][17]

  • Dehydrate the sections through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

Analysis: Necrotic areas are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic, karyorrhectic, or karyolytic nuclei. The percentage of necrotic area within the tumor can be quantified using image analysis software.[18]

Objective: To stain endothelial cells and assess the integrity of the tumor vasculature. CD31 (PECAM-1) is a marker for endothelial cells.[19]

Procedure:

  • Antigen Retrieval: Perform heat-induced epitope retrieval on deparaffinized and rehydrated sections using a citrate (B86180) buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).[20][21]

  • Peroxidase Block: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody: Incubate sections with a primary antibody against CD31 at an optimized dilution (e.g., 1:50 - 1:200) overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex, or a polymer-based detection system.

  • Chromogen: Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

  • Counterstain: Lightly counterstain with hematoxylin to visualize the nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Analysis: Assess the density of CD31-positive vessels and look for signs of vascular disruption, such as hemorrhage, vessel leakage, and endothelial cell damage.[3]

Conclusion

The protocols outlined in this document provide a framework for the robust evaluation of EBC-46 efficacy in xenograft models. Consistent application of these methods will enable researchers to generate reliable and comparable data on the anti-tumor activity of this novel PKC activator. The combination of in-life tumor measurements and detailed post-mortem histological analysis is critical for a comprehensive understanding of EBC-46's mechanism of action and its potential as a cancer therapeutic.

References

Application Notes and Protocols for Monitoring Immune Response to EBC-46 (Tigilanol Tiglate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBC-46, also known as tigilanol tiglate, is a novel small molecule drug candidate for the intratumoral treatment of solid tumors.[1][2] Its mechanism of action is multifactorial, initiating a rapid and localized inflammatory response, disrupting tumor vasculature, and inducing immunogenic cell death, ultimately leading to tumor destruction and the stimulation of a systemic anti-tumor immune response.[3][4][5] Monitoring the complex interplay of these events is crucial for understanding the pharmacodynamics of EBC-46 and for the development of rational combination therapies.

These application notes provide detailed protocols for key assays to monitor the immune response to EBC-46 treatment in preclinical and clinical research.

Mechanism of Action Overview

Intratumoral injection of EBC-46 triggers a cascade of events initiated by the activation of Protein Kinase C (PKC) isoforms.[2][6] This leads to:

  • Rapid Hemorrhagic Necrosis: EBC-46 disrupts the tumor vasculature, leading to increased permeability and hemorrhagic necrosis within hours of administration.[4][5][6]

  • Immunogenic Cell Death (ICD): The drug directly induces oncolysis of tumor cells through a pyroptotic pathway, releasing damage-associated molecular patterns (DAMPs) such as ATP, calreticulin, and High Mobility Group Box 1 (HMGB1).[3][7]

  • Acute Inflammatory Response: The release of DAMPs and cellular stress signals recruits and activates innate immune cells, primarily neutrophils and macrophages, to the tumor microenvironment.[4][8]

  • Systemic Anti-Tumor Immunity: The induction of ICD can prime an adaptive immune response, leading to the infiltration of CD8+ T cells and the potential for systemic, long-lasting anti-tumor immunity, including abscopal effects (regression of untreated tumors).[3]

I. Analysis of Innate Immune Cell Infiltration

The initial response to EBC-46 is characterized by a rapid influx of innate immune cells. Histological and flow cytometric analyses are essential to characterize this infiltration.

Protocol 1: Immunohistochemistry (IHC) for Neutrophils and Macrophages

This protocol details the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to identify and quantify neutrophil and macrophage populations.

Materials:

  • FFPE tumor sections (5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Anti-Ly-6G/Ly-6C (Gr-1) for neutrophils (mouse)

    • Anti-F4/80 for macrophages (mouse)

    • Anti-CD68 for macrophages (human)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Rinse slides in PBS.

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Apply blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development (typically 2-10 minutes).

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with permanent mounting medium.

Data Analysis:

  • Quantify the number of positive cells per high-power field (HPF) or as a percentage of total cells in the tumor microenvironment.

  • Digital image analysis software can be used for more robust quantification.

II. Characterization of Adaptive Immune Response

A key indicator of a successful anti-tumor immune response is the infiltration and activation of T lymphocytes, particularly cytotoxic CD8+ T cells.

Protocol 2: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the preparation of a single-cell suspension from fresh tumor tissue for multi-color flow cytometric analysis of T cell populations.

Materials:

  • Fresh tumor tissue

  • RPMI 1640 medium

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • 70 µm and 40 µm cell strainers

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Ki-67)

  • Live/dead stain

  • Intracellular staining buffer kit

Procedure:

  • Tumor Dissociation:

    • Mince fresh tumor tissue into small pieces in cold RPMI.

    • Digest the tissue using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Preparation:

    • Centrifuge the cell suspension and resuspend the pellet in RBC lysis buffer for 5 minutes at room temperature.

    • Wash the cells with RPMI and filter through a 40 µm cell strainer.

    • Count the viable cells.

  • Surface Staining:

    • Resuspend cells in FACS buffer.

    • Stain with a live/dead stain according to the manufacturer's protocol.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

  • Intracellular Staining (for FoxP3, Ki-67):

    • Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.

    • Incubate with intracellular antibodies for 30 minutes at room temperature in the dark.

    • Wash the cells.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify different T cell subsets (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) and their activation/exhaustion status.

III. Assessment of Systemic Immune Activation and Immunogenic Cell Death

The systemic immune response and the release of DAMPs can be monitored by analyzing peripheral blood and cell culture supernatants.

Protocol 3: ELISA for Cytokines and HMGB1

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify key cytokines and HMGB1 in serum, plasma, or cell culture supernatants.

Materials:

  • Serum, plasma, or cell culture supernatant samples

  • Commercially available ELISA kits for:

    • IFN-γ

    • TNF-α

    • IL-6

    • HMGB1

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare samples and standards according to the ELISA kit manufacturer's instructions. This may involve dilution of samples.

  • ELISA Protocol (General):

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate as per the kit instructions (typically 1-2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark for color development.

    • Add the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve and calculate the concentration of the analyte in the samples.

Protocol 4: Multiplex Cytokine Assay (Luminex)

For a broader assessment of the cytokine profile, a multiplex bead-based immunoassay is recommended.

Materials:

  • Serum, plasma, or tumor lysate samples

  • Commercially available multiplex cytokine assay kit (e.g., Luminex-based)

  • Luminex instrument

Procedure:

  • Follow the manufacturer's detailed protocol for the specific multiplex kit.

  • The general principle involves incubating the sample with a mixture of beads, each coated with an antibody specific for a different cytokine.

  • A secondary detection antibody and a fluorescent reporter are then added.

  • The beads are read on a Luminex instrument, which identifies each bead by its internal color code and quantifies the amount of bound cytokine by the reporter fluorescence intensity.

Data Analysis:

  • The instrument software calculates the concentration of each cytokine in the sample based on standard curves.

  • Heatmaps can be generated to visualize changes in the cytokine profile across different treatment groups and time points.

Data Presentation

Table 1: Illustrative Preclinical Immunophenotyping Data Following Intratumoral EBC-46 Injection
ParameterVehicle Control (Day 7 post-injection)EBC-46 Treated (Day 7 post-injection)
Tumor Infiltrating Lymphocytes (Flow Cytometry)
CD8+ T cells (% of CD45+ cells)5.2 ± 1.525.8 ± 4.3
CD4+ T cells (% of CD45+ cells)10.1 ± 2.115.3 ± 3.0
Regulatory T cells (FoxP3+) (% of CD4+ T cells)15.6 ± 3.48.2 ± 2.1
Serum Cytokines (ELISA)
IFN-γ (pg/mL)< 10150 ± 35
TNF-α (pg/mL)25 ± 8200 ± 50
Tumor Microenvironment (IHC)
Neutrophils (cells/HPF)15 ± 5150 ± 25
Macrophages (cells/HPF)30 ± 8120 ± 20

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Table 2: Clinical Response Rates to Tigilanol Tiglate (EBC-46) in a Phase IIa Trial for Soft Tissue Sarcoma
Response MetricValue
Objective Response Rate (ORR)80%
Complete Ablation14 out of 27 injected tumors
Partial Ablation8 out of 27 injected tumors
Recurrence in completely ablated tumors (6-month follow-up)0%

Data from a phase 2a clinical trial (NCT05755113).[2]

Visualizations

Signaling Pathway of EBC-46 Action

EBC46_Pathway EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Vascular Tumor Vasculature Disruption PKC->Vascular TumorCell Tumor Cell PKC->TumorCell Hemorrhagic Hemorrhagic Necrosis Vascular->Hemorrhagic Inflammation Acute Inflammatory Response Hemorrhagic->Inflammation Oncolysis Direct Oncolysis & Pryoptosis TumorCell->Oncolysis ICD Immunogenic Cell Death (ICD) Oncolysis->ICD DAMPs Release of DAMPs (ATP, HMGB1, Calreticulin) ICD->DAMPs DAMPs->Inflammation AdaptiveImmune Priming of Adaptive Immunity DAMPs->AdaptiveImmune InnateImmune Recruitment of Neutrophils & Macrophages Inflammation->InnateImmune TCell CD8+ T cell Infiltration & Activation AdaptiveImmune->TCell Systemic Systemic Anti-Tumor Immunity TCell->Systemic

Caption: EBC-46 signaling cascade.

Experimental Workflow for Immune Monitoring

Workflow Treatment Intratumoral EBC-46 Injection SampleCollection Sample Collection (Tumor Biopsy, Peripheral Blood) Treatment->SampleCollection TumorProcessing Tumor Processing SampleCollection->TumorProcessing BloodProcessing Blood Processing SampleCollection->BloodProcessing IHC IHC/Histology (FFPE sections) TumorProcessing->IHC Flow Flow Cytometry (Single-cell suspension) TumorProcessing->Flow ELISA ELISA / Multiplex (Serum/Plasma) BloodProcessing->ELISA Innate Innate Cell Infiltration (Neutrophils, Macrophages) IHC->Innate Adaptive Adaptive Cell Profile (T cell subsets, Activation) Flow->Adaptive Systemic Systemic Cytokines & DAMPs ELISA->Systemic

Caption: Immune monitoring workflow.

References

Application of EBC-46 (Tigilanol Tiglate) in Non-Melanoma Skin Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of Protein Kinase C (PKC) and is being developed as an intratumoral treatment for a range of solid tumors, including non-melanoma skin cancers such as squamous cell carcinoma (SCC) and basal cell carcinoma (BCC).[1] This document provides detailed application notes and experimental protocols for the use of EBC-46 in preclinical non-melanoma skin cancer models, based on published research.

EBC-46's mechanism of action is multifactorial, initiated by the activation of specific PKC isoforms.[2][3] This leads to a rapid and localized inflammatory response, disruption of the tumor vasculature, and subsequent hemorrhagic necrosis of the tumor.[2][3][4] Studies in mouse models of squamous cell carcinoma have demonstrated that a single intratumoral injection of EBC-46 can lead to rapid tumor ablation.[2][5] The innate immune system, particularly the infiltration of neutrophils, appears to play a significant role in the drug's efficacy.[5]

Data Presentation

In Vivo Efficacy of EBC-46 in a Squamous Cell Carcinoma Xenograft Model
ParameterDetailsReference
Animal Model BALB/c Foxn1nu and NOD/SCID mice[5]
Tumor Model Subcutaneous xenografts of human tongue squamous cell carcinoma cell line (SCC-15)[5]
Treatment Single intratumoral injection of 30 µg tigilanol tiglate in 40% propylene (B89431) glycol (PG)[5]
Efficacy Endpoint Tumor growth inhibition and survival[5]
Key Finding EBC-46 treatment showed greater efficacy in BALB/c Foxn1nu mice compared to NOD/SCID mice, suggesting a role for the host's innate immune system.[5][5]
In Vitro Cytotoxicity of EBC-46
Cell LineAssayKey FindingReference
A431 (human squamous cell carcinoma)MTT AssayEBC-46 induces dose-dependent cytotoxicity.
B16-F10 (mouse melanoma)MTT AssayEBC-46 demonstrates cytotoxic effects.

Signaling Pathway and Experimental Workflow

EBC46_Mechanism_of_Action cluster_injection Intratumoral Injection cluster_cellular Cellular Events cluster_outcome Tumor Outcome EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC VascularDisruption Vascular Disruption & Hemorrhagic Necrosis PKC->VascularDisruption Inflammation Acute Inflammatory Response PKC->Inflammation TumorAblation Tumor Ablation VascularDisruption->TumorAblation Inflammation->TumorAblation

Caption: Mechanism of action of EBC-46.

In_Vivo_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis TumorInduction Induce Subcutaneous SCC Xenografts in Mice TumorMeasurement1 Measure Initial Tumor Volume TumorInduction->TumorMeasurement1 Injection Intratumoral Injection of EBC-46 or Vehicle TumorMeasurement1->Injection TumorMeasurement2 Monitor Tumor Volume & Animal Health Injection->TumorMeasurement2 TissueCollection Collect Tumor Tissue at Endpoints TumorMeasurement2->TissueCollection Analysis Immunohistochemistry (CD31, LyG6, F4/80) TissueCollection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Tigilanol Tiglate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming potential resistance to tigilanol tiglate (TT) therapy. The information is presented in a question-and-answer format, offering practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tigilanol tiglate?

A1: Tigilanol tiglate is a novel small molecule that functions as a potent activator of Protein Kinase C (PKC).[1] Its anti-tumor effect is multifactorial and includes:

  • PKC-Dependent Hemorrhagic Necrosis: Tigilanol tiglate activates a specific subset of PKC isoforms (PKC-α, -βI, -βII, and -γ), leading to rapid disruption of the tumor vasculature.[1][2] This results in hemorrhagic necrosis and subsequent tumor cell death.

  • Immunogenic Cell Death (ICD): The drug induces a form of oncolytic cell death that stimulates a robust anti-tumor immune response.[3][4] This involves the release of damage-associated molecular patterns (DAMPs), which can lead to systemic effects and the regression of non-injected tumors (abscopal effect).[3][4][5]

  • Direct Oncolysis: Tigilanol tiglate can also directly induce tumor cell death through mechanisms that may be independent of PKC in some contexts, involving mitochondrial and endoplasmic reticulum dysfunction.[5][6]

Q2: What are the potential mechanisms of acquired resistance to tigilanol tiglate?

A2: While specific clinical data on acquired resistance to tigilanol tiglate is limited, several plausible mechanisms can be hypothesized based on its mode of action:[1]

  • Alterations in the PKC Signaling Pathway:

    • Downregulation or mutation of the specific PKC isoforms (α, βI, βII, γ) activated by tigilanol tiglate.[1]

    • Upregulation of inhibitory proteins or negative feedback loops within the PKC pathway.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative survival pathways to compensate for the PKC-mediated cell death signals, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

  • Reduced Intracellular Drug Concentration: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), could decrease the intracellular concentration of tigilanol tiglate.

  • Resistance to Cellular Stress: Alterations in mitochondrial function or the unfolded protein response (UPR) could enhance the cell's ability to withstand the stress induced by tigilanol tiglate.

Q3: How can I investigate if my cell line has developed resistance to tigilanol tiglate?

A3: The initial step is to determine the half-maximal inhibitory concentration (IC50) of tigilanol tiglate in your parental (sensitive) cell line and compare it to the suspected resistant cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). A significant increase (typically >10-fold) in the IC50 value of the resistant line compared to the parental line is a strong indicator of acquired resistance.

Q4: What strategies can be employed to overcome resistance to tigilanol tiglate?

A4: Based on preclinical data, several strategies may be effective in overcoming resistance:

  • Combination Therapy with Immune Checkpoint Inhibitors: Preclinical studies suggest that tigilanol tiglate can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 or anti-CTLA-4 antibodies), even in models resistant to these inhibitors alone.[5][7][8]

  • Combination with Radiotherapy: Murine data supports the potential for combining tigilanol tiglate with radiotherapy.[3] Radiation can induce immunogenic cell death, which may synergize with the immune-stimulating effects of tigilanol tiglate.

  • Targeting Bypass Pathways: If activation of a specific bypass pathway is identified in resistant cells, combination with an inhibitor of that pathway could restore sensitivity to tigilanol tiglate.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected IC50 values in cell viability assays.

Possible CauseTroubleshooting Steps
Cell Seeding Density Ensure consistent cell seeding density across all wells. Create a growth curve for your cell line to determine the optimal seeding density for the duration of the assay.
Compound Solubility Tigilanol tiglate may have limited solubility in aqueous media at high concentrations. Prepare fresh dilutions for each experiment and visually inspect for precipitation. Consider using a different solvent or a lower final solvent concentration.
Assay Choice The chosen viability assay may not be optimal for your cell line or the drug's mechanism of action. Consider trying an alternative method (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release).
Incubation Time The incubation time with tigilanol tiglate may be too short or too long. Perform a time-course experiment to determine the optimal duration for observing a dose-dependent effect.

Issue 2: No significant difference in PKC activation between sensitive and suspected resistant cells.

Possible CauseTroubleshooting Steps
Suboptimal Antibody The primary antibody for phospho-PKC or specific PKC isoforms may not be sensitive or specific enough. Validate your antibodies using positive and negative controls.
Timing of Analysis PKC activation is often a transient event. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak of PKC phosphorylation.
Resistance Mechanism is Downstream of PKC The resistance mechanism may not involve alterations in PKC activation itself but rather in downstream signaling pathways. Investigate downstream targets of PKC or other potential resistance mechanisms.
PKC-Independent Resistance Resistance may be mediated by mechanisms independent of the PKC pathway, such as increased drug efflux.

Issue 3: Suspected involvement of drug efflux pumps in resistance.

Possible CauseTroubleshooting Steps
Increased Efflux Pump Expression Analyze the expression levels of key ABC transporters (e.g., P-glycoprotein/ABCB1, BCRP/ABCG2, MRP1/ABCC1) in sensitive versus resistant cells via Western blot or qRT-PCR.
Increased Efflux Pump Activity Perform a functional efflux assay using a fluorescent substrate for the suspected pump (e.g., Rhodamine 123 for P-glycoprotein). Co-incubation with a known inhibitor of the pump should increase intracellular fluorescence in resistant cells.
Overcoming Efflux-Mediated Resistance Evaluate the effect of co-treating resistant cells with tigilanol tiglate and a specific inhibitor of the overexpressed efflux pump on cell viability.

Data Presentation

Table 1: Preclinical Efficacy of Tigilanol Tiglate in Murine Tumor Models

Tumor ModelTreatmentOutcomeReference
MM649 Human Melanoma XenograftSingle intratumoral injection of tigilanol tiglateDose-dependent tumor ablation[5]
CT-26 Colon CarcinomaIntratumoral tigilanol tiglateTumor regression and induction of systemic anti-tumor immunity[8]
B16-F10-OVA MelanomaIntratumoral tigilanol tiglate + anti-PD-1/anti-CTLA-4Enhanced response of injected and non-injected tumors[5][8]

Table 2: Clinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Study TypeNumber of DogsTreatmentComplete Response RateDurable ResponseReference
Randomized Controlled Trial80Single dose of tigilanol tiglate75% at Day 2893% with no recurrence at Day 84[9]
Retrospective Study149 (151 tumors)One dose of tigilanol tiglate75% at 1 month64% at 1 year (of 88 evaluable)[9]
Retrospective Study88 (after initial CR)One or two doses of tigilanol tiglateN/A69% durable CR at 1 year[9]
Multiple Synchronous Tumors9 (32 tumors)Single injection per tumor81% of individual tumors at Day 28100% of evaluable tumors at 6 months[10]

Experimental Protocols

Protocol 1: Generation of Tigilanol Tiglate-Resistant Cell Lines

This protocol outlines a method for developing cancer cell lines with acquired resistance to tigilanol tiglate through continuous exposure to escalating drug concentrations.[1]

  • Determine Initial IC20: Perform a dose-response curve using a cell viability assay to determine the concentration of tigilanol tiglate that inhibits cell growth by 20% (IC20) in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the IC20 concentration of tigilanol tiglate.

  • Monitor and Passage: Closely monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency, passage them and continue culturing in the presence of the same drug concentration.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of tigilanol tiglate by 1.5- to 2-fold.

  • Repeat Cycles: Repeat steps 3 and 4 for several months. Periodically assess the IC50 to monitor the development of resistance.

  • Establish Resistant Line: A cell line is considered resistant when its IC50 value is significantly higher (e.g., >10-fold) than the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis of PKC Isoforms

This protocol provides a method for analyzing the expression and phosphorylation of PKC isoforms in sensitive versus resistant cell lines.[1]

  • Cell Lysis: Treat parental and resistant cells with and without tigilanol tiglate for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PKCα, βI, βII, and γ overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Tigilanol_Tiglate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects TT Tigilanol Tiglate PKC PKC Isoforms (α, βI, βII, γ) TT->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Vascular Vascular Disruption Downstream->Vascular Oncolysis Direct Oncolysis Downstream->Oncolysis Immune Immune Response Downstream->Immune Necrosis Hemorrhagic Necrosis Vascular->Necrosis

Caption: Signaling pathway of tigilanol tiglate, initiating with PKC activation.

Troubleshooting_Workflow Start Reduced Tigilanol Tiglate Efficacy Observed IC50 Determine IC50 in Parental vs. Suspected Resistant Cells Start->IC50 Resistant Resistance Confirmed (IC50 > 10-fold) IC50->Resistant Yes NotResistant No Significant Change in IC50 IC50->NotResistant No InvestigatePKC Analyze PKC Isoform Expression & Activation Resistant->InvestigatePKC InvestigateEfflux Assess Drug Efflux Pump Expression & Activity Resistant->InvestigateEfflux InvestigateBypass Profile Bypass Signaling Pathways Resistant->InvestigateBypass CombinationTherapy Consider Combination Therapy (e.g., with Checkpoint Inhibitors) InvestigatePKC->CombinationTherapy InvestigateEfflux->CombinationTherapy InvestigateBypass->CombinationTherapy

Caption: Experimental workflow for troubleshooting tigilanol tiglate resistance.

References

Technical Support Center: Managing Local Inflammatory Response of EBC-46 (Tigilanol Tiglate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the local inflammatory response associated with the investigational drug EBC-46 (tigilanol tiglate).

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is EBC-46 and how does it work?

A1: EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma).[1][2] Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[3] This activation triggers a multi-faceted response at the injection site, including:

  • Direct oncolysis: Rapidly killing tumor cells.[4]

  • Induction of a local inflammatory response: Recruiting immune cells to the tumor site.[1][5]

  • Disruption of tumor vasculature: Cutting off the tumor's blood supply, leading to hemorrhagic necrosis.[1][4]

Q2: Is the inflammatory response to EBC-46 a side effect or part of its therapeutic mechanism?

A2: The local inflammatory response is an integral and essential part of EBC-46's therapeutic efficacy.[6][7] The recruitment of innate immune cells, such as neutrophils, and the disruption of tumor vasculature are key to the subsequent tumor destruction.[6][7] Therefore, the goal in a research setting is not to eliminate inflammation but to manage it to ensure animal welfare without compromising the anti-tumor effects.[6]

Q3: What are the typical signs and timeline of the local inflammatory response after intratumoral injection of EBC-46?

A3: Following a single intratumoral injection, a predictable sequence of events occurs:

  • Within hours (0-8 hours): Onset of an acute inflammatory response characterized by erythema (redness), edema (swelling), and bruising at and around the treatment site.[6]

  • Days 1-4: The inflammatory response continues, and the tumor begins to show signs of hemorrhagic necrosis.[6]

  • Days 3-14: The necrotic tumor mass sloughs off, leaving a tissue deficit or wound. The maximum wound area is typically observed around day 7.[6][8]

  • Days 28-84: The wound healing process continues, with re-epithelialization. In canine studies, complete healing is often observed within this timeframe, depending on the initial wound size.[6][8]

Dosing and Administration

Q4: How is the dose of EBC-46 typically calculated for preclinical animal models?

A4: Dosing is generally based on the tumor volume. A common protocol used in canine studies is a dose rate of 0.5 mg of EBC-46 per cm³ of tumor volume, often administered as 0.5 mL of a 1 mg/mL solution per cm³ of tumor.[6] Tumor volume is typically calculated using a modified ellipsoid formula: Tumor Volume (cm³) = 0.5 × Length (cm) × Width (cm) × Depth (cm).[6]

Q5: What is the recommended procedure for intratumoral injection?

A5: To ensure even distribution and minimize leakage, the following procedure is recommended:

  • Use a Luer-lock syringe with an appropriate gauge needle (e.g., 23-gauge).

  • Insert the needle into the tumor mass.

  • Administer the calculated dose while "fanning" the needle throughout the tumor mass to ensure even distribution of the drug.[3]

Troubleshooting Guides

Issue 1: Excessive Local Inflammation
  • Problem: Swelling and bruising extend significantly beyond the tumor margins, causing animal distress or functional impairment.

  • Possible Causes:

    • Dose Miscalculation: An overdose relative to the actual tumor volume.

    • Leakage of EBC-46: The drug may have leaked into the surrounding healthy tissue during injection.

    • Animal Model Sensitivity: Some animal models or strains may exhibit a more robust inflammatory response. For example, horses have been observed to have a more extensive local edema compared to canines at similar doses.[5]

  • Solutions:

    • Accurate Dosing: Ensure precise measurement of the tumor using calipers and careful calculation of the dose.

    • Refine Injection Technique: Practice the fanning technique to ensure the drug remains within the tumor capsule.

    • Dose De-escalation: If excessive inflammation is a consistent issue in a particular model, consider a dose de-escalation study to find the optimal therapeutic window. In a pilot study with horses, a 30% reduction in the dose rate was used to manage the inflammatory response.[5]

    • Concomitant Medications (with caution): In some veterinary clinical settings, particularly for mast cell tumors, corticosteroids and H1/H2 receptor blockers are used to manage systemic effects.[6] For research purposes, the use of anti-inflammatory drugs should be carefully considered as they may interfere with the mechanism of action of EBC-46. Non-steroidal anti-inflammatory drugs (NSAIDs) have been used in equine studies to control inflammation.[6]

Issue 2: Inconsistent or Weak Inflammatory Response
  • Problem: Minimal or no signs of inflammation (erythema, edema) are observed after injection, leading to a poor anti-tumor response.

  • Possible Causes:

    • Incorrect Formulation: EBC-46 may not be properly solubilized or may have degraded.

    • Inadequate Dose: The dose may be too low for the specific tumor model or size.

    • Poor Injection Technique: The drug may not have been distributed evenly throughout the tumor.

    • Tumor Characteristics: Some tumors may be less responsive due to factors like poor vascularization.

  • Solutions:

    • Verify Formulation: Ensure the vehicle and preparation method for the EBC-46 solution are appropriate and consistent.

    • Dose Optimization: A dose-escalation study may be necessary to determine the effective dose for your specific tumor model.

    • Improve Injection Technique: Ensure the entire tumor mass is treated by using the fanning technique.

    • Tumor Model Selection: Consider the vascularity and other characteristics of your chosen tumor model, as EBC-46's mechanism is dependent on vascular disruption.

Issue 3: Unexpected Systemic Adverse Events
  • Problem: The animal exhibits systemic signs of distress, such as lethargy, anorexia, vomiting, or diarrhea.

  • Possible Causes:

    • Mast Cell Degranulation: This is a significant concern when treating mast cell tumors, as the release of histamine (B1213489) and other mediators can cause systemic effects.

    • Systemic Exposure: While EBC-46 is intended for local action, some systemic exposure can occur.

  • Solutions:

    • Concomitant Medications for Mast Cell Tumors: If working with mast cell tumor models, the use of corticosteroids and H1/H2 blockers prior to, during, and after EBC-46 injection is a standard protocol to mitigate the effects of degranulation.[6]

    • Monitoring: Closely monitor animals for systemic adverse events, especially within the first 24-48 hours post-injection. Provide supportive care as needed according to your institution's animal care guidelines.

    • Pharmacokinetic Studies: If systemic toxicity is a concern, consider conducting pharmacokinetic studies to determine the extent of systemic drug exposure in your model.

Data Presentation

Table 1: Dose-Response of EBC-46 in Canine Mast Cell Tumors
Drug Concentration (mg/mL)Dose Volume per cm³ of TumorNumber of Dogs (n)Complete Response Rate (at Day 21)
1.00.5 mL1090%
0.50.5 mL1050%
0.20.5 mL729%
(Data sourced from a dose characterization study in canine patients)[6]
Table 2: Timeline of Local Events Post-Treatment in Dogs
EventMedian Time to OnsetTime Range
Tumor Slough-3 - 14 days
Maximal Wound Formation7 days1 - 91 days
Complete Wound Healing30 days14 - 154 days
(Data compiled from multiple canine clinical studies)[6][8]

Experimental Protocols

Protocol 1: Assessment of Local Inflammatory Response

1. Clinical Scoring of Erythema and Edema:

  • Objective: To quantitatively assess the degree of inflammation at the injection site.

  • Procedure:

    • At predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours post-injection), visually assess the injection site.

    • Score the severity of erythema and edema independently using a scale such as the Draize scoring system (0 = no change, 1 = slight, 2 = moderate, 3 = marked, 4 = severe).[9]

    • Measure the diameter of the erythematous area and the thickness of the edematous tissue using digital calipers.

    • Calculate the edema volume using the prolate ellipsoid formula: (π/6) × length × width × depth.[10]

2. Histopathological Analysis:

  • Objective: To examine the cellular and structural changes in the tumor microenvironment following treatment.

  • Procedure:

    • At selected endpoints, euthanize the animals and excise the entire treated area, including a margin of surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Analyze the sections under a microscope for evidence of vascular disruption, hemorrhagic necrosis, and the nature and extent of the immune cell infiltrate (e.g., neutrophils, macrophages).

Protocol 2: Assessment of Vascular Disruption

1. Immunohistochemistry (IHC) for CD31:

  • Objective: To visualize and assess the integrity of the tumor vasculature.

  • Procedure:

    • Use paraffin-embedded tissue sections as described in Protocol 1.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer, pH 6.0).

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.

    • Apply a suitable secondary antibody and detection system (e.g., DAB).

    • Counterstain with hematoxylin.

    • Examine the sections for changes in CD31 staining, such as loss of continuous staining, indicating compromised vascular integrity.

2. In Vivo Vascular Permeability Assay (Miles Assay):

  • Objective: To quantify the leakage of plasma proteins from blood vessels into the tumor interstitium.

  • Procedure:

    • Anesthetize the mouse.

    • Inject Evans blue dye (which binds to albumin) intravenously.[11]

    • After a set circulation time, euthanize the animal and perfuse with saline to remove intravascular dye.

    • Excise the tumor and a control tissue (e.g., skin from the contralateral flank).

    • Extract the Evans blue dye from the tissues using formamide.[11]

    • Measure the absorbance of the extracted dye at approximately 620 nm.[11]

    • Quantify the amount of dye per milligram of tissue to determine the extent of vascular permeability.

Protocol 3: Cytokine Profiling
  • Objective: To measure the levels of key inflammatory cytokines in the tumor microenvironment or systemically.

  • Procedure:

    • Tissue Homogenization:

      • Excise the tumor at various time points post-treatment.

      • Snap-freeze the tissue in liquid nitrogen.

      • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

      • Centrifuge to pellet cellular debris and collect the supernatant.

    • Multiplex Cytokine Assay:

      • Use a multiplex bead-based immunoassay (e.g., Luminex) or an antibody array to simultaneously measure the concentrations of multiple cytokines in the tissue lysate or serum. A relevant panel may include IL-1β, IL-6, IL-8, TNF-α, and IFN-γ.[12]

    • Quantitative PCR (qPCR):

      • Extract total RNA from the tumor tissue.

      • Synthesize cDNA.

      • Perform qPCR using specific primers for the target cytokine genes to quantify changes in their mRNA expression levels.

Mandatory Visualizations

EBC46_Signaling_Pathway EBC-46 EBC-46 PKC PKC (e.g., βI, βII, α, γ) EBC-46->PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA κB Site (DNA) NFkB_active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6) Transcription->Cytokines

Caption: EBC-46 activates PKC, leading to the activation of the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Desired Volume Tumor_Implantation->Tumor_Growth Dosing Intratumoral Injection of EBC-46 Tumor_Growth->Dosing Inflammation_Assessment Assess Local Inflammation (Erythema, Edema) Dosing->Inflammation_Assessment Tumor_Measurement Measure Tumor Volume Inflammation_Assessment->Tumor_Measurement Systemic_Monitoring Monitor Systemic Health Tumor_Measurement->Systemic_Monitoring Tissue_Harvest Harvest Tumor & Tissues at Endpoints Systemic_Monitoring->Tissue_Harvest Histology Histology (H&E) & IHC (CD31) Tissue_Harvest->Histology Cytokine_Analysis Cytokine Profiling (Luminex, qPCR) Tissue_Harvest->Cytokine_Analysis Permeability_Assay Vascular Permeability Assay Tissue_Harvest->Permeability_Assay

Caption: A typical experimental workflow for evaluating EBC-46 in a preclinical model.

Logical_Relationship EBC46 EBC-46 Injection PKC_Activation PKC Activation EBC46->PKC_Activation Inflammation Acute Local Inflammatory Response PKC_Activation->Inflammation Vasculature Tumor Vasculature Disruption PKC_Activation->Vasculature Oncolysis Direct Oncolysis PKC_Activation->Oncolysis Hemorrhagic_Necrosis Hemorrhagic Necrosis Inflammation->Hemorrhagic_Necrosis Vasculature->Hemorrhagic_Necrosis Oncolysis->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation Wound_Healing Wound Healing Tumor_Ablation->Wound_Healing

Caption: The logical relationship of events following EBC-46 administration.

References

Technical Support Center: Improving EBC-46 Delivery to Deep-Seated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working to improve the delivery of EBC-46 (tigilanol tiglate) to deep-seated tumors.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for EBC-46?

A1: EBC-46 is a novel small molecule activator of Protein Kinase C (PKC).[1][2] Its anti-tumor effect is multifactorial and highly localized. Upon intratumoral injection, it activates a specific subset of PKC isoforms (PKC-α, -βI, -βII, and -γ), which triggers three main effects:

  • Direct Oncolysis : Disruption of mitochondrial function in cancer cells it directly contacts, leading to rapid cell death.[3]

  • Vascular Disruption : Increased permeability of tumor vasculature, leading to hemorrhagic necrosis and cutting off the tumor's blood and oxygen supply.[3][4][5]

  • Immune Response : Induction of a rapid, localized inflammatory response, which includes the recruitment of innate immune cells that target the tumor.[3][4] This cascade typically results in the destruction of the treated tumor within hours to days.[3][6]

Q2: Why is delivering EBC-46 to deep-seated tumors a challenge?

A2: The primary challenge lies in its mechanism of action, which is optimized for localized delivery and can cause significant systemic toxicity if administered broadly. EBC-46's potent inflammatory and vascular-disrupting effects are beneficial when confined to a tumor but dangerous when systemic.[5][7] The current approved administration route is direct intratumoral (IT) injection, which is only feasible for accessible cutaneous or subcutaneous tumors.[6][8][9] Reaching deep-seated tumors in organs like the liver or lungs requires a systemic delivery system that can shield the drug during transit and release it specifically at the tumor site.

Q3: What is the current formulation of EBC-46 for clinical and preclinical use?

A3: In preclinical and clinical studies, EBC-46 (tigilanol tiglate) is often formulated in a vehicle of 40% propylene (B89431) glycol (PG).[10] This formulation is suitable for direct intratumoral injection.

Q4: Are there known resistance mechanisms to EBC-46?

A4: The efficacy of EBC-46 appears to be largely independent of the in vitro sensitivity of tumor cells, suggesting that resistance is not a primary concern with its current use.[5] Its potent mechanism of causing physical disruption of the tumor and its vasculature makes it difficult for individual cancer cells to develop resistance.[5][8] However, treatment efficacy can be influenced by the host's immune status. Studies have shown that treatment is more effective in immunocompetent mouse models compared to immunodeficient ones (e.g., NOD/SCID mice), indicating a potential role for the host's innate immune system, particularly neutrophils, in the overall response.[10]

Troubleshooting Guides

This section addresses common issues encountered during experimental evaluation of EBC-46, particularly in the context of developing novel delivery systems for deep-seated tumors.

Issue 1: Low Therapeutic Efficacy in Preclinical Models

Q: We are testing a novel nanoparticle (NP) formulation of EBC-46 administered systemically in a deep-seated tumor model (e.g., liver metastasis), but observe minimal or no reduction in tumor volume. What are the potential causes and solutions?

A: This is a multifaceted problem. A logical troubleshooting process is required.

  • Possible Cause 1: Insufficient Drug Accumulation at the Tumor Site.

    • Troubleshooting Steps:

      • Conduct Biodistribution Studies: Quantify NP accumulation in the tumor versus healthy organs (liver, spleen, kidneys, lungs) at various time points post-injection (e.g., 4, 24, 48 hours).[2][5] Use techniques like fluorescent labeling of the NP or LC-MS/MS to measure encapsulated EBC-46.

      • Analyze Pharmacokinetics (PK): Measure the plasma concentration of the EBC-46 formulation over time to determine its circulation half-life. A short half-life may indicate rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen.[5]

    • Solutions:

      • Surface Modification: Modify the NP surface with polyethylene (B3416737) glycol (PEG) or other stealth coatings to reduce opsonization and subsequent RES clearance, thereby increasing circulation time.

      • Targeting Ligands: Incorporate ligands (e.g., antibodies, peptides) on the NP surface that bind to receptors overexpressed on your specific tumor cells to enhance active targeting.

      • Optimize Particle Size: Ensure the NP size is within the optimal range for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, typically 50-200 nm.[10]

  • Possible Cause 2: Inefficient Release of EBC-46 from the Nanoparticle.

    • Troubleshooting Steps:

      • Perform In Vitro Release Assays: Characterize the drug release kinetics of your formulation under physiological conditions (pH 7.4) and conditions mimicking the tumor microenvironment (e.g., acidic pH ~6.5).

    • Solutions:

      • Stimuli-Responsive Formulation: Design the NP to release EBC-46 in response to tumor-specific stimuli, such as lower pH, specific enzymes (e.g., matrix metalloproteinases), or hypoxia.

  • Possible Cause 3: Insufficient Local Concentration to Trigger PKC Cascade.

    • Explanation: EBC-46's mechanism relies on achieving a high local concentration to initiate the PKC-dependent inflammatory and vascular cascade.[5][8] Even if some drug reaches the tumor, it may be below the therapeutic threshold.

    • Solutions:

      • Increase Dose: Cautiously perform a dose-escalation study, carefully monitoring for signs of systemic toxicity.

      • Improve Formulation Stability: Ensure the NP is stable in circulation and does not prematurely release the drug before reaching the tumor.

Troubleshooting Flowchart: Suboptimal Therapeutic Efficacy

G start Suboptimal Efficacy Observed q1 Is drug accumulating in the tumor? start->q1 a1_no Conduct Biodistribution & PK Studies q1->a1_no No / Unknown q2 Is the drug being released effectively? q1->q2 Yes s1 Modify NP Surface (e.g., PEGylation, Targeting Ligands) Optimize Particle Size a1_no->s1 a2_no Perform In Vitro Release Assays q2->a2_no No / Unknown q3 Is local concentration sufficient? q2->q3 Yes s2 Design Stimuli-Responsive NP (e.g., pH, enzyme-sensitive) a2_no->s2 s3 Conduct Dose-Escalation Study (Monitor Toxicity) q3->s3 No

Caption: A decision tree for troubleshooting poor EBC-46 efficacy.

Issue 2: Significant Systemic Toxicity Observed

Q: Our systemically delivered EBC-46 formulation is causing severe adverse effects (e.g., weight loss, lethargy, organ damage) in animal models, even at doses that are sub-therapeutic for the tumor. What is happening?

A: This indicates significant off-target activity due to premature drug release or non-specific uptake of the delivery vehicle.

  • Possible Cause 1: Premature Drug Leakage.

    • Troubleshooting Steps:

      • Assess Formulation Stability: Test the stability of the drug carrier in plasma or serum in vitro. Quantify the amount of EBC-46 that leaks from the carrier over time.

    • Solutions:

      • Modify Carrier Composition: Change the lipid or polymer composition to create a more stable, less leaky nanoparticle. For lipid nanoparticles, using lipids with higher phase transition temperatures or incorporating cholesterol can increase stability.

      • Change Drug Loading Method: Alter the method of drug encapsulation to ensure it is securely entrapped within the core of the NP rather than loosely adsorbed to the surface.

  • Possible Cause 2: Non-specific Uptake by Healthy Tissues.

    • Troubleshooting Steps:

      • Analyze Biodistribution Data: High accumulation in the liver, spleen, and lungs is common for nanoparticles, but excessive levels can cause toxicity.[11] Correlate organ accumulation with histopathology and serum biochemistry markers for organ damage (e.g., ALT/AST for liver).[3]

    • Solutions:

      • Enhance Targeting: As with efficacy issues, improving the tumor-targeting mechanism (e.g., with ligands) can reduce the proportion of the drug delivered to healthy organs.

      • Re-evaluate Dosing Schedule: Consider a fractionated dosing schedule instead of a single bolus dose to reduce peak systemic exposure, though this was not found to increase efficacy in IT injection models.[10]

Quantitative Data Tables

The following tables summarize key data from preclinical and clinical studies. Note that published data for systemic delivery of EBC-46 to deep-seated tumors is currently limited; the data below pertains to intratumoral injection of accessible solid tumors.

Table 1: Summary of Phase I First-in-Human Clinical Trial Results (Intratumoral Injection)
ParameterValue / ObservationSource(s)
Study Population 22 patients with various solid tumors (e.g., melanoma, HNSCC, SCC)[12],[13]
Dose Escalation From 0.06 mg/m² up to 3.6 mg/m²[7],[12]
Maximum Tolerated Dose (MTD) Not reached in the study[12],[13]
Treatment-Emergent Adverse Events 160 total; 96% were mild to moderate. Mostly injection site reactions.[7]
Dose-Limiting Toxicity (DLT) One instance (upper airway obstruction in a head & neck cancer patient)[7],[12]
Overall Response Rate 6 out of 22 patients experienced a treatment response[12]
Complete Response (CR) 4 out of 22 patients achieved a complete response in the treated lesion[12],[13]
Pharmacokinetics (PK) Systemic exposure was observed but limited; median half-life of 3.64 hours.[7]
Table 2: Selected Preclinical Efficacy Data (Intratumoral Injection in Mouse Models)
Tumor ModelKey FindingSource(s)
B16-F0 Melanoma (C57BL/6J mice) A single 50 nmol injection of EBC-46 led to significantly increased survival compared to vehicle or PMA (a related PKC activator).[5]
SK-MEL-28 & FaDu Xenografts (BALB/c nu/nu) No viable tumor cells were evident via ex vivo culture just 4 hours after EBC-46 injection.[5],[8]
SCC-15 HNSCC Xenografts Greater treatment efficacy was observed in BALB/c Foxn1nu mice compared to more immunodeficient NOD/SCID mice, highlighting a role for the innate immune system.[10]
Various Human Tumor Models In over 70% of preclinical cases, a single injection led to a long-term, enduring cure with minimal relapse over 12 months.[6],[9]

Experimental Protocols

Protocol: General Methodology for Evaluating a Novel Systemic EBC-46 Delivery System

This protocol provides a generalized framework for the preclinical evaluation of a novel nanoparticle (NP) formulation designed to deliver EBC-46 to deep-seated tumors.

1. Formulation and Physicochemical Characterization:

  • Objective: Prepare and characterize the EBC-46-loaded nanoparticles.

  • Method:

    • Encapsulate EBC-46 into a lipid or polymer-based nanoparticle system using a standard method such as microfluidic mixing, solvent evaporation, or thin-film hydration.[13][14]

    • Purify the formulation to remove free, unencapsulated EBC-46 using techniques like dialysis or size exclusion chromatography.

    • Characterize the resulting NPs for:

      • Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

      • Zeta Potential: Using DLS or Laser Doppler Velocimetry to assess surface charge and stability.

      • Morphology: Using Transmission Electron Microscopy (TEM) or Cryo-TEM.

      • Encapsulation Efficiency (%EE) and Drug Load (%DL): Disrupt the NPs and quantify the EBC-46 content using HPLC or LC-MS/MS.

        • %EE = (Mass of Drug in NPs / Total Mass of Drug Used) x 100

        • %DL = (Mass of Drug in NPs / Total Mass of NPs) x 100

2. In Vivo Efficacy Study:

  • Objective: To determine the anti-tumor efficacy of the formulation in an appropriate animal model.

  • Method:

    • Model Selection: Use a relevant deep-seated or metastatic tumor model (e.g., orthotopic liver, experimental lung metastasis) in syngeneic, immunocompetent mice to ensure the host immune response component of EBC-46's action can be evaluated.[10]

    • Animal Grouping: Establish groups (n=8-10 mice/group):

      • Group 1: Untreated Control

      • Group 2: Vehicle Control (empty NPs)

      • Group 3: Free EBC-46 (at a maximum tolerated dose, if possible)

      • Group 4: EBC-46 NP formulation (at one or more dose levels)

    • Administration: Administer treatments systemically (e.g., intravenously via tail vein).[1]

    • Monitoring: Monitor tumor growth via imaging (e.g., bioluminescence, MRI) or direct measurement if applicable. Monitor animal health (body weight, clinical signs) daily.

    • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study period. Tumors should be excised, weighed, and preserved for histological analysis.

3. Biodistribution and Pharmacokinetic (PK) Analysis:

  • Objective: To determine where the NP formulation distributes in the body and how long it remains in circulation.

  • Method:

    • Administer the EBC-46 NP formulation to a separate cohort of tumor-bearing mice.

    • At predefined time points (e.g., 1, 4, 12, 24, 48h), collect blood and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).[2][3]

    • Homogenize tissues and extract the drug.

    • Quantify the concentration of EBC-46 in plasma and each organ using LC-MS/MS.

    • Calculate key PK parameters (e.g., half-life, AUC) and the percentage of injected dose per gram of tissue (%ID/g) for each organ.[11]

4. In Vivo Toxicity Assessment:

  • Objective: To evaluate the safety profile of the formulation.

  • Method:

    • During the efficacy study, monitor for acute toxicity signs.

    • At the study endpoint, collect blood for complete blood count (CBC) and serum biochemistry analysis (e.g., ALT, AST, creatinine) to assess hematological and organ toxicity.[3]

    • Perform histopathological analysis (H&E staining) on major organs to look for signs of tissue damage.

Key Diagrams and Workflows

EBC-46 Signaling Pathway

G cluster_effects Downstream Effects EBC46 EBC-46 PKC Activation of Protein Kinase C (α, βI, βII, γ) EBC46->PKC Vasc Increased Vascular Permeability PKC->Vasc Onco Mitochondrial Dysfunction & Direct Oncolysis PKC->Onco Inflam Acute Inflammatory Response (Neutrophil Influx) PKC->Inflam Necrosis Hemorrhagic Necrosis & Tumor Ablation Vasc->Necrosis Onco->Necrosis Inflam->Necrosis

Caption: The signaling cascade initiated by EBC-46 via PKC activation.

Experimental Workflow for Novel Delivery System

G cluster_dev Development & Characterization cluster_invivo In Vivo Evaluation Formulate 1. Formulate EBC-46 Nanoparticle Characterize 2. Characterize (Size, Zeta, Drug Load) Formulate->Characterize Release 3. In Vitro Release Study Characterize->Release Efficacy 4. Efficacy Study (Tumor Model) Release->Efficacy PK 5. Biodistribution & PK Study Efficacy->PK Tox 6. Toxicity Assessment PK->Tox Analysis 7. Data Analysis & Formulation Optimization Tox->Analysis

Caption: A workflow for developing and testing a new EBC-46 delivery system.

References

Technical Support Center: Optimizing Tigilanol Tiglate Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of tigilanol tiglate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to dosage optimization and toxicity management to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of tigilanol tiglate?

A1: Tigilanol tiglate has a multi-faceted mechanism of action.[1][2][3] It is a potent activator of the Protein Kinase C (PKC) family of enzymes, which triggers a cascade of events including disruption of tumor vasculature, leading to hemorrhagic necrosis, and direct oncolysis of tumor cells.[4][5][6][7] More recent studies have revealed a PKC-independent mechanism where tigilanol tiglate acts as a lipotoxin, inducing endoplasmic reticulum (ER) and mitochondrial stress, which results in a form of immunogenic cell death known as pyroptosis.[8][9][10][11] This process involves the release of damage-associated molecular patterns (DAMPs), stimulating an anti-tumor immune response.[8][9]

Q2: How is the dose of tigilanol tiglate typically determined in preclinical and clinical settings?

A2: Dosing of tigilanol tiglate is primarily based on the tumor volume. In canine clinical studies for mast cell tumors, the established dose is 0.5 mg of tigilanol tiglate per cm³ of tumor volume, often administered as 0.5 mL of a 1 mg/mL solution.[3][12][13][14] For equine studies, a 30% reduction in the canine dose has been used to manage the inflammatory response.[12][15] In the first-in-human clinical trial, doses were escalated based on body surface area (mg/m²), starting from 0.06 mg/m² up to 3.6 mg/m², without reaching a maximum tolerated dose.[16][17]

Q3: What are the expected local toxicities, and are they a sign of treatment failure?

A3: The local reactions observed after tigilanol tiglate injection are an expected and integral part of its therapeutic action.[12] These include a rapid onset of localized inflammation, erythema (redness), edema (swelling), and bruising at the treatment site within hours.[1][12][15] This is followed by hemorrhagic necrosis of the tumor, and subsequent sloughing of the necrotic tissue, which leaves a wound.[1][12][15][18] This wound then heals by secondary intention.[1][18] The size of the wound is generally proportional to the initial tumor volume.[18][19][20] These effects are not signs of treatment failure but rather indicate the drug's oncolytic activity.

Q4: What are the potential systemic toxicities associated with tigilanol tiglate?

A4: Preclinical and clinical studies suggest that systemic toxicity from intratumoral injection of tigilanol tiglate is low.[2] Pharmacokinetic studies in mice show that the drug is preferentially retained within the tumor.[5] In human patients, tigilanol tiglate is rapidly cleared from the systemic circulation.[3] When treating mast cell tumors in canines, there is a risk of systemic reactions due to mast cell degranulation, which is managed prophylactically with corticosteroids and H1/H2 receptor blockers.[21][22][23][24]

Q5: How should tigilanol tiglate solutions be prepared and stored for research purposes?

A5: The commercial formulation, STELFONTA®, is a sterile solution of 1 mg/mL tigilanol tiglate in a vehicle of propylene (B89431) glycol and water for injection.[25] For research, it is recommended to store stock solutions in a dark, dry environment at -20°C for long-term stability.[25] For short-term storage, refrigeration at 2-8°C is advised.[25] Tigilanol tiglate is sensitive to light, so solutions should be protected from light exposure.[25]

Troubleshooting Guides

Issue 1: Suboptimal Tumor Response or Lack of Efficacy
Possible Cause Suggested Solution
Incorrect Dosing Verify the accuracy of tumor volume measurement. The commonly used formula is a modified ellipsoid equation: Volume (cm³) = 0.5 × Length (cm) × Width (cm) × Depth (cm).[12][13] Ensure the correct dose calculation based on the established dose for the specific animal model (e.g., 0.5 mg/cm³ for canine mast cell tumors).[12][13]
Improper Injection Technique Ensure even distribution of the drug throughout the tumor mass. Use a "fanning" motion with the needle during injection.[3][12][21] For larger tumors, consider using multiple injection points. Administer the injection slowly to minimize leakage from the injection site.[3] Using a Luer-lock syringe can help prevent leakage.[3][12]
Drug Leakage Ensure the tumor surface is intact before injection, as the drug can leak from ulcerated surfaces.[21][22] Slowly withdraw the needle after injection to minimize backflow.[26]
Tumor Characteristics Highly necrotic or poorly vascularized tumors may have a suboptimal response. Ensure the use of well-established and consistent tumor models for your experiments.[3]
Issue 2: Excessive Local Inflammation and Wound Formation
Possible Cause Suggested Solution
Large Initial Tumor Volume Be aware that there is a direct correlation between the pre-treatment tumor volume and the subsequent wound size.[12][19][20] For initial studies, consider using smaller tumors to minimize the resulting wound.
Species-Specific Sensitivity Different species may have varying inflammatory responses. For example, in a study with horses, the dose was reduced by 30% compared to the canine dose to manage the inflammatory response.[12][15] Consider pilot dose-ranging studies in a new species.
Mast Cell Degranulation (in Mast Cell Tumors) When treating mast cell tumors, it is mandatory to administer a combination of a corticosteroid, an H1 receptor blocker, and an H2 receptor blocker to mitigate systemic reactions from mast cell degranulation.[12][21][22][23][24]
Secondary Infection of the Wound While uncommon, secondary infections can occur.[18] Monitor the wound for signs of infection (e.g., excessive purulent discharge, increased swelling and redness beyond the expected inflammatory response) and provide appropriate veterinary care if needed.

Data Presentation

Table 1: Summary of Tigilanol Tiglate Dosage in Different Species

Species Cancer Model Dosage Key Outcomes Reference
CanineMast Cell Tumors1.0 mg/mL at 0.5 mL per cm³ of tumor volume90% complete response[13][27]
CanineMast Cell Tumors0.5 mg/cm³ tumor volume75% complete response after one treatment[20][28]
EquineSarcoid and Squamous Cell Carcinoma30% reduction from canine dose (approx. 0.35 mg/cm³)Successful tumor resolution with managed inflammation[12][15]
HumanVarious Solid TumorsDose escalation from 0.06 to 3.60 mg/m²Well-tolerated with signs of clinical activity[16][17]
MurineMelanoma XenograftVarious concentrations (50 µL injection)Dose-dependent tumor ablation[8][26]

Experimental Protocols

Protocol 1: In Vivo Murine Xenograft Study
  • Animal Preparation: Anesthetize the tumor-bearing mouse according to your institution's approved protocol.[26]

  • Tumor Measurement: Use calipers to measure the tumor dimensions and calculate the volume using the formula: Volume = (length x width²)/2.[26]

  • Drug Preparation: Prepare the desired dose of tigilanol tiglate. For a murine model, a 30 µg dose in a 50 µL injection volume has been cited.[26]

  • Intratumoral Injection:

    • Clean the skin over the tumor with 70% ethanol.[26]

    • Using a Luer-lock syringe with a 26G or similar gauge needle, carefully insert the needle into the center of the tumor.[3][26]

    • Inject the solution slowly, using a fanning motion to ensure even distribution.[3][26]

    • Slowly withdraw the needle to minimize leakage.[26]

  • Post-Injection Monitoring:

    • Monitor the animal for recovery from anesthesia.[26]

    • Observe the injection site for expected reactions like erythema, edema, and hemorrhagic necrosis within hours.[26]

    • Measure tumor volume at regular intervals to assess treatment response.[3][26]

    • Monitor for eschar formation and subsequent wound healing.[26]

Protocol 2: In Vitro Cell Viability Assay (Propidium Iodide Uptake)
  • Cell Culture: Plate cancer or endothelial cells in a suitable multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of tigilanol tiglate. Include a vehicle-only control group.

  • Propidium Iodide (PI) Staining: At desired time points, add PI to the cell culture medium. PI is a fluorescent dye that cannot cross the membrane of live cells, so it only stains the nuclei of dead cells.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify the number of dead cells. This will provide a measure of the cytotoxic effects of tigilanol tiglate over time.[4]

Mandatory Visualizations

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) (PKC-α, -βI, -βII, -γ) TT->PKC Activates ER_Mitochondria ER & Mitochondrial Membranes TT->ER_Mitochondria Acts as Lipotoxin Vascular_Disruption Vascular Disruption PKC->Vascular_Disruption Induces Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Leads to Immune_Response Anti-Tumor Immune Response Hemorrhagic_Necrosis->Immune_Response Contributes to ER_Stress ER Stress & UPR ER_Mitochondria->ER_Stress Induces Pyroptosis Pyroptosis (Caspase/Gasdermin E-dependent) ER_Stress->Pyroptosis Initiates ICD Immunogenic Cell Death (ICD) Pyroptosis->ICD Results in DAMPs DAMPs Release (HMGB1, ATP, Calreticulin) ICD->DAMPs Mediated by DAMPs->Immune_Response Stimulates

Caption: Tigilanol Tiglate Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Tumor_Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation in Mice Tumor_Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Target Volume Implantation->Tumor_Growth Injection 4. Intratumoral Injection (TT or Vehicle) Tumor_Growth->Injection Monitoring 5. Tumor Volume Monitoring Injection->Monitoring Excision 6. Tumor Excision at Endpoint Monitoring->Excision Downstream_Analysis 7. Downstream Analysis (Histology, IHC, etc.) Excision->Downstream_Analysis

Caption: Preclinical In Vivo Experimental Workflow.

References

troubleshooting EBC-46 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the stability of EBC-46 (tigilanol tiglate) in solution.

Frequently Asked Questions (FAQs)

Q1: What is EBC-46 and what is its primary mechanism of action?

EBC-46, also known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1] Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms, particularly PKC-α, PKC-βI, PKC-βII, and to a lesser extent, PKC-γ.[1][2] This activation triggers a cascade of downstream signaling events leading to tumor cell death (oncolysis), disruption of tumor vasculature, and a localized inflammatory response.[1][3]

Q2: What are the general recommendations for storing EBC-46 solutions?

For long-term storage (months to years), stock solutions of EBC-46 should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2°C to 8°C (36°F to 46°F) is recommended.[4] It is crucial to protect the solution from light by using amber vials or by keeping the vials in the dark.[4] Do not freeze formulated solutions intended for immediate use, as this can lead to precipitation.[4]

Q3: What solvents are recommended for dissolving EBC-46?

For research purposes, EBC-46 is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vivo studies and clinical trials, EBC-46 has been formulated in a vehicle containing propylene (B89431) glycol and a sodium acetate (B1210297) buffer (pH 4.2) to ensure solubility and stability.

Q4: What are the likely causes of EBC-46 precipitation in my aqueous experimental solution?

Precipitation of EBC-46, a hydrophobic molecule, in aqueous solutions can be caused by several factors:

  • Exceeding Solubility Limit: The final concentration of EBC-46 in the aqueous medium is higher than its solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock solution directly and quickly into an aqueous medium can cause the compound to "crash out" of solution.

  • Low Temperature: The temperature of the aqueous medium is too low, reducing the solubility of EBC-46.

  • pH Shift: The pH of the final solution is not optimal for keeping EBC-46 dissolved.

Troubleshooting Guide for EBC-46 Instability in Solution

This guide addresses common issues encountered during the preparation and handling of EBC-46 solutions.

Issue 1: Precipitation or Cloudiness Upon Dilution in Aqueous Media

  • Possible Cause 1: Concentration above solubility limit.

    • Troubleshooting:

      • Decrease the final working concentration of EBC-46.

      • Perform a solubility test in your specific medium to determine the maximum soluble concentration.

  • Possible Cause 2: Improper dilution technique.

    • Troubleshooting:

      • Create an intermediate dilution of your high-concentration stock solution in the same solvent before adding it to the aqueous medium.

      • Add the EBC-46 solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.

  • Possible Cause 3: Incompatible solvent or buffer.

    • Troubleshooting:

      • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, to avoid cellular toxicity and precipitation.

      • Consider using a formulation similar to that used in clinical studies, which includes propylene glycol and an acidic buffer, if compatible with your experimental setup.

Issue 2: Discoloration or Degradation of the EBC-46 Solution

  • Possible Cause 1: Exposure to light.

    • Troubleshooting:

      • Store and handle EBC-46 solutions in light-protected conditions (amber vials, wrapped in foil, or in the dark).[4]

  • Possible Cause 2: Chemical degradation.

    • Troubleshooting:

      • As a diterpene ester, EBC-46 is susceptible to hydrolysis, especially in non-optimal pH conditions.[4] Prepare solutions fresh and use them promptly. For storage, use a slightly acidic buffer if compatible with your experiment.

      • Oxidation is another potential degradation pathway.[4] Avoid excessive exposure to air by keeping vials tightly sealed.

Data Presentation

Table 1: Recommended Storage Conditions for EBC-46 Solutions

Storage DurationTemperatureLight ConditionsSpecial InstructionsReference
Long-term (months-years)-20°CDarkDry environment[4]
Short-term (days-weeks)2°C to 8°CDarkDo not freeze[4]

Table 2: Troubleshooting Summary for EBC-46 Precipitation

ObservationPotential CauseRecommended Action
Immediate cloudiness upon dilutionExceeding solubility limit, rapid dilutionDecrease final concentration, use serial dilution, add drop-wise with mixing
Precipitate forms over time in storageTemperature fluctuations, incompatible storage containerMaintain consistent recommended storage temperature, use inert glass vials
Solution appears discoloredLight exposure, chemical degradationProtect from light at all times, prepare fresh solutions, consider pH of the solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM EBC-46 Stock Solution in DMSO

  • Materials: EBC-46 (tigilanol tiglate) powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes or vials.

  • Procedure: a. Accurately weigh the required amount of EBC-46 powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution until the EBC-46 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Dilution of EBC-46 for In Vitro Cell Culture Experiments

  • Materials: 10 mM EBC-46 stock solution in DMSO, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Prepare an intermediate dilution of the 10 mM stock solution in DMSO if a very low final concentration is required. b. Add the required volume of the EBC-46 stock solution drop-wise to the pre-warmed cell culture medium while gently swirling. c. Ensure the final DMSO concentration in the medium is below 0.5%. d. Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Visualizations

EBC46_Signaling_Pathway cluster_effects Downstream Cellular Effects EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC-α, βI, βII, γ) EBC46->PKC Activates Tumor_Cell_Death Tumor Cell Death (Oncolysis) PKC->Tumor_Cell_Death Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Inflammation Localized Inflammatory Response PKC->Inflammation

Caption: Simplified signaling pathway of EBC-46 (Tigilanol Tiglate).

Troubleshooting_Workflow Start Precipitation Observed in EBC-46 Solution Check_Conc Is final concentration too high? Start->Check_Conc Check_Dilution Was dilution performed correctly? Check_Conc->Check_Dilution No Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Check_Temp Was the diluent pre-warmed? Check_Dilution->Check_Temp Yes Serial_Dilute Use serial dilution and add drop-wise Check_Dilution->Serial_Dilute No Warm_Diluent Pre-warm diluent to 37°C Check_Temp->Warm_Diluent No Resolved Issue Resolved Check_Temp->Resolved Yes Reduce_Conc->Resolved Serial_Dilute->Resolved Warm_Diluent->Resolved

References

Technical Support Center: Mitigating Off-Target Effects of EBC-46 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with EBC-46 (tigilanol tiglate).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of EBC-46 and how does it relate to its off-target effects?

A1: EBC-46 is a potent activator of Protein Kinase C (PKC).[1][2] Its on-target anti-tumor effect is multifaceted, involving direct oncolysis, disruption of tumor vasculature, and the induction of a potent localized inflammatory response.[1][2] The off-target effects are primarily an extension of this potent inflammatory mechanism. An excessive inflammatory response can lead to significant local tissue damage beyond the tumor margin, and in some cases, systemic effects if the drug enters circulation.[3]

Q2: Are the inflammatory effects of EBC-46 considered entirely off-target?

A2: Not entirely. The localized inflammatory response is a crucial component of EBC-46's therapeutic efficacy, contributing to tumor destruction and subsequent wound healing.[1] However, when this inflammatory response is excessive or not well-contained, it can lead to undesirable off-target effects on surrounding healthy tissue.

Q3: What are the most common visual off-target effects observed in vivo after EBC-46 administration?

A3: The most common off-target effects are related to the induced inflammation and vascular disruption. These include significant erythema (redness) and edema (swelling) at the injection site.[4] Following tumor necrosis, a wound will form, and its size can sometimes be larger than anticipated.[5]

Q4: Can EBC-46 have systemic off-target effects?

A4: While EBC-46 is designed for local administration and tends to be retained within the tumor, systemic exposure is possible, though generally low with correct intratumoral injection.[4][6] If significant amounts of EBC-46 enter systemic circulation, it could potentially lead to systemic inflammatory responses. In veterinary use for mast cell tumors, there is a risk of systemic mast cell degranulation, which is managed prophylactically.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Excessive local inflammation (edema and erythema) extending significantly beyond the tumor margin. - Dose of EBC-46 is too high for the tumor volume or animal model. - Leakage of EBC-46 into surrounding healthy tissue during injection. - High sensitivity of the animal model to inflammatory stimuli.- Dose Titration: Perform a dose-response study to determine the optimal therapeutic dose with manageable local inflammation. - Injection Technique: Inject slowly into the center of the tumor mass. Consider using a Luer-lock syringe to prevent leakage. For larger tumors, distribute the dose in multiple small depots within the tumor.[7] - Anti-inflammatory Co-treatment: Consider the use of systemic or local anti-inflammatory agents. Corticosteroids (e.g., dexamethasone) or non-steroidal anti-inflammatory drugs (NSAIDs) can be explored, but their potential impact on therapeutic efficacy needs to be evaluated.
Wound size after tumor necrosis is larger than expected, leading to delayed healing. - The initial tumor was very large. - Extensive vascular disruption and inflammation affected a larger area than the tumor itself.- Pre-treatment Imaging: Use imaging techniques to accurately delineate the tumor margins before injection. - Supportive Care: Keep the wound site clean to prevent secondary infections. In preclinical models, this may involve more frequent bedding changes or topical antiseptics if the study design allows. - Monitor Healing: Document the healing process with photographs and measurements. EBC-46 has been noted to promote good wound healing, but large wounds will naturally take longer to close.[1][5]
Signs of systemic toxicity (e.g., weight loss, lethargy, ruffled fur). - Unintended systemic exposure to EBC-46. - Robust systemic inflammatory response.- Pharmacokinetic Analysis: If systemic toxicity is a concern, conduct pharmacokinetic studies to measure the plasma concentration of EBC-46 after intratumoral injection. - Systemic Anti-inflammatory Therapy: Prophylactic administration of systemic anti-inflammatory drugs may be necessary. In veterinary medicine, corticosteroids and H1/H2 blockers are used to prevent systemic effects from mast cell degranulation. A similar approach could be adapted for research models. - Monitor Biomarkers: Measure systemic inflammatory cytokines (e.g., TNF-α, IL-6) in blood samples to quantify the systemic inflammatory response.
Inconsistent anti-tumor efficacy. - Improper injection technique (e.g., injection into a necrotic core or outside the tumor). - Incorrect dosage. - The tumor model is resistant to EBC-46's mechanism of action.- Injection Guidance: For subcutaneous tumors, ensure the needle tip remains within the tumor mass throughout the injection. For deeper tumors, consider image-guided injection.[7] - Dose Confirmation: Double-check dose calculations based on accurate tumor volume measurements. - PKC Inhibition Control: To confirm that the effect is PKC-dependent, a control group can be co-injected with a PKC inhibitor like bisindolylmaleimide-1, which has been shown to reduce the efficacy of EBC-46.[4]

Data Presentation

Table 1: Dose-Escalation and Adverse Events of EBC-46 in Human Phase I Clinical Trial

Dose Level (mg/m²)Number of PatientsMost Common Adverse EventsGrade 3/4 Adverse Events
0.06 - 3.6022Injection site reactions (pain, swelling, redness)1 dose-limiting toxicity (upper airway obstruction), 2 serious adverse events

Data summarized from a Phase I dose-escalation study of tigilanol tiglate (EBC-46).[8]

Table 2: Efficacy and Adverse Events of EBC-46 in Canine Mast Cell Tumors

Drug Concentration (mg/mL)Number of DogsComplete Response (at 21 days)Common Adverse Events
1.01090%Low grade, mild, and transient; directly associated with the mode of action
0.510-Low grade, mild, and transient; directly associated with the mode of action
0.27-Low grade, mild, and transient; directly associated with the mode of action

Data from a dose characterization study of tigilanol tiglate for canine mast cell tumors.[6]

Mandatory Visualization

EBC46_Signaling_Pathway cluster_cell Tumor/Endothelial Cell cluster_downstream Downstream Effects cluster_outcome In Vivo Outcome EBC46 EBC-46 PKC Protein Kinase C (PKC) (α, βI, βII, γ) EBC46->PKC Activates Vas_Disruption Vascular Disruption & Increased Permeability PKC->Vas_Disruption Inflammation Acute Inflammatory Response PKC->Inflammation Oncolysis Direct Tumor Cell Death (Oncolysis) PKC->Oncolysis Hemorrhagic_Necrosis Hemorrhagic Necrosis Vas_Disruption->Hemorrhagic_Necrosis Inflammation->Hemorrhagic_Necrosis Oncolysis->Hemorrhagic_Necrosis Tumor_Ablation Tumor Ablation Hemorrhagic_Necrosis->Tumor_Ablation Wound_Healing Wound Healing Tumor_Ablation->Wound_Healing

Caption: Signaling pathway of EBC-46 leading to tumor ablation.

Mitigation_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Monitoring cluster_analysis Analysis & Mitigation Dose_Selection Dose Selection & Tumor Measurement Intratumoral_Injection Intratumoral Injection (Proper Technique) Dose_Selection->Intratumoral_Injection Concomitant_Meds Consider Concomitant Anti-inflammatory Meds Concomitant_Meds->Intratumoral_Injection Monitor_Local Monitor Local Effects (Erythema, Edema) Intratumoral_Injection->Monitor_Local Monitor_Systemic Monitor Systemic Effects (Weight, Behavior) Intratumoral_Injection->Monitor_Systemic Monitor_Wound Monitor Wound Healing Monitor_Local->Monitor_Wound Assess_Off_Target Assess Off-Target Effects Monitor_Local->Assess_Off_Target Monitor_Systemic->Assess_Off_Target Adjust_Protocol Adjust Protocol (Dose, Co-meds) Assess_Off_Target->Adjust_Protocol Adjust_Protocol->Dose_Selection Iterate

Caption: Experimental workflow for mitigating off-target effects.

Troubleshooting_Logic Start Observe Adverse Event Is_Local Is the effect primarily local? Start->Is_Local Excess_Inflammation Excessive Inflammation/ Large Wound Is_Local->Excess_Inflammation Yes Systemic_Toxicity Systemic Toxicity Is_Local->Systemic_Toxicity No Action_Local Review Dose & Injection Technique. Consider Local Anti-inflammatories. Excess_Inflammation->Action_Local Action_Systemic Assess for Systemic Exposure (PK). Administer Systemic Anti-inflammatories. Systemic_Toxicity->Action_Systemic

Caption: Troubleshooting logic for adverse events.

Experimental Protocols

1. Protocol for Intratumoral Injection to Minimize Leakage

  • Materials: Luer-lock syringes, 25-30 gauge needles, EBC-46 solution, calipers.

  • Procedure:

    • Anesthetize the animal according to your approved institutional animal care and use committee (IACUC) protocol.

    • Measure the tumor volume accurately using calipers (Volume = 0.5 x Length x Width x Height).

    • Calculate the required dose of EBC-46 based on the tumor volume.

    • Draw the calculated volume of EBC-46 into a Luer-lock syringe.

    • Insert the needle into the center of the tumor mass.

    • Inject the solution slowly and steadily. For larger tumors, it is advisable to inject small depots of the drug in a fanning motion to ensure even distribution throughout the tumor mass while keeping the needle within the tumor.

    • Withdraw the needle slowly to minimize backflow.

    • Monitor the animal for any immediate adverse reactions.

2. Protocol for In Vivo Imaging of Vascular Permeability

  • Purpose: To quantify the extent of vascular disruption caused by EBC-46 and to assess the impact of mitigating strategies.

  • Materials: Anesthetized animal with a tumor in a dorsal skinfold window chamber or an accessible subcutaneous tumor, fluorescently-labeled dextran (B179266) (e.g., FITC-dextran, 70 kDa), multiphoton intravital microscope.

  • Procedure:

    • Acquire baseline images of the tumor vasculature.

    • Administer EBC-46 intratumorally.

    • At desired time points post-EBC-46 injection, intravenously inject the fluorescently-labeled dextran.

    • Acquire time-lapse images of the tumor vasculature.

    • Quantify the extravasation of the fluorescent dextran from the blood vessels into the tumor interstitium. The change in fluorescence intensity outside the vessels over time is a measure of vascular permeability.

    • This can be performed in control and mitigation strategy groups (e.g., co-administration of an anti-inflammatory agent) to assess the effectiveness of the intervention in reducing vascular leakage.

3. Protocol for Assessment of Systemic Inflammatory Response

  • Purpose: To quantify the systemic inflammatory response to EBC-46 treatment.

  • Materials: Blood collection supplies (e.g., heparinized tubes), centrifuge, ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Procedure:

    • Collect blood samples from animals at baseline (pre-treatment) and at various time points after EBC-46 administration (e.g., 2, 6, 24, 48 hours).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Use commercial ELISA kits to measure the concentration of inflammatory cytokines in the plasma samples according to the manufacturer's instructions.

    • Compare the cytokine levels between different treatment groups (e.g., EBC-46 alone vs. EBC-46 with a mitigating agent) to assess the reduction in the systemic inflammatory response.

References

Technical Support Center: Optimizing Tigilanol Tiglate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing tigilanol tiglate in preclinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, with a focus on strategies to improve the therapeutic index of this novel anticancer agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of tigilanol tiglate that leads to both efficacy and local toxicity?

A1: Tigilanol tiglate's therapeutic effect and its primary local adverse effects are intrinsically linked through its multifactorial mechanism of action.[1][2] Intratumoral injection initiates a rapid and highly localized inflammatory response.[1][3] This is primarily driven by the activation of specific protein kinase C (PKC) isoforms, which leads to disruption of the tumor vasculature, causing hemorrhagic necrosis.[2][4] Furthermore, tigilanol tiglate directly induces oncolysis and immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) that further amplify the inflammatory cascade.[1] The resulting wound at the tumor site is an expected consequence of this destructive process.[5][6]

Q2: Is it possible to mitigate the local inflammatory response without compromising the antitumor efficacy of tigilanol tiglate?

A2: The goal is not to eliminate inflammation but to manage it to a tolerable level that preserves the drug's efficacy. The inflammatory response is a crucial component of tigilanol tiglate's therapeutic mechanism, contributing to tumor destruction and subsequent healing.[1] Strategies to modulate this response, such as dose reduction and the use of concomitant anti-inflammatory medications, have been successfully employed in animal models to reduce excessive local reactions while maintaining antitumor activity.[1][3]

Q3: What is the expected timeline for the local inflammatory response and wound healing after tigilanol tiglate administration?

A3: Following intratumoral injection, a predictable sequence of events occurs. Within the first few hours, an acute inflammatory response characterized by erythema, edema, and bruising at the treatment site is expected.[1][3] Over the next 1 to 4 days, hemorrhagic necrosis of the tumor becomes evident.[1] The necrotic tumor tissue will then slough, leaving a wound, which typically reaches its maximum size by day 7.[1] In most canine cases, complete wound healing by second intention occurs within 4 to 6 weeks.[5][6]

Q4: How is the dose of tigilanol tiglate calculated for preclinical and clinical studies?

A4: Dosing is primarily based on the tumor volume. In canine studies, the standard dose is 0.5 mg of tigilanol tiglate per cm³ of tumor volume, often administered as 0.5 mL of a 1 mg/mL solution per cm³ of tumor.[1][7] The tumor volume is typically calculated using the modified ellipsoid formula: Tumor Volume (cm³) = 0.5 × Length (cm) × Width (cm) × Depth (cm).[1][7] For human clinical trials, dosing may be based on body surface area (mg/m²) and escalated to determine the maximum tolerated dose.[8]

Troubleshooting Guides

Issue 1: Excessive Local Inflammation and Edema
  • Problem: The swelling, bruising, and edema extend significantly beyond the tumor margins, causing excessive discomfort or functional impairment.

  • Possible Causes:

    • High Dose: Overestimation of tumor volume can lead to an overdose and an exaggerated inflammatory response.[1]

    • Species Sensitivity: Some species, such as horses, have demonstrated a more robust inflammatory response to tigilanol tiglate compared to canines.[3][9]

    • Drug Leakage: Injection into surrounding healthy tissue can cause a significant local reaction.[1]

  • Mitigation Strategies:

    • Accurate Dosing: Ensure precise measurement of the tumor using calipers and careful calculation of the required dose.[1][7]

    • Dose Reduction: In sensitive species or for tumors in delicate locations, a dose reduction may be warranted. A 30% dose reduction has been successfully used in horses.[3][9]

    • Concomitant Anti-inflammatory Medication: The use of NSAIDs has been shown to control inflammation and edema in equine models.[1]

    • Injection Technique: Use a fanning motion during injection to ensure even distribution within the tumor and minimize leakage.[10]

Issue 2: Unexpected Systemic Adverse Events (e.g., Vomiting, Diarrhea, Lethargy)
  • Problem: The subject exhibits systemic signs of illness, particularly within the first few days post-injection.

  • Possible Causes:

    • Mast Cell Degranulation: This is a major concern when treating mast cell tumors, as the release of histamine (B1213489) and other inflammatory mediators can cause systemic effects.[1][5][7]

    • Inadvertent Systemic Exposure: Accidental intravenous administration can lead to severe systemic reactions.

    • Necrotic Debris Accumulation: For subcutaneous tumors on the main body trunk, there is a risk of necrotic debris accumulating, which can increase the risk of systemic adverse reactions.[1]

  • Mitigation Strategies:

    • Mandatory Concomitant Medications for Mast Cell Tumors: A combination of corticosteroids (e.g., prednisone), H1 receptor blockers (e.g., diphenhydramine), and H2 receptor blockers (e.g., famotidine) is essential to mitigate the effects of mast cell degranulation.[2][7][11]

    • Careful Injection Technique: Ensure the needle is securely within the tumor mass before and during injection.

    • Appropriate Tumor Selection: For subcutaneous tumors, treatment is often recommended for those located at or distal to the elbow or hock to minimize the risk of necrotic debris accumulation.[2][12]

Issue 3: Larger Than Expected or Non-Healing Wounds
  • Problem: The wound that forms after tumor sloughing is excessively large or fails to show signs of healing within the expected timeframe.

  • Possible Causes:

    • Large Initial Tumor Volume: There is a direct correlation between the pre-treatment tumor volume and the subsequent wound size.[5][13]

    • Secondary Infection: Open wounds are susceptible to bacterial contamination, which can delay healing.

    • Poor Perfusion: Tumors in areas with poor blood supply may have compromised healing.

  • Mitigation Strategies:

    • Appropriate Case Selection: Consider the potential wound size based on the initial tumor volume when selecting cases for treatment.

    • Wound Care: While most wounds heal without active management, basic hygiene and protection from contamination are important.[3] In cases of suspected infection, appropriate antimicrobial therapy should be initiated.

    • Bandaging: If necessary, use a light, non-restrictive bandage to allow for drainage and prevent contamination.[12]

Data Presentation

Table 1: Concomitant Medication Protocols to Mitigate Tigilanol Tiglate Adverse Events

Animal ModelMedication ClassExample DrugDosageTimingReference(s)
Canine (Mast Cell Tumor) CorticosteroidPrednisone/Prednisolone0.5 mg/kg PO BIDStart 2 days prior to injection, continue for a total of 10 days[7][11]
H1 Receptor BlockerDiphenhydramine2 mg/kg PO q12hrStart on the day of injection, continue for 8 days[7]
H2 Receptor BlockerFamotidine0.5 mg/kg PO q12hrStart on the day of injection, continue for 8 days[7][11]
Equine NSAIDPhenylbutazone2.2 mg/kg IVAt the time of treatment, followed by 1.1 mg/kg PO BID for 4 days[1][3]

Table 2: Dose Adjustment Strategies for Tigilanol Tiglate

Animal ModelStrategyDose AdjustmentRationaleReference(s)
Equine Dose Reduction30% reduction from canine dose (0.35 mg/cm³)To manage a more robust inflammatory response[1][3][9]
Canine (High-Grade MCT) Re-treatmentA second injection if a complete response is not achieved after 28 daysTo increase the complete response rate[14]

Experimental Protocols

Protocol 1: Administration of Tigilanol Tiglate in a Canine Mast Cell Tumor Model
  • Animal Preparation: If necessary, sedate the animal to ensure accurate and safe injection. Shave the hair over and around the tumor.[7]

  • Dose Calculation:

    • Using calipers, measure the length (L), width (W), and depth (D) of the tumor in centimeters.[1]

    • Calculate the tumor volume: Volume (cm³) = 0.5 x L x W x D.[1][7]

    • The volume of tigilanol tiglate (1 mg/mL solution) to inject is 0.5 mL per cm³ of tumor volume.[1][7]

    • Ensure the total dose does not exceed 5 mL or 0.25 mL/kg body weight.[7]

  • Concomitant Medications: Administer corticosteroids, H1, and H2 blockers as detailed in Table 1.[2][7][11]

  • Injection Procedure:

    • Use a Luer-lock syringe with a 23-gauge needle.[7]

    • Insert the needle into the tumor mass and administer the calculated dose intratumorally using a fanning motion to ensure even distribution.[7][10]

  • Post-Procedure Monitoring:

    • Monitor the animal closely for signs of mast cell degranulation (e.g., vomiting, diarrhea, hypotension) for the first 24-72 hours.[1]

    • Assess the injection site daily for signs of inflammation, necrosis, and wound formation.[1]

    • Document wound healing progress with measurements and photographs.

Protocol 2: Assessment of Therapeutic Index in a Murine Xenograft Model
  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16 melanoma) into the flank of immunocompromised mice. Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Vehicle control (e.g., 40% propylene (B89431) glycol in sterile water).

    • Tigilanol tiglate at various dose levels.

    • Tigilanol tiglate in combination with a mitigating agent (e.g., a specific PKC inhibitor or an anti-inflammatory drug).

  • Drug Administration: Administer a single intratumoral injection of the assigned treatment.[10]

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days.[10]

    • Calculate tumor growth inhibition (TGI).

    • Monitor for complete tumor regression.

  • Toxicity Assessment:

    • Monitor body weight daily as an indicator of general health.

    • Score the local injection site reaction (erythema, edema, necrosis) using a standardized scale.

    • At the study endpoint, collect blood for hematology and serum chemistry analysis.

    • Perform histopathological analysis of the tumor and surrounding tissue.

  • Therapeutic Index Calculation: Determine the ratio of the dose that produces a significant antitumor effect to the dose that causes a predetermined level of toxicity.

Visualizations

G cluster_0 Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC ICD Immunogenic Cell Death (ICD) TT->ICD Vascular Tumor Vasculature Disruption PKC->Vascular Inflammation Acute Inflammatory Response PKC->Inflammation Necrosis Hemorrhagic Necrosis Vascular->Necrosis Efficacy Tumor Ablation (Efficacy) Necrosis->Efficacy Toxicity Wound Formation (Local Toxicity) Necrosis->Toxicity ICD->Inflammation Inflammation->Efficacy

Caption: Tigilanol tiglate's dual-pathway mechanism of action.

G cluster_1 Experimental Workflow for Improving Therapeutic Index Start Start: Preclinical Model with Solid Tumor Dose Dose Calculation (Tumor Volume) Start->Dose Treatment Treatment Groups Dose->Treatment TT_alone Tigilanol Tiglate Alone Treatment->TT_alone Control TT_combo Tigilanol Tiglate + Mitigating Agent Treatment->TT_combo Experimental Efficacy Assess Efficacy (Tumor Growth Inhibition) TT_alone->Efficacy Toxicity Assess Toxicity (Local Reaction, Systemic Effects) TT_alone->Toxicity TT_combo->Efficacy TT_combo->Toxicity Analysis Analyze Therapeutic Index Efficacy->Analysis Toxicity->Analysis

Caption: Workflow for preclinical assessment of therapeutic index.

G cluster_2 Troubleshooting Logic for Excessive Local Reaction Problem Excessive Local Reaction Observed Cause Investigate Potential Cause Problem->Cause Dose_check Dose Miscalculation? Cause->Dose_check Sensitivity_check High Species Sensitivity? Cause->Sensitivity_check Leakage_check Drug Leakage? Cause->Leakage_check Dose_adjust Re-calculate Dose / Dose Reduce Dose_check->Dose_adjust Meds Administer Concomitant Meds (e.g., NSAIDs) Sensitivity_check->Meds Technique Refine Injection Technique Leakage_check->Technique Solution Implement Mitigation Strategy Dose_adjust->Solution Meds->Solution Technique->Solution

Caption: Decision tree for managing excessive local reactions.

References

EBC-46 Technical Support Center: Formulation and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EBC-46 (Tigilanol Tiglate). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing EBC-46 in their experiments. Here you will find troubleshooting guides for common formulation issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Troubleshooting Formulation Issues

Researchers may encounter challenges in preparing EBC-46 for experimental use due to its hydrophobic nature. Below are common issues and their solutions in a question-and-answer format.

Q1: My EBC-46 is precipitating when I dilute it in my aqueous cell culture medium. How can I prevent this?

A1: This is a common issue known as "crashing out" that occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous solution where it is less soluble.

Potential Causes and Solutions:

  • High Final Concentration: The concentration of EBC-46 may be exceeding its solubility limit in your specific medium.

    • Solution: Decrease the final working concentration of EBC-46. It is advisable to perform a solubility test to determine the maximum soluble concentration in your experimental conditions.

  • Rapid Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of medium can cause rapid solvent exchange and precipitation.

    • Solution: Perform a serial dilution. First, create an intermediate dilution of your EBC-46 stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently swirling the medium can also help.

  • Low Temperature of Media: The solubility of compounds often decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.

Q2: I'm preparing EBC-46 for an in vivo study and need a suitable vehicle for intratumoral injection. What are the recommended formulations?

A2: Published preclinical and clinical studies have utilized specific formulations to successfully deliver EBC-46 intratumorally.

  • For Preclinical Mouse Models: A commonly used vehicle is a solution of 20% propylene (B89431) glycol in water .[1]

  • For Human Clinical Trials (Phase I): A formulation that has been used involves dissolving EBC-46 in 100% propylene glycol and then mixing it at a 4:6 ratio with a 30 mM sodium acetate (B1210297) buffer (pH 4.2) to ensure stability.[2]

Q3: My EBC-46 solution appears cloudy after preparation. What should I do?

A3: Cloudiness is an indication of precipitation or insolubility.

  • Immediate Action: Do not use a cloudy or precipitated solution for your experiments as the actual concentration will be unknown and it can cause adverse effects.

  • Troubleshooting Steps:

    • Microscopic Examination: Observe a sample under a microscope. Crystalline structures often indicate compound precipitation.

    • Review Preparation Protocol: Ensure you are following a validated formulation protocol, paying close attention to solvent choice, pH, and temperature.

    • Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for your stock solutions, as water absorption can reduce solubility.

    • Sonication: Brief sonication of the stock solution before dilution can sometimes help in fully dissolving the compound.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of EBC-46?

A: EBC-46 is a potent activator of the Protein Kinase C (PKC) family of enzymes.[3] This activation triggers a cascade of downstream effects including direct tumor cell death (oncolysis), disruption of the tumor vasculature, and the induction of a potent, localized inflammatory response.[3]

Q: Which specific PKC isoforms are activated by EBC-46?

A: EBC-46 selectively activates a specific subset of PKC isoforms, primarily the classical (conventional) isoforms: PKC-α, PKC-βI, and PKC-βII, and to a lesser extent, the novel isoform PKC-γ.[1][3]

Q: How is EBC-46 typically administered in preclinical and clinical settings?

A: EBC-46 is developed for intratumoral administration, meaning it is injected directly into the tumor.[4][5][6]

Q: What is the origin of EBC-46?

A: EBC-46, chemically known as tigilanol tiglate, is a diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[3] Due to the limited natural source, a scalable laboratory synthesis has been developed.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on EBC-46.

Table 1: In Vitro Cytotoxicity of EBC-46 vs. PMA [1]

Cell LineCompoundIC50 (approx. nM)
B16-F0 (murine melanoma)EBC-46~100
PMA~30
SK-MEL-28 (human melanoma)EBC-46~100
PMA~30

Data adapted from dose-response curves for cell killing after 4 days of treatment.

Table 2: Effect of EBC-46 on Endothelial Cell Permeability [1]

TreatmentPermeability to FITC-Dextran (Fold Change vs. Control)
Vehicle Control1.0
EBC-46 (350 µM for 30 min)~2.5 (p = 0.0013)

This demonstrates that a short-term, high-dose treatment with EBC-46 significantly increases the permeability of Human Umbilical Vein Endothelial Cell (HUVEC) monolayers.

Key Experimental Protocols

Below are detailed methodologies for key experiments involving EBC-46.

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)[1]
  • Cell Seeding: Seed cells (e.g., B16-F0 or SK-MEL-28) at a sub-confluent density of 5,000 cells per well in 96-well microtiter plates.

  • Compound Preparation: Prepare serial dilutions of EBC-46 and a positive control (e.g., PMA) in complete cell culture medium. A vehicle control (e.g., medium with the corresponding concentration of DMSO) must be included.

  • Cell Treatment: The day after seeding, replace the existing medium with the medium containing the different concentrations of the compounds.

  • Incubation: Culture the cells for 4 days.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.057% (w/v) sulforhodamine B (SRB) solution in 1% (v/v) acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a plate reader. The absorbance is proportional to the cell number.

Protocol 2: Ex Vivo Analysis of Tumor Cell Survival[1]
  • Tumor Growth: Establish tumors in mice (e.g., SK-MEL-28 or FaDu xenografts in BALB/c Foxn1nu mice) until they reach a volume of approximately 100 mm³.

  • Treatment: Administer a single intratumoral injection of EBC-46 (e.g., 50 nmol in a 50 µL vehicle of 20% propylene glycol in water) or vehicle alone.

  • Tumor Harvesting: At various time points post-treatment (e.g., 1, 2, 4, 8, and 24 hours), euthanize the mice and harvest the tumors.

  • Cell Dissociation: Dissect the tumors and briefly dissociate them into a single-cell suspension using an enzyme like collagenase A.

  • Cell Culture: Resuspend the cells in culture medium.

  • Viability Assay: Perform serial 3-fold dilutions of the cell suspension and culture them in vitro for 6 days. Use an appropriate cell viability assay (e.g., SRB assay as described above) to compare the growth of cells from EBC-46-treated tumors with those from vehicle-treated controls.

Visualizing EBC-46's Mechanism of Action

The following diagrams illustrate the signaling pathway and experimental workflows associated with EBC-46.

EBC46_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EBC46 EBC46 PKC PKC Isoforms (α, βI, βII, γ) EBC46->PKC Activation Downstream Downstream Effectors PKC->Downstream Oncolysis Direct Oncolysis Downstream->Oncolysis Vascular Vascular Disruption Downstream->Vascular Inflammation Inflammatory Response Downstream->Inflammation

Caption: EBC-46 activates specific PKC isoforms, leading to downstream cellular effects.

EBC46_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., HeLa, B16-F0, SK-MEL-28) Treatment_vitro Treatment with EBC-46 CellCulture->Treatment_vitro Viability Cell Viability Assay (e.g., SRB, MTT) Treatment_vitro->Viability PKC_Assay PKC Activation Assay (e.g., EGFP Translocation) Treatment_vitro->PKC_Assay Western Western Blot (PKC Substrate Phosphorylation) Treatment_vitro->Western Xenograft Tumor Xenograft Model (e.g., FaDu in nude mice) Injection Intratumoral Injection of EBC-46 Xenograft->Injection Harvesting Tumor Harvesting Injection->Harvesting ExVivo Ex Vivo Viability Assay Harvesting->ExVivo IHC Immunohistochemistry (e.g., CD31 for vascular disruption) Harvesting->IHC

Caption: Typical experimental workflows for evaluating EBC-46's efficacy.

References

EBC-46 Technical Support Center: Addressing Incomplete Tumor Regression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete tumor regression during experiments with EBC-46 (tigilanol tiglate).

Troubleshooting Guide: Incomplete Tumor Regression

Issue: Incomplete or partial tumor regression is observed after intratumoral injection of EBC-46.

This guide provides potential causes and actionable troubleshooting steps to address this issue.

Potential Cause Troubleshooting Steps
1. Drug Administration and Distribution
1.1. Inaccurate Dosing - Verify Concentration: Double-check the concentration of the EBC-46 solution. A starting dose of 0.06 mg/m² has been used in clinical trials, with dose escalation.[1] - Accurate Volume: Ensure the correct volume is drawn into the syringe. For preclinical models, a single injection of 50 nmol (30 µg) has shown efficacy.[2]
1.2. Uneven Drug Distribution within the Tumor - Injection Technique: Administer the injection slowly and use a "fanning" or multi-directional technique to ensure the drug is distributed throughout the tumor mass.[3] - Multiple Injections: For larger tumors, consider dividing the dose and administering it via multiple injection points within the tumor.[4]
1.3. Drug Leakage from the Injection Site - Slow Needle Withdrawal: Withdraw the needle slowly after injection to minimize leakage. - Monitor Injection Site: Observe the injection site for any immediate signs of leakage.
2. Tumor-Specific Factors
2.1. Intrinsic Tumor Resistance - PKC Isoform Expression: EBC-46 primarily activates PKC-α, -βI, -βII, and -γ.[3] Tumors with low expression of these specific isoforms may exhibit reduced sensitivity. Consider analyzing PKC isoform expression in your tumor model. - Downstream Signaling Alterations: Mutations or alterations in downstream signaling pathways of PKC could confer resistance.[5]
2.2. Tumor Microenvironment - Dense Stroma: A dense tumor stroma may impede drug diffusion and distribution within the tumor.[6] Histological analysis of the tumor microenvironment can provide insights. - Poor Vascularization: While EBC-46 disrupts tumor vasculature, initial access of the drug to the tumor cells can be influenced by the existing vascular network.
2.3. Large Tumor Burden - Dose Escalation: In the Phase I clinical trial, dose escalation was performed.[7][8][9][10] For larger tumors, a higher dose may be required to achieve a complete response, while respecting the maximum tolerated dose. - Repeat Dosing: While a single injection has shown high efficacy, a second dose has been shown to increase the cure rate in veterinary studies.[7]
3. Experimental Design and Execution
3.1. Timing of Assessment - Rapid Action: EBC-46 induces a rapid response, with loss of tumor cell viability observed within four hours in preclinical models.[3][11] - Monitor Over Time: Assess tumor regression at multiple time points post-injection to capture the full response dynamics.
3.2. Animal Model Variability - Tumor Model Selection: The response to EBC-46 can vary between different tumor models.[11] Ensure the selected model is appropriate for the research question. - Individual Animal Variation: Account for biological variability between individual animals in the experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeframe for tumor regression after EBC-46 injection?

A1: EBC-46 induces a very rapid response. In preclinical studies, loss of tumor cell viability has been observed as early as four hours post-injection.[3][11] The process involves rapid inflammation, hemorrhagic necrosis, and subsequent eschar formation.[3]

Q2: What is the mechanism of action of EBC-46?

A2: EBC-46 is a potent activator of Protein Kinase C (PKC).[8] Its anti-tumor effect is multifactorial and includes:

  • Direct Oncolysis: Activation of specific PKC isoforms leads to hemorrhagic necrosis and rapid tumor cell death.[1][3]

  • Vascular Disruption: EBC-46 increases the permeability of tumor vasculature, leading to the destruction of blood vessels supplying the tumor.[8]

  • Immune Response: It triggers an acute and localized inflammatory response, attracting immune cells to the tumor site.[8]

Q3: What level of efficacy has been observed in clinical trials?

A3: In a first-in-human Phase I clinical trial involving 22 patients with various solid tumors, a single intratumoral injection of EBC-46 resulted in a 27% treatment response.[7][12] This included a complete response (full tumor destruction) in 18% of patients (4 out of 22).[7][8][9][10][12]

Q4: Is a second dose of EBC-46 beneficial if the first one results in incomplete regression?

A4: While the human clinical trial focused on a single injection, veterinary studies have shown that a second dose can increase the cure rate.[7] If incomplete regression is observed and the initial treatment was well-tolerated, a second injection could be considered in a preclinical research setting.

Q5: Are there known resistance mechanisms to EBC-46?

A5: While specific resistance mechanisms to EBC-46 are not yet fully elucidated, potential mechanisms could be extrapolated from knowledge of PKC signaling and other cancer therapies. These may include:

  • Downregulation or mutation of the specific PKC isoforms that EBC-46 activates.[13]

  • Alterations in downstream signaling pathways that mediate the effects of PKC activation.[5]

  • A highly dense and fibrotic tumor microenvironment that limits drug penetration.[6]

Quantitative Data Summary

Table 1: Efficacy of EBC-46 in a First-in-Human Phase I Clinical Trial

Metric Value Reference
Number of Patients 22[7][8][9][10]
Overall Treatment Response Rate 27%[7][12]
Complete Response Rate 18%[7][8][9][10][12]
Tumor Types with Observed Clinical Activity 9[8][10]
Maximum Tolerated Dose Not Reached[7][8][9][10]

Table 2: Preclinical Dose-Response of EBC-46 in Mouse Melanoma Models

Cell Line Treatment Outcome Reference
B16-F0EBC-46 (indicated doses)Cell survival assay[2]
SK-MEL-28EBC-46 (indicated doses)Cell survival assay[2]
B16-F050 nmol (30 µg) EBC-46Significant survival benefit[2]

Experimental Protocols

1. Intratumoral Injection in a Mouse Model (General Protocol)

This protocol is a general guideline and should be adapted based on the specific tumor model and experimental design.

  • Cell Preparation:

    • Culture tumor cells to the desired confluence.

    • Harvest cells using standard cell culture techniques.

    • Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Resuspend the cells in a suitable medium (e.g., HBSS, optionally mixed with Matrigel) at the desired concentration for injection.[14]

  • Animal Preparation:

    • Anesthetize the mouse using an approved anesthetic agent.

    • Shave the area overlying the tumor to allow for clear visualization of the injection site.[14]

  • Intratumoral Injection:

    • Draw the calculated volume of EBC-46 solution into a sterile syringe fitted with an appropriate gauge needle (e.g., 23-25 gauge).[14]

    • Carefully insert the needle into the center of the tumor mass.

    • Inject the solution slowly and steadily. Consider using a fanning motion to distribute the drug throughout the tumor.

    • Withdraw the needle slowly to prevent leakage of the injectate.[14]

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions.

    • Measure tumor volume at regular intervals using calipers.

    • Observe and document the appearance of the tumor and surrounding tissue, noting any inflammation, necrosis, or eschar formation.

2. Assessment of Tumor Cell Viability (Ex Vivo Assay)

This protocol is based on the methodology described in preclinical studies of EBC-46.[3]

  • Establish tumors in mice as per the standard protocol.

  • Inject tumors with EBC-46 or a vehicle control.

  • At various time points post-injection (e.g., 4 hours), euthanize the mice and excise the tumors.

  • Mechanically and enzymatically disaggregate the tumor tissue to obtain a single-cell suspension.

  • Plate the cells in appropriate culture media.

  • After a suitable incubation period, assess cell viability using a standard assay such as MTT, SRB, or a colony formation assay.

Visualizations

EBC46_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) (α, βI, βII, γ) EBC46->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Cascade Oncolysis Direct Oncolysis Downstream->Oncolysis VascularDisruption Vascular Disruption Downstream->VascularDisruption Inflammation Inflammatory Response Downstream->Inflammation

Caption: Simplified signaling pathway of EBC-46 action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Tumor_Inoculation Tumor Cell Inoculation in Mouse Model Tumor_Growth Allow Tumor Growth to Desired Size Tumor_Inoculation->Tumor_Growth Injection Intratumoral Injection of EBC-46 Tumor_Growth->Injection EBC46_Prep Prepare EBC-46 Solution EBC46_Prep->Injection Monitoring Monitor Tumor Volume and Animal Health Injection->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Ex Vivo Viability) Monitoring->Endpoint

Caption: General experimental workflow for in vivo EBC-46 studies.

References

Technical Support Center: Optimizing EBC-46 and Checkpoint Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing EBC-46 (tigilanol tiglate) and checkpoint inhibitor combination therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of EBC-46?

A1: EBC-46 is a novel small molecule that acts as a potent activator of the Protein Kinase C (PKC) family of enzymes.[1] Its anti-tumor effect is multifactorial and includes:

  • Direct Oncolysis: EBC-46 activates specific PKC isoforms (primarily PKC-α, -βI, and -βII) which leads to a cascade of events resulting in hemorrhagic necrosis of the tumor.[1][2][3]

  • Vascular Disruption: The compound rapidly disrupts the tumor's blood supply, contributing to tumor cell death.[4][5][6]

  • Immunogenic Cell Death (ICD): EBC-46 induces a form of cell death that releases damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941), ATP, and HMGB1.[7][8] This process stimulates an anti-tumor immune response.[5][7][8]

  • Inflammatory Response: It triggers an acute, localized inflammatory response, recruiting immune cells like neutrophils and macrophages to the tumor site.[4]

Q2: What is the rationale for combining EBC-46 with checkpoint inhibitors?

A2: The combination therapy is designed to create a synergistic anti-tumor effect. EBC-46 acts as an in situ vaccine by inducing immunogenic cell death and promoting an inflamed tumor microenvironment.[9] This can turn "cold" tumors (lacking immune cells) into "hot" tumors, making them more susceptible to the effects of checkpoint inhibitors like anti-PD-1 or anti-CTLA-4, which work by releasing the brakes on the immune system.[7][9] Preclinical studies have shown that this combination can enhance tumor response, not only in the injected tumor but also in non-injected, distant tumors (an abscopal effect).[10]

Q3: Which mouse models are suitable for studying this combination therapy?

A3: Syngeneic mouse models with an intact immune system are essential. Commonly used models include:

  • CT-26 colon carcinoma: This model has been used to demonstrate that EBC-46 induces immunogenic cell death and can lead to the development of tumor-specific T-cells.[8]

  • B16-F10 melanoma: This is a well-established model for studying immunotherapy and has been used to show the synergistic effect of EBC-46 with anti-PD-1/anti-CTLA-4 therapy, especially in settings where checkpoint inhibitors alone are not effective.[7][10]

Q4: What is a standard vehicle for formulating EBC-46 for preclinical intratumoral injection?

A4: A common vehicle used in preclinical studies is a solution of 40% propylene (B89431) glycol in water.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lack of tumor ablation after EBC-46 injection. 1. Suboptimal EBC-46 dose or concentration. 2. Improper injection technique (e.g., drug leakage, not reaching the core of the tumor).3. Use of an immunocompromised mouse strain. Efficacy has been shown to be dependent on the host's innate immune system.[11]4. Incorrect drug formulation. 1. Perform a dose-response study to determine the optimal concentration for your tumor model. A typical dose in murine models is around 30 µg per injection.[11]2. Ensure the needle is fully inserted into the tumor mass. A fanning motion during injection can help with even distribution.[11]3. Use immunocompetent mouse strains (e.g., BALB/c) instead of severely immunocompromised strains (e.g., NOD/SCID) to better recapitulate the immune-mediated effects.[11]4. Ensure EBC-46 is fully dissolved in the vehicle (e.g., 40% propylene glycol).
High toxicity or adverse events in animal models. 1. Systemic exposure due to leakage from the tumor. 2. Dose is too high for the specific mouse strain or tumor model. 1. Inject slowly and withdraw the needle carefully to minimize leakage.[11]2. Reduce the dose of EBC-46 and/or the checkpoint inhibitor. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy).
No synergistic effect observed with checkpoint inhibitor combination. 1. Timing of administration is not optimal. 2. The tumor model is inherently resistant to the specific checkpoint inhibitor used. 3. Insufficient induction of immunogenic cell death by EBC-46. 1. Experiment with different administration schedules. For example, administer the checkpoint inhibitor a few days after EBC-46 injection to coincide with the peak of the induced immune response.2. Confirm the expression of the target checkpoint ligand (e.g., PD-L1) in your tumor model. The B16-F10 model is known to be poorly responsive to checkpoint inhibitors alone, making it a good model to demonstrate synergy.[7]3. Assess markers of immunogenic cell death (e.g., calreticulin exposure, HMGB1 release) in response to your EBC-46 treatment in vitro or ex vivo to confirm its immunogenic potential.
Difficulty interpreting immunological data (e.g., flow cytometry). 1. Timing of tissue collection is not optimal for observing peak immune cell infiltration. 2. Incorrect markers used to identify immune cell subsets. 1. Perform a time-course experiment to determine the kinetics of immune cell infiltration into the tumor microenvironment after EBC-46 treatment.2. Consult literature for established gating strategies and marker panels for identifying relevant immune cells (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) in your specific mouse model.

Data Presentation

Table 1: Preclinical Efficacy of Intratumoral EBC-46 (Tigilanol Tiglate)

Cancer ModelMouse StrainEBC-46 DoseKey Outcomes
Head and Neck Squamous Cell Carcinoma (SCC-15 xenografts)BALB/c Foxn1nu30 µg, single injectionGreater efficacy compared to NOD/SCID mice, suggesting a role for the innate immune system (neutrophil infiltration).[11]
Head and Neck Squamous Cell Carcinoma (SCC-15 xenografts)NOD/SCID30 µg, single injectionReduced efficacy compared to BALB/c Foxn1nu mice.[11]
Melanoma (B16-F0)C57BL/650 nmol (~30 µg)Over 70% cure rate with a single injection.[12]
Colon Carcinoma (CT-26)BALB/cNot specifiedInduced immunogenic cell death, leading to T-cell directed antitumor responses and prevention of tumor regrowth upon rechallenge.[7]
Melanoma (B16-F10-OVA)C57BL/6Not specifiedIn combination with checkpoint inhibitors, reduced tumor volume, induced immune cell infiltration, and improved survival.[7]

Experimental Protocols

Protocol 1: In Vivo Combination Therapy in a Syngeneic Mouse Model (e.g., CT-26)
  • Cell Culture and Tumor Implantation:

    • Culture CT-26 colon carcinoma cells in appropriate media.

    • Subcutaneously implant 1 x 10^6 CT-26 cells into the flank of 6-8 week old female BALB/c mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Drug Preparation:

    • Prepare EBC-46 (tigilanol tiglate) in a vehicle of 40% propylene glycol in sterile water to the desired concentration (e.g., 0.6 mg/mL for a 30 µg dose in 50 µL).

    • Dilute anti-mouse PD-1 antibody (or other checkpoint inhibitor) in sterile PBS to the appropriate concentration for intraperitoneal injection (e.g., 10 mg/kg).

  • Treatment Administration:

    • EBC-46: When tumors reach the target size, administer a single intratumoral injection of EBC-46 (e.g., 30 µg in 50 µL).[11]

    • Checkpoint Inhibitor: Administer the anti-PD-1 antibody via intraperitoneal injection. The timing can be varied; a common starting point is to administer on days 3, 6, and 9 post-EBC-46 injection.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal weight and health status.

    • At the study endpoint, tumors and spleens can be harvested for analysis (e.g., flow cytometry, immunohistochemistry) to assess immune cell infiltration and activation.

Protocol 2: In Vitro Assessment of Immunogenic Cell Death (ICD)
  • Cell Culture:

    • Plate cancer cells (e.g., CT-26) in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of EBC-46 for 24 hours. Include a positive control for ICD (e.g., doxorubicin) and a negative control (vehicle).

  • Analysis of DAMPs:

    • Calreticulin (CRT) Exposure:

      • Stain non-permeabilized cells with an anti-CRT antibody conjugated to a fluorophore.

      • Analyze by flow cytometry. An increase in surface CRT indicates ICD.

    • ATP Release:

      • Collect the cell culture supernatant.

      • Measure ATP levels using a luciferin/luciferase-based ATP assay kit.

    • HMGB1 Release:

      • Collect the cell culture supernatant.

      • Measure HMGB1 levels using an ELISA kit.

Visualizations

EBC46_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular & Microenvironment Effects cluster_immune Immune Response EBC46 EBC-46 (Tigilanol Tiglate) PKC PKC Isoforms (α, βI, βII, γ) EBC46->PKC Activation Downstream Downstream Effectors PKC->Downstream Vascular Vascular Disruption & Hemorrhagic Necrosis Downstream->Vascular ICD Immunogenic Cell Death (Pyroptosis) Downstream->ICD Inflammation Acute Inflammatory Response Downstream->Inflammation DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) ICD->DAMPs ImmuneRecruit Immune Cell Recruitment (Neutrophils, Macrophages) Inflammation->ImmuneRecruit TCell Enhanced T-Cell Priming & Anti-Tumor Immunity DAMPs->TCell ImmuneRecruit->TCell

Caption: EBC-46 activates specific PKC isoforms, leading to multiple anti-tumor effects.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis TumorImplant 1. Tumor Cell Implantation (e.g., CT-26 in BALB/c mice) TumorGrowth 2. Tumor Growth to ~50-100 mm³ TumorImplant->TumorGrowth EBC46_inj 3. Intratumoral Injection of EBC-46 TumorGrowth->EBC46_inj CPI_inj 4. Systemic Administration of Checkpoint Inhibitor EBC46_inj->CPI_inj Staggered Dosing (e.g., Day 3, 6, 9) Monitor 5. Monitor Tumor Growth & Animal Health EBC46_inj->Monitor CPI_inj->Monitor Analysis 6. Endpoint Analysis (Flow Cytometry, IHC) Monitor->Analysis

Caption: Workflow for in vivo combination therapy experiments.

Logic_Troubleshooting Start No Synergistic Effect Observed CheckTiming Is treatment timing optimal? Start->CheckTiming CheckModel Is the tumor model appropriate? CheckTiming->CheckModel Yes AdjustTiming Vary administration schedule of checkpoint inhibitor. CheckTiming->AdjustTiming No CheckICD Is EBC-46 inducing ICD? CheckModel->CheckICD Yes ConfirmPDL1 Confirm PD-L1 expression or use a known responsive model. CheckModel->ConfirmPDL1 No AssessDAMPs Perform in vitro assays to confirm DAMPs release. CheckICD->AssessDAMPs No OptimizeDose Optimize EBC-46 dose to maximize immunogenicity. AssessDAMPs->OptimizeDose

Caption: Troubleshooting logic for lack of therapeutic synergy.

References

Technical Support Center: EBC-46 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the administration of EBC-46 (tigilanol tiglate) in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental techniques and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for EBC-46 in preclinical animal studies?

A1: In published preclinical studies, EBC-46 is most commonly formulated in a vehicle of 20% to 40% propylene (B89431) glycol in water.[1][2] A single bolus injection in 40% propylene glycol has been identified as a highly efficacious administration method in mouse models.[1]

Q2: What is the primary route of administration for EBC-46 in animal models?

A2: The exclusive route of administration described for EBC-46 in animal tumor models is direct intratumoral (IT) injection.[3][4][5] This method allows for high local drug concentrations and minimizes systemic toxicity.[3][6]

Q3: How is the dose of EBC-46 determined for a given tumor size?

A3: Dosing is typically based on the tumor volume. In canine studies, a common dosing regimen is 0.5 mL of a 1.0 mg/mL EBC-46 solution per cm³ of tumor volume (a 50% v/v ratio).[4][7] For mouse models, a fixed dose, such as 30 µg, is often used for tumors that have reached a certain volume (e.g., approximately 100 mm³).[1][2]

Q4: What are the expected immediate effects at the injection site following EBC-46 administration?

A4: Following a successful intratumoral injection, a rapid and localized inflammatory response is expected.[5] This includes erythema (redness), edema (swelling), and an influx of blood.[3][6] Within 24 hours, this progresses to hemorrhagic necrosis of the tumor.[8]

Q5: Is systemic toxicity a major concern with intratumoral EBC-46 injection?

A5: Preclinical studies in mice have shown that intratumoral injection results in significantly lower levels of EBC-46 in the systemic circulation compared to subcutaneous injection into normal skin.[4][6] Hematological and serum biochemistry in canine studies have generally been unremarkable, suggesting a good safety profile with localized administration.[4][9]

Troubleshooting Guide

Problem 1: Difficulty injecting into a dense or fibrotic tumor.

  • Possible Cause: The tumor's microenvironment can be dense, making it difficult for the needle to penetrate and for the injectate to disperse.

  • Solution:

    • Use a new, sharp needle for each injection to ensure minimal resistance.

    • Consider using a smaller gauge needle, but be mindful of potential clogging with certain formulations.

    • Inject slowly and steadily to allow the formulation to permeate the tumor tissue.

    • If significant resistance is met, slightly retract and reposition the needle without exiting the tumor to find a less dense area.

Problem 2: Leakage of the EBC-46 formulation from the injection site.

  • Possible Cause: This can be due to a shallow injection, rapid injection speed creating high pressure, or the needle track not sealing properly.

  • Solution:

    • Ensure the needle is inserted deep into the center of the tumor mass.

    • Inject the formulation slowly to avoid a rapid increase in intratumoral pressure.

    • After the injection is complete, wait a few seconds before withdrawing the needle to allow pressure to equalize.

    • When withdrawing the needle, do so slowly and consider applying gentle pressure to the injection site with a sterile swab for a few moments.

Problem 3: The observed local reaction (erythema, edema) is less than expected.

  • Possible Cause: This could indicate a suboptimal dose, incorrect injection placement (e.g., into surrounding healthy tissue instead of the tumor), or an issue with the formulation's potency.

  • Solution:

    • Verify the EBC-46 concentration and formulation preparation.

    • Confirm accurate tumor volume measurement and corresponding dose calculation.

    • Refine the injection technique to ensure the entire dose is delivered within the tumor mass. In preclinical mouse models, greater local responses (erythema and edema) were observed when EBC-46 was injected directly into the tumor compared to normal skin.[3][6]

Problem 4: Unexpected systemic side effects are observed.

  • Possible Cause: While generally low, systemic exposure can occur, especially if a major blood vessel within the tumor is inadvertently injected.

  • Solution:

    • Be mindful of the tumor's vascularity. If possible, avoid injecting into highly vascularized regions.

    • Aspirate briefly before injecting to check for blood return, which would indicate entry into a blood vessel. If blood is aspirated, reposition the needle.

    • Monitor the animal closely for any signs of systemic distress and consult with a veterinarian.

Data Summary Tables

Table 1: EBC-46 Dosing and Efficacy in Mouse Models

Tumor ModelMouse StrainEBC-46 DoseVehicleKey OutcomesReference
B16-F0 MelanomaC57BL/6J50 nmol (30 µg)20% propylene glycol in waterSignificant extension of time to euthanasia due to tumor burden compared to vehicle.[2]
SK-MEL-28 MelanomaBALB/c Foxn1nu30 µgNot specifiedHighly significant difference in tumor recurrence compared to vehicle.[2]
MM649 MelanomaBALB/c Foxn1nu50 nmol (30 µg)Not specifiedHighly significant difference in tumor recurrence compared to vehicle.[2]
SCC-15 HNSCCBALB/c Foxn1nu & NOD/SCID30 µg40% propylene glycolA single bolus was the most efficacious administration.[1]

Table 2: Dose De-escalation and Response in Canine Mast Cell Tumors

EBC-46 ConcentrationDosing RegimenNumber of Dogs (evaluable)Complete Response Rate (at Day 21)Reference
1.0 mg/mL50% v/v of tumor volume1090%[7]
0.5 mg/mL50% v/v of tumor volume1050%[7]
0.2 mg/mL50% v/v of tumor volume729%[7]

Experimental Protocols

Protocol 1: Intratumoral Injection of EBC-46 in a Subcutaneous Mouse Tumor Model

  • Animal and Tumor Preparation:

    • House mice in accordance with institutional guidelines.

    • Inject tumor cells (e.g., B16-F0, SK-MEL-28) subcutaneously into the flank of the mouse.

    • Allow tumors to grow to a predetermined size (e.g., ~100 mm³). Measure tumor volume using calipers with the formula: (Length x Width²) / 2.

  • EBC-46 Formulation:

    • Prepare the EBC-46 solution at the desired concentration (e.g., 30 µg in 50 µL) using a vehicle of 20-40% propylene glycol in sterile water.

  • Injection Procedure:

    • Anesthetize the mouse using an approved institutional protocol.

    • Using an appropriate syringe (e.g., insulin (B600854) syringe with a 29G needle), draw up the prepared EBC-46 formulation.

    • Gently pinch the skin around the tumor to stabilize it.

    • Insert the needle into the center of the tumor mass.

    • Inject the solution slowly and steadily.

    • After the full volume is delivered, wait for 2-3 seconds before slowly withdrawing the needle.

  • Post-Injection Monitoring:

    • Monitor the animal for recovery from anesthesia.

    • Observe the injection site at regular intervals (e.g., 4 hours, 24 hours, 48 hours) for signs of erythema, edema, and subsequent eschar formation.

    • Measure tumor volume at predetermined time points to assess treatment efficacy.

    • Monitor the animal's overall health, including weight and behavior, for any signs of adverse effects.

Visualizations

EBC46_Signaling_Pathway cluster_injection Intratumoral Injection cluster_cellular_effects Cellular Effects cluster_outcomes Tumor Outcomes EBC-46 EBC-46 PKC Protein Kinase C (PKC-βI, -βII, -α, -γ) EBC-46->PKC Activates Mitochondria Mitochondrial Swelling & ER Dysfunction PKC->Mitochondria Inflammation Acute Inflammatory Response PKC->Inflammation Triggers Vasculature Tumor Vasculature PKC->Vasculature Increases Permeability CellDeath Tumor Cell Death (Pyroptosis) Mitochondria->CellDeath Necrosis Hemorrhagic Necrosis Inflammation->Necrosis Vasculature->Necrosis Ablation Tumor Ablation Necrosis->Ablation CellDeath->Ablation Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Tumor_Induction Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring (to ~100 mm³) Tumor_Induction->Tumor_Growth Dose_Prep EBC-46 Formulation (e.g., in 40% Propylene Glycol) Tumor_Growth->Dose_Prep Anesthesia Animal Anesthesia Tumor_Growth->Anesthesia Dose_Prep->Anesthesia Injection Intratumoral Injection (Slow & Steady) Anesthesia->Injection Local_Reaction Observe Local Effects (Erythema, Edema) Injection->Local_Reaction Health_Monitoring Monitor Animal Health (Weight, Behavior) Injection->Health_Monitoring Tumor_Response Measure Tumor Volume (Assess Regression) Local_Reaction->Tumor_Response Eschar Observe Eschar Formation & Tumor Ablation Tumor_Response->Eschar

References

Validation & Comparative

A Comparative Analysis of Tigilanol Tiglate and Other Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer agent tigilanol tiglate with other well-established Protein Kinase C (PKC) activators. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding of these compounds.

Tigilanol tiglate, a diterpene ester derived from the blushwood tree (Fontainea picrosperma), is a potent PKC activator with a unique mechanism of action that sets it apart from other compounds in this class.[1][2] Its rapid induction of hemorrhagic necrosis within tumors and the subsequent inflammatory response contribute to its significant anti-tumor efficacy.[2][3] This guide will compare tigilanol tiglate to other notable PKC activators, including the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA), the macrolide bryostatin-1, and another diterpene ester, ingenol (B1671944) mebutate.

Mechanism of Action: A Shared Target, Divergent Outcomes

PKC is a family of serine/threonine kinases that are central to various cellular signal transduction pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[4] PKC activators typically function by mimicking the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation.[3][4]

While all the compounds discussed share this fundamental mechanism, their downstream effects and therapeutic windows differ significantly. These differences are attributed to variations in PKC isoform binding affinity and activation, leading to distinct cellular responses.

Quantitative Comparison of PKC Activator Performance

The following tables summarize key quantitative data for tigilanol tiglate and other PKC activators based on available preclinical and clinical data.

Compound Class PKC Isoform Selectivity EC50 for PKC Activation (nM) Primary Anti-Tumor Mechanism
Tigilanol Tiglate Diterpene EsterPreferential activation of PKC-βI, -βII, -α, and -γData not explicitly quantified in reviewed sourcesPKC-dependent hemorrhagic necrosis, immunogenic cell death, oncolysis
Phorbol 12-myristate 13-acetate (PMA) Phorbol EsterBroad-spectrum PKC activator~11.7 nM (general PKC)[5]Potent and sustained activation of downstream pathways like MAPK/ERK
Bryostatin-1 MacrolideDifferential regulation, can down-regulate PKCδBiphasic activation, maximal at 1-10 nM[6][7]Antiproliferative effects, complex and context-dependent
Ingenol Mebutate Diterpene EsterPrimarily activates PKCδ and PKCαSub-micromolar for PKCδRapid induction of necrosis, neutrophil-mediated immunostimulatory effects
Compound In Vitro Cytotoxicity (IC50) In Vivo Tumor Response Clinical Trial Status (Selected)
Tigilanol Tiglate Threefold less potent than PMA in vitro[8]More effective for tumor cure than PMA in vivo; rapid tumor ablation[8]Phase II trials for soft tissue sarcoma and head and neck cancers[9][10]
Phorbol 12-myristate 13-acetate (PMA) Potent, cell-line dependentTumor promoter, not used therapeuticallyResearch tool
Bryostatin-1 Inhibits proliferation in numerous cell linesMinimal single-agent activity in clinical trialsInvestigated for cancer and neurological disorders[11][12]
Ingenol Mebutate Lower potency than PMAEffective for topical treatment of actinic keratosisApproved for actinic keratosis; trials for other skin cancers[13][14]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures involved in comparing these PKC activators, the following diagrams are provided.

PKC_Signaling_Pathway Simplified PKC Signaling Pathway PKC_Activator PKC Activator (Tigilanol Tiglate, PMA, etc.) PKC Protein Kinase C (PKC) PKC_Activator->PKC Binds to C1 Domain Downstream_Effectors Downstream Effectors (e.g., MAPK/ERK pathway) PKC->Downstream_Effectors Phosphorylation Cascade Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Inflammation, etc.) Downstream_Effectors->Cellular_Responses Experimental_Workflow Experimental Workflow for Comparing PKC Activators cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PKC_Kinase_Assay In Vitro PKC Kinase Assay Western_Blot Western Blot for Downstream Targets (p-ERK) MTT_Assay Cell Viability Assay (MTT) Tumor_Model Mouse Xenograft Model Tumor_Measurement Tumor Volume Measurement Tumor_Model->Tumor_Measurement PKC_Activators Tigilanol Tiglate PMA Bryostatin-1 Ingenol Mebutate PKC_Activators->PKC_Kinase_Assay PKC_Activators->Western_Blot PKC_Activators->MTT_Assay PKC_Activators->Tumor_Model

References

EBC-46 (Tigilanol Tiglate): A Comparative Analysis of Efficacy in Diverse Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of EBC-46 (tigilanol tiglate) across various cancer cell lines, juxtaposed with data from alternative therapeutic agents. The information is curated to support researchers, scientists, and drug development professionals in evaluating the potential of this novel protein kinase C (PKC) activator.

Executive Summary

EBC-46 is a novel small molecule diterpene ester that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials.[1][2][3] Administered via intratumoral injection, its primary mechanism of action involves the activation of protein kinase C (PKC), leading to rapid, localized inflammation, disruption of tumor vasculature, and subsequent tumor necrosis.[4][5] This guide synthesizes available data on its efficacy in melanoma, head and neck squamous cell carcinoma (HNSCC), and soft tissue sarcoma, comparing it with standard-of-care chemotherapeutics where possible.

Data Presentation

In Vitro Efficacy: Comparative Cytotoxicity

Direct comparative IC50 values for EBC-46 against a broad panel of cancer cell lines are not widely published. However, available data allows for a preliminary comparison with other PKC activators and standard chemotherapies in specific cancer types.

Compound Cell Line(s) Cancer Type IC50 / Potency Citation(s)
EBC-46 B16-F0, SK-MEL-28Melanoma~3-fold less potent than PMA for inhibiting cell growth in vitro.[6]
PMA B16-F0, SK-MEL-28MelanomaLD50 of approximately 17.5 µM for both cell lines.[6]
EBC-46 CAL 27, FaDuHead and Neck Squamous Cell CarcinomaMean cell reduction of 30.2% in vitro.[7]

Note: The in vitro potency of EBC-46 does not always correlate with its in vivo efficacy, suggesting a significant contribution from the host's biological response.[6][7]

In Vivo Efficacy: Tumor Growth Inhibition and Response Rates

Preclinical and clinical studies have demonstrated the potent in vivo anti-tumor effects of a single intratumoral injection of EBC-46.

Compound Tumor Model Cancer Type Efficacy Metric Key Findings Citation(s)
EBC-46 Murine xenografts (melanoma, HNSCC, colon)Melanoma, Head and Neck, ColonCure RateOver 70% long-term, enduring cure in preclinical cases.[1][2]
EBC-46 Human HNSCC xenografts (CAL 27, FaDu)Head and Neck Squamous Cell CarcinomaTumor Ablation65% of cases showed tumor ablation with no recurrence up to 90 days.[7]
Cisplatin FaDu xenograftsHead and Neck Squamous Cell CarcinomaTumor Growth InhibitionCombination with 2-deoxy-D-glucose significantly inhibited tumor growth.[8]
EBC-46 (Tigilanol Tiglate) Human patientsSoft Tissue SarcomaObjective Response Rate80% ORR in injected tumors in a Phase 2a clinical trial.[9][10][11]
Doxorubicin (B1662922) Patient-Derived Orthotopic Xenografts (PDOX)Undifferentiated Soft Tissue SarcomaTumor Growth InhibitionSignificant inhibition in 2 out of 5 PDOX models.[12][13]

Experimental Protocols

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This protocol is adapted from standard methodologies for determining cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound (e.g., EBC-46, PMA) and a vehicle control for a specified duration (e.g., 72 hours).

  • Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the efficacy of an anti-cancer agent in a subcutaneous xenograft model.

  • Cell Preparation: Culture the desired cancer cell line (e.g., FaDu, SCC-15) to ~80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel) at the desired concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., a single intratumoral injection of EBC-46) or vehicle control.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression. Survival can also be monitored.

  • Data Analysis: Analyze and present the data as tumor growth curves and/or Kaplan-Meier survival plots. Statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

Signaling Pathway of EBC-46 in Tumor Ablation

EBC46_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_outcome Tumor Outcome EBC-46 EBC-46 PKC Protein Kinase C (PKCα, PKCβ) EBC-46->PKC Activation Vascular_Disruption Tumor Vasculature Disruption PKC->Vascular_Disruption Inflammatory_Response Acute Inflammatory Response PKC->Inflammatory_Response Direct_Oncolysis Direct Oncolysis PKC->Direct_Oncolysis MET_Degradation p-MET Degradation PKC->MET_Degradation Adhesion_Cleavage Nectin-1 Cleavage PKC->Adhesion_Cleavage Tumor_Necrosis Hemorrhagic Necrosis & Tumor Ablation Vascular_Disruption->Tumor_Necrosis Inflammatory_Response->Tumor_Necrosis Direct_Oncolysis->Tumor_Necrosis

Caption: Proposed signaling pathway of EBC-46 leading to tumor ablation.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Monitoring 3. Tumor Growth Monitoring Implantation->Monitoring Randomization 4. Randomization Monitoring->Randomization Injection 5. Intratumoral Injection Randomization->Injection Data_Collection 6. Tumor Volume & Survival Monitoring Injection->Data_Collection Endpoint 7. Endpoint Analysis Data_Collection->Endpoint

Caption: General experimental workflow for in vivo tumor xenograft studies.

References

A Comparative In Vivo Analysis of EBC-46 and Paclitaxel in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two distinct anti-cancer agents: EBC-46 (tigilanol tiglate), a novel small molecule protein kinase C (PKC) activator, and paclitaxel (B517696), a well-established microtubule stabilizer. The following sections detail their mechanisms of action, summarize available quantitative data from preclinical and clinical studies, outline experimental protocols, and visualize key pathways and workflows.

Mechanism of Action: A Tale of Two Pathways

EBC-46 and paclitaxel exert their anti-tumor effects through fundamentally different mechanisms. EBC-46 orchestrates a rapid and localized inflammatory response, leading to hemorrhagic necrosis of the tumor. In contrast, paclitaxel disrupts the cellular machinery of mitosis, leading to cell cycle arrest and apoptosis.

EBC-46 (Tigilanol Tiglate): A novel diterpene ester, EBC-46 is derived from the seeds of the blushwood tree (Fontainea picrosperma) found in the Australian rainforest.[1][2] Its primary mechanism involves the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-βI, -βII, -α, and -γ.[3][4] This activation triggers a cascade of events:

  • Rapid Inflammatory Response: EBC-46 induces an acute, localized inflammation at the injection site, recruiting and activating leukocytes, especially neutrophils and macrophages.[5]

  • Tumor Vasculature Disruption: The drug directly disrupts the integrity of the tumor's blood vessels, leading to increased permeability and subsequent hemorrhagic necrosis.[6][7][8] This effectively cuts off the tumor's blood and nutrient supply.[1]

  • Direct Tumor Cell Death: EBC-46 can directly induce oncolysis of tumor cells.[6] The activation of the PKC signaling cascade is fundamental to this process.[5]

Paclitaxel: A member of the taxane (B156437) family of drugs, paclitaxel was originally isolated from the Pacific yew tree.[9] Its mechanism of action is centered on its interaction with microtubules, essential components of the cell's cytoskeleton.

  • Microtubule Stabilization: Unlike other anti-mitotic agents that inhibit microtubule assembly, paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[9][10][11]

  • Mitotic Arrest: This stabilization disrupts the normal dynamic function of microtubules required for the formation of the mitotic spindle during cell division.[][13] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[11]

  • Induction of Apoptosis: The prolonged mitotic arrest triggers the cell's apoptotic (programmed cell death) pathways, leading to the elimination of the cancerous cells.[10]

Quantitative Data Summary

The following tables summarize in vivo efficacy data for EBC-46 and paclitaxel from various preclinical and clinical studies. It is important to note that these are not from head-to-head comparative trials but are compiled from separate studies to provide a comparative overview.

Table 1: Efficacy of Intratumoral EBC-46 (Tigilanol Tiglate) in Various In Vivo Models

Animal Model/Patient PopulationTumor TypeDosing RegimenKey Efficacy OutcomesCitation(s)
C57BL/6J MiceB16-F0 MelanomaSingle intratumoral injectionRapid tumor ablation; significant survival benefit compared to control.[3]
Companion Animals (Dogs, Cats, Horses)Various spontaneous cutaneous and subcutaneous tumors (sarcomas, carcinomas, mastocytomas, melanomas)Intratumoral injectionSignificant local tumor ablation in over 80% of cases.[5]
Canine Patients (Pivotal Study)Mast Cell Tumors (MCTs)Single intratumoral injection75% complete response at day 28; 88% complete response with two injections. No tumor recurrence in 89% of evaluable cases at 12 months.[14]
Human Patients (Phase I)Various cutaneous and subcutaneous solid tumorsSingle intratumoral injection (dose escalation)18% complete response, 9% partial response, 45% stable disease. Abscopal responses observed in two melanoma patients.[14]
Human Patients (Phase IIa)Soft Tissue SarcomaIntratumoral injections (median of 2 treatments)80% objective response rate in injected tumors. No recurrence in completely ablated tumors at 6-month follow-up.[15]

Table 2: Efficacy of Systemic Paclitaxel in Various In Vivo Models

Animal ModelTumor TypeDosing RegimenKey Efficacy OutcomesCitation(s)
Nude MiceHCT-15 Human Colon Adenocarcinoma (paclitaxel-resistant)Intravenous (nanoparticle formulation)Significant inhibition in tumor growth.[16]
NOD/SCID MiceRH4 and RH30 Rhabdomyosarcoma XenograftsIntravenous (nab-paclitaxel)Complete tumor regression in RH4 xenografts. Increased local relapse-free intervals compared to conventional paclitaxel.[17]
NOD/SCID MiceSK-N-BE(2) and CHLA-20 Neuroblastoma XenograftsIntravenous (nab-paclitaxel)Antitumor activity observed in both xenograft models. Significantly extended animal survival in the SK-N-BE(2) metastatic model.[17]
BABL/c MiceHeLa Human Cervical Carcinoma XenograftIntravenous (nanoparticle formulation) combined with radiotherapySignificantly inhibited tumor growth and prolonged survival time of tumor-bearing mice compared to paclitaxel injection alone with radiotherapy.[18]
RatsN/A (Pharmacokinetic study)Intravenous (micelle formulation)Prolonged half-life and increased area under the curve (AUC) compared to Taxol formulation.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments involving EBC-46 and paclitaxel.

EBC-46 In Vivo Efficacy Study in a Mouse Melanoma Model
  • Animal Model: C57BL/6J mice.

  • Tumor Cell Line: B16-F0 melanoma cells.

  • Tumor Implantation: Subcutaneous injection of B16-F0 cells into the flank of the mice.

  • Treatment Groups:

    • Control group (vehicle injection).

    • EBC-46 treatment group.

  • Drug Administration: Once tumors reached a palpable size, a single intratumoral injection of EBC-46 was administered.

  • Outcome Measures:

    • Tumor volume was measured at regular intervals.

    • Animal survival was monitored and recorded.

    • Histological analysis of tumors post-treatment to observe necrosis and inflammatory infiltrate.

  • Statistical Analysis: Kaplan-Meier analysis for survival data and appropriate statistical tests for tumor growth inhibition.[3]

Paclitaxel In Vivo Efficacy Study in a Human Rhabdomyosarcoma Xenograft Model
  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.

  • Tumor Cell Line: RH4 human rhabdomyosarcoma cells.

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 RH4 cells into the flank of the mice.

  • Treatment Groups:

    • Control group (vehicle).

    • Paclitaxel treatment group.

    • Nab-paclitaxel treatment group.

  • Drug Administration: When tumors reached approximately 0.5 cm in diameter, mice were randomized into treatment groups. Paclitaxel or nab-paclitaxel was administered intravenously on days 1, 8, and 15 at specified doses (e.g., 30 mg/kg for paclitaxel, 50 mg/kg for nab-paclitaxel).

  • Outcome Measures:

    • Tumor volume was measured weekly using digital calipers.

    • Animal body weight was monitored as an indicator of toxicity.

    • Local relapse-free intervals were recorded.

  • Statistical Analysis: Appropriate statistical tests to compare tumor growth and survival between groups.[17]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of EBC-46 and paclitaxel, and a comparative experimental workflow.

EBC46_Mechanism cluster_EBC46 EBC-46 Signaling Pathway EBC-46 (Intratumoral) EBC-46 (Intratumoral) PKC Activation PKC Activation EBC-46 (Intratumoral)->PKC Activation Inflammatory Cell Recruitment Inflammatory Cell Recruitment PKC Activation->Inflammatory Cell Recruitment Vasculature Disruption Vasculature Disruption PKC Activation->Vasculature Disruption Direct Cell Killing Direct Cell Killing PKC Activation->Direct Cell Killing Hemorrhagic Necrosis Hemorrhagic Necrosis Inflammatory Cell Recruitment->Hemorrhagic Necrosis Vasculature Disruption->Hemorrhagic Necrosis Direct Cell Killing->Hemorrhagic Necrosis

Caption: Signaling pathway of EBC-46.

Paclitaxel_Mechanism cluster_Paclitaxel Paclitaxel Signaling Pathway Paclitaxel (Systemic) Paclitaxel (Systemic) Microtubule Stabilization Microtubule Stabilization Paclitaxel (Systemic)->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Dysfunction->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of paclitaxel.

Comparative_Workflow cluster_Workflow Comparative In Vivo Experimental Workflow cluster_EBC46_Arm EBC-46 Arm cluster_Paclitaxel_Arm Paclitaxel Arm Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Intratumoral Injection Intratumoral Injection Randomization->Intratumoral Injection Systemic Administration Systemic Administration Randomization->Systemic Administration EBC_Outcome Outcome Assessment (Tumor Necrosis, Survival) Intratumoral Injection->EBC_Outcome Pac_Outcome Outcome Assessment (Tumor Regression, Survival) Systemic Administration->Pac_Outcome

Caption: Comparative experimental workflow.

References

Tigilanol Tiglate Shines in Preclinical Chemotherapy-Resistant Tumor Models, Offering a Novel Approach to Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Brisbane, Australia – December 10, 2025 – In the ongoing battle against chemotherapy-resistant cancers, a novel small molecule, tigilanol tiglate, is demonstrating significant promise in preclinical studies. Administered via intratumoral injection, this first-in-class drug offers a unique mechanism of action that leads to rapid tumor destruction and stimulates an anti-tumor immune response, positioning it as a potential paradigm shift in treating solid tumors that have failed to respond to conventional therapies.[1][2] This comparison guide provides an objective overview of tigilanol tiglate's efficacy in chemotherapy-resistant tumors compared to standard-of-care and other novel therapies, supported by available experimental data.

Tigilanol tiglate's primary mechanism of action centers on the activation of protein kinase C (PKC) isoforms.[3][4][5] This activation initiates a cascade of events, including disruption of the tumor vasculature, leading to hemorrhagic necrosis and rapid, localized tumor cell death.[2][6][7] Furthermore, recent studies have revealed that tigilanol tiglate induces immunogenic cell death (ICD), a process that releases damage-associated molecular patterns (DAMPs).[2] This, in turn, stimulates a systemic anti-tumor immune response, which has been observed to lead to the regression of non-injected tumors in preclinical models.[1][2]

Comparative Efficacy in Chemotherapy-Resistant Models

Direct head-to-head clinical trials comparing tigilanol tiglate to other therapies in chemotherapy-resistant tumors are not yet available. However, preclinical data provides valuable insights into its potential. The following tables summarize the efficacy of tigilanol tiglate and select standard-of-care chemotherapies in various resistant tumor models.

Table 1: Efficacy of Tigilanol Tiglate in Preclinical Chemotherapy-Resistant Models

Tumor ModelTreatmentKey Efficacy Results
Immune Checkpoint Inhibitor-Refractory Melanoma (B16-F10-OVA) Intratumoral injection of tigilanol tiglateSignificantly improved survival and reduced tumor volume when combined with immune checkpoint inhibitors.[2][8]
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (SCC-15) Single intratumoral injection of 30 µg tigilanol tiglate in 40% propylene (B89431) glycolGreater efficacy was observed in BALB/c Foxn1nu mice compared to NOD/SCID mice, suggesting a role for the innate immune system in the drug's effect.[2][9][10][11][12]
Human Melanoma Xenograft (MM649) Intratumoral injection of various concentrations of tigilanol tiglate (50 µL)Doses lower than 15 µg were less efficacious at promoting tumor ablation.[13]

Table 2: Efficacy of Standard Chemotherapies and Novel Agents in Resistant Models

Tumor ModelTreatmentKey Efficacy Results
Platinum-Resistant Metastatic Head and Neck Cancer Palbociclib with CetuximabBest tumor response rate of 39%; median progression-free survival of 5.3 months; median overall survival of 9.5 months.[14]
Docetaxel-Resistant Prostate Cancer Xenografts (CWR22Rv1) Docetaxel (30 mg/kg i.p.)Initial tumor growth delay, but resistance developed with subsequent doses.[15]
Cetuximab-Resistant HNSCC Xenograft (UMSCC1-C) Cetuximab (100 μ g/dose ) + MM-121 (300 or 600 μ g/dose ) i.p. twice a weekThe combination showed the greatest tumor growth inhibition.
Cisplatin-Resistant Melanoma (B16-F10) Cisplatin (B142131) (4 mg/kg i.p. for 3 consecutive days each week for 2 weeks)Significantly reduced tumor volume by approximately 75% compared to the control group.[16]
Docetaxel-Resistant Castration-Resistant Prostate Cancer CabazitaxelShowed antitumor activity in preclinical and clinical studies in docetaxel-resistant tumors.[14][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of these findings.

Tigilanol Tiglate Administration in Murine Models:

  • Animal Models: BALB/c Foxn1nu or NOD/SCID mice are commonly used for xenograft studies.[9][10] Syngeneic models in immunocompetent mice are used to evaluate immune responses.[2]

  • Tumor Induction: Cancer cells (e.g., SCC-15 for HNSCC, B16-F10 for melanoma) are injected subcutaneously to establish tumors.[9][10]

  • Treatment: Once tumors reach a specified volume (e.g., >150 mm³), a single intratumoral injection of tigilanol tiglate, typically formulated in 40% propylene glycol, is administered.[2][9][10] Doses can range, for example, a 30 µg dose for a murine model.[2][9][10]

  • Efficacy Assessment: Tumor volume is measured regularly, and survival is monitored.[9][10]

Standard Chemotherapy Administration in Murine Models:

  • Cisplatin (Melanoma Model): Male C57BL/6 mice with subcutaneous B16-F10 melanoma tumors are treated with intraperitoneal (i.p.) injections of cisplatin (e.g., 4 mg/kg) for three consecutive days each week for two weeks.[16]

  • Cetuximab (HNSCC Model): In a cetuximab-resistant HNSCC xenograft model using CB17 Scid mice, cetuximab is administered via intraperitoneal injection twice a week for a maximum of three weeks once tumors are established.[18][19]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of tigilanol tiglate and comparator drugs are visualized in the following diagrams.

Tigilanol_Tiglate_Pathway Tigilanol Tiglate Signaling Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC VascularDisruption Tumor Vascular Disruption PKC->VascularDisruption ICD Immunogenic Cell Death (ICD) PKC->ICD HemorrhagicNecrosis Hemorrhagic Necrosis VascularDisruption->HemorrhagicNecrosis DAMPs DAMPs Release ICD->DAMPs ImmuneResponse Anti-Tumor Immune Response DAMPs->ImmuneResponse

Caption: Tigilanol Tiglate's dual-action mechanism.

Cisplatin_Pathway Cisplatin Mechanism of Action Cisplatin Cisplatin CellEntry Cellular Uptake Cisplatin->CellEntry Aquation Aquation CellEntry->Aquation DNA_Binding Binds to DNA (Purine Bases) Aquation->DNA_Binding Crosslinks DNA Crosslinks (Intra- and Inter-strand) DNA_Binding->Crosslinks ReplicationBlock Inhibition of DNA Replication Crosslinks->ReplicationBlock DNARepair Activation of DNA Repair Mechanisms ReplicationBlock->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis If repair fails

Caption: Cisplatin's DNA-damaging mechanism.

Cetuximab_Pathway Cetuximab Mechanism of Action Cetuximab Cetuximab EGFR EGFR (Extracellular Domain) Cetuximab->EGFR LigandBinding Blocks Ligand Binding (EGF, TGF-α) EGFR->LigandBinding Dimerization Inhibits Receptor Dimerization LigandBinding->Dimerization Autophosphorylation Prevents Autophosphorylation Dimerization->Autophosphorylation Downstream Inhibition of Downstream Signaling Pathways (e.g., RAS-RAF-MAPK, PI3K-AKT) Autophosphorylation->Downstream CellEffects Decreased Proliferation, Survival, and Angiogenesis Downstream->CellEffects

Caption: Cetuximab's EGFR-targeting mechanism.

Cabazitaxel_Pathway Cabazitaxel Mechanism of Action Cabazitaxel Cabazitaxel Microtubules Binds to Tubulin Cabazitaxel->Microtubules Stabilization Promotes Microtubule Assembly and Stabilization Microtubules->Stabilization Disruption Disruption of Mitotic Spindle Function Stabilization->Disruption CellCycleArrest Cell Cycle Arrest at G2/M Phase Disruption->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

References

EBC-46 (Tigilanol Tiglate): A Cross-Species Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic response to EBC-46 (tigilanol tiglate) across various species. The information is supported by experimental data to inform preclinical and clinical research decisions.

EBC-46, a novel diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma), is a potent activator of Protein Kinase C (PKC).[1] Marketed as STELFONTA® for canine mast cell tumors, its unique mechanism of action, involving rapid, localized tumor necrosis and induction of an anti-tumor immune response, has garnered significant interest for human applications.[1][2] This guide synthesizes preclinical and clinical data to highlight species-specific responses to EBC-46.

Mechanism of Action: A Multi-Faceted Approach

Intratumoral injection of EBC-46 initiates a cascade of events leading to tumor destruction. The core of its action lies in the activation of specific PKC isoforms.[1][3] This activation is not cytotoxic in nature but rather triggers a signaling cascade with three primary effects:

  • Direct Oncolysis: EBC-46 activates a PKC signaling cascade within tumor cells, leading to an acute inflammatory response.[4] This process contributes to the direct killing of cancer cells.

  • Vascular Disruption: The treatment increases the permeability of tumor vasculature, leading to the destruction of the tumor's blood supply.[3][4] This hemorrhagic necrosis is a hallmark of the EBC-46 response.

  • Immune Response: EBC-46 stimulates a localized inflammatory response, attracting immune cells to the tumor site.[5][6] This response helps to clear the necrotic tumor tissue and may contribute to a lasting anti-tumor effect.

The activation of PKC by EBC-46 leads to a complex downstream signaling cascade. The following diagram illustrates the key pathways involved in the drug's mechanism of action.

EBC46_Mechanism_of_Action cluster_0 EBC-46 Administration cluster_1 Cellular Events cluster_2 Physiological Response EBC-46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC-46->PKC Activation Downstream Downstream Effectors PKC->Downstream Oncolysis Direct Oncolysis Downstream->Oncolysis Vascular Vascular Disruption Downstream->Vascular Inflammation Inflammatory Response Downstream->Inflammation

Caption: EBC-46 signaling pathway leading to tumor destruction.

Cross-Species Comparison of EBC-46 Response

While the fundamental mechanism of action appears conserved across species, the intensity of the response and optimal dosing varies. The following tables summarize key quantitative data from preclinical and clinical studies.

SpeciesTumor Type(s)Key Efficacy FindingsCitation(s)
Mouse Melanoma, Head and Neck Squamous Cell Carcinoma, Colon CarcinomaA single injection led to the rapid breakdown of tumors. In over 70% of preclinical cases, the response was long-term with minimal relapse over 12 months.[7][8][9]
Canine Mast Cell TumorsA single intratumoral injection resulted in a 75% complete response at day 28. At day 84, 93% of treated dogs showed no tumor recurrence.[9]
Feline Various spontaneous tumorsVeterinary case studies have shown successful destruction or shrinkage of tumors.[7][8]
Equine Sarcoid, Squamous Cell CarcinomaA modified protocol with a 30% lower dose rate compared to canines, combined with anti-inflammatory medication, resulted in successful tumor necrosis and healing.[10][11]
Human Refractory cutaneous and subcutaneous tumorsEarly phase 1 clinical trials have demonstrated the potential for tumor destruction.[4][7]
SpeciesDosing and AdministrationManagement of Inflammatory ResponseCitation(s)
Mouse Intratumoral injection.Not detailed in the provided search results.[12]
Canine Intratumoral injection, dose dependent on tumor volume.The inflammatory response is considered a normal part of the treatment. Wounds are typically left open to heal.[4][9]
Equine Intratumoral injection at a 30% lower dose rate than canines.A regimen of concomitant non-steroidal anti-inflammatory drugs (NSAIDs) is administered.[10][11]
Human Intratumoral injection.Management protocols are under investigation in clinical trials.[4]

Experimental Protocols

The following provides a generalized experimental workflow for preclinical evaluation of EBC-46, based on methodologies cited in the literature.

EBC46_Experimental_Workflow cluster_0 Preclinical Model cluster_1 Treatment cluster_2 Data Collection & Analysis cluster_3 Outcome Assessment TumorModel Tumor Xenograft or Syngeneic Model (e.g., in mice) Injection Intratumoral Injection of EBC-46 TumorModel->Injection TumorVolume Tumor Volume Measurement Injection->TumorVolume Histology Histopathology and Immunohistochemistry (e.g., CD31 for vascular analysis) Injection->Histology PK Pharmacokinetic Analysis Injection->PK Efficacy Tumor Ablation and Survival Analysis TumorVolume->Efficacy Histology->Efficacy Toxicity Assessment of Local and Systemic Toxicity PK->Toxicity

Caption: Generalized experimental workflow for EBC-46 studies.

Key Methodologies:
  • In Vivo Tumor Models: Studies have utilized both syngeneic and xenograft tumor models in mice to evaluate efficacy across a range of cancer types.[3] Spontaneous tumors in companion animals (dogs, cats, horses) have also been a crucial source of data.[6]

  • Drug Administration: EBC-46 is administered via a single intratumoral injection.[3][12] The dosage is typically dependent on the tumor volume.

  • Efficacy Assessment: Tumor response is monitored by measuring tumor volume over time.[9] Complete response is defined as the complete disappearance of the tumor. Histopathological analysis is used to confirm tumor necrosis and assess vascular disruption.[3]

  • Mechanism of Action Studies: In vitro assays using cancer cell lines are employed to dissect the molecular pathways.[1] Techniques include PKC activation assays, Western blotting for downstream signaling proteins, and cell viability assays.[1][12] Immunohistochemistry on treated tumors is used to analyze the infiltration of immune cells and changes in the tumor microenvironment.[3]

Conclusion

EBC-46 (tigilanol tiglate) demonstrates a consistent and potent anti-tumor effect across multiple species, driven by a unique mechanism of PKC-mediated oncolysis, vascular disruption, and immune activation. However, the available data underscores the importance of species-specific considerations, particularly regarding dosing and the management of the acute inflammatory response. For drug development professionals, these findings highlight the potential of EBC-46 as a tumor-agnostic therapy, while emphasizing the need for carefully tailored clinical trial designs that account for inter-species variations in response. Further research is warranted to fully elucidate the nuances of the immune response and to optimize treatment protocols for human application.

References

EBC-46 vs. Conventional Therapies: A Comparative Guide for Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of melanoma treatment has evolved significantly, moving from traditional chemotherapy to targeted and immunotherapeutic approaches. A novel intratumoral agent, EBC-46 (tigilanol tiglate), is emerging as a potential new therapeutic option. This guide provides a comprehensive comparison of EBC-46 with conventional melanoma therapies, supported by available experimental data, to inform research and development efforts.

Executive Summary

EBC-46 is an investigational small molecule that, when injected directly into tumors, induces rapid and localized tumor destruction.[1] Its mechanism of action, centered around the activation of Protein Kinase C (PKC), distinguishes it from systemic conventional therapies such as immune checkpoint inhibitors, BRAF/MEK inhibitors, and traditional chemotherapy. While EBC-46 has shown promising results in preclinical studies and early human trials, it is important to note the absence of direct head-to-head clinical trial comparisons with established treatments for melanoma.[2] This guide presents a comparative analysis based on the currently available data.

Mechanism of Action: A Divergent Approach

Conventional melanoma therapies primarily target systemic pathways. Immune checkpoint inhibitors unleash the body's own immune system to attack cancer cells, while BRAF/MEK inhibitors target specific mutations within the cancer cells' growth signaling pathways.[3][4] In contrast, EBC-46's action is localized and multi-faceted.

EBC-46: A single intratumoral injection of EBC-46 triggers a cascade of events:

  • Protein Kinase C (PKC) Activation: EBC-46 is a potent activator of PKC, particularly isoforms PKC-βI, -βII, -α, and -γ.[5][6] This activation is a critical initiating event for its therapeutic effect.[1]

  • Vascular Disruption: PKC activation leads to increased permeability of the tumor's blood vessels, causing hemorrhagic necrosis and effectively cutting off the tumor's blood supply within hours.[1][7]

  • Immunogenic Cell Death: The rapid tumor cell death is immunogenic, meaning it stimulates an immune response. This involves the release of damage-associated molecular patterns (DAMPs), which can attract immune cells to the tumor site.[8]

  • Inflammatory Response: The treatment induces an acute and localized inflammatory response, further contributing to tumor destruction.[9]

Conventional Therapies:

  • Immune Checkpoint Inhibitors (ICIs): Monoclonal antibodies that block proteins like CTLA-4 and PD-1, which act as "brakes" on the immune system. By blocking these, ICIs like ipilimumab, nivolumab, and pembrolizumab (B1139204) allow T cells to recognize and attack cancer cells.[3]

  • BRAF/MEK Inhibitors: Small molecule drugs that target the MAPK signaling pathway, which is hyperactivated in melanomas with BRAF mutations (approximately 50% of cases). BRAF inhibitors (e.g., vemurafenib, dabrafenib) and MEK inhibitors (e.g., trametinib, cobimetinib) are often used in combination to block this pathway at two different points, leading to cancer cell death.[4][10]

  • Dacarbazine (B1669748) (Chemotherapy): An alkylating agent that damages the DNA of cancer cells, inhibiting their replication. It is a non-specific cytotoxic agent.[11]

Efficacy: A Look at the Numbers

Direct comparison of efficacy is challenging due to the differing stages of clinical development and trial designs. The following tables summarize available quantitative data.

Therapy Trial/Study Patient Population Objective Response Rate (ORR) Complete Response (CR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
EBC-46 (Tigilanol Tiglate) Phase I (QB46C-H01)[2][8]22 patients with various solid tumors (including 3 with melanoma)Injected Tumors: 27% (CR+PR)Injected Tumors: 18%Not ReportedNot Reported
Immune Checkpoint Inhibitors
Ipilimumab + DacarbazinePhase III (CA184-024)[12]Treatment-naïve metastatic melanoma15.2%7.5% (as part of BOR)Not Reported11.2 months
NivolumabPhase III (CheckMate 066)[3]Treatment-naïve BRAF wild-type metastatic melanoma40%Not specified5.1 monthsNot reached (72.9% 1-yr OS)
PembrolizumabPhase III (KEYNOTE-006)[13]Ipilimumab-naïve advanced melanoma33.7% (q2w), 32.9% (q3w)Not specified5.5 months (q2w), 4.1 months (q3w)Not reached
Nivolumab + IpilimumabPhase II[14]Treatment-naïve BRAF wild-type melanoma61%16%Not reachedNot reached
BRAF/MEK Inhibitors (for BRAF-mutant melanoma)
Dabrafenib + TrametinibPhase III (COMBI-d)[15]BRAF V600E/K-mutant metastatic melanoma69%13%11.0 months25.1 months
Vemurafenib + CobimetinibPhase III (coBRIM)[15]BRAF V600-mutant unresectable stage IIIC or stage IV melanoma70%16%12.3 months22.3 months
Chemotherapy
DacarbazineMeta-analysis[16]Malignant melanomaNot directly reported (focus on comparison with temozolomide)Not directly reported~1.5 months[11]6-9 months[11]

Note: ORR = Objective Response Rate (Complete Response + Partial Response). Data is from different trials and not directly comparable.

Experimental Protocols

In Vivo Efficacy of EBC-46 in a Mouse Melanoma Model[1]
  • Animal Model: C57BL/6J mice or BALB/c Foxn1nu mice were used.

  • Tumor Cell Implantation: Mice were injected subcutaneously with B16-F0 or SK-MEL-28 melanoma cells. Tumors were allowed to grow to a specific size (e.g., >50 mm³).

  • Treatment: A single intratumoral injection of EBC-46 (e.g., 50 nmol or 30 µg) in a vehicle solution (e.g., 20% propylene (B89431) glycol in water) was administered directly into the tumor. Control groups received vehicle alone.

  • Efficacy Assessment: Tumor volume was measured at regular intervals. The primary endpoint was the time for the total tumor volume to reach a predetermined size (e.g., 1,000 mm³), at which point the mice were euthanized. Survival was analyzed using Kaplan-Meier curves.

  • PKC Dependence Confirmation: To confirm the role of PKC, a separate cohort of mice was co-injected with EBC-46 and a PKC inhibitor (bisindolylmaleimide-1).[1]

In Vitro PKC Activation Assay[17]
  • Cell Lines: Human cell lines such as HeLa or melanoma cell lines (e.g., SK-MEL-28) can be used.

  • PKC Translocation Imaging: Cells are transfected with an expression vector containing a PKC isoform fused to a fluorescent protein (e.g., GFP). After treatment with EBC-46, the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane is visualized and quantified using confocal microscopy.

  • Kinase Activity Assay: Cells are treated with EBC-46 for a short duration (e.g., 15-60 minutes). Cell lysates are prepared and used in a PKC kinase activity assay kit. The assay measures the phosphorylation of a PKC-specific substrate in the presence of ATP, with detection typically via a colorimetric or fluorometric readout.

Vascular Permeability Assay[6]
  • In Vitro (Endothelial Cell Monolayers): Human umbilical vein endothelial cells (HUVECs) are grown to form a confluent monolayer on a porous membrane insert in a well plate. A fluorescently labeled high-molecular-weight dextran (B179266) is added to the upper chamber, and EBC-46 is added to the lower chamber. The permeability of the monolayer is determined by measuring the amount of fluorescent dextran that passes through to the lower chamber over time.

  • In Vivo (CD31 Immunostaining): Tumors from treated and control mice are excised, fixed, and embedded in paraffin. Tumor sections are then stained with an antibody against CD31, an endothelial cell marker. The integrity and morphology of the blood vessels are examined microscopically to assess vascular disruption.

Visualizing the Pathways and Processes

EBC46_Mechanism_of_Action cluster_injection Intratumoral Injection cluster_cellular Cellular Events cluster_immune Immune Response cluster_outcome Therapeutic Outcome EBC46 EBC-46 (Tigilanol Tiglate) PKC Protein Kinase C (PKC) Activation EBC46->PKC Activates VascularDisruption Tumor Vasculature Disruption (Increased Permeability) PKC->VascularDisruption TumorCellDeath Direct Tumor Cell Death (Oncolysis) PKC->TumorCellDeath Inflammation Acute Localized Inflammation PKC->Inflammation HemorrhagicNecrosis Hemorrhagic Necrosis VascularDisruption->HemorrhagicNecrosis TumorAblation Rapid Tumor Ablation HemorrhagicNecrosis->TumorAblation ICD Immunogenic Cell Death (ICD) (Release of DAMPs) TumorCellDeath->ICD ImmuneRecruitment Immune Cell Recruitment Inflammation->ImmuneRecruitment ICD->ImmuneRecruitment ImmuneRecruitment->TumorAblation

Caption: Signaling pathway of EBC-46's mechanism of action.

Conventional_Therapies_MoA cluster_ici Immune Checkpoint Inhibitors cluster_braf_mek BRAF/MEK Inhibitors cluster_chemo Chemotherapy ICI Ipilimumab (anti-CTLA-4) Nivolumab/Pembrolizumab (anti-PD-1) TCell T Cell ICI->TCell Blocks inhibitory signals TumorCell Melanoma Cell TCell->TumorCell Recognizes and kills BRAFMEKi Dabrafenib/Vemurafenib (BRAFi) Trametinib/Cobimetinib (MEKi) MAPK MAPK Pathway (BRAF -> MEK -> ERK) BRAFMEKi->MAPK Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Dacarbazine Dacarbazine DNA Cancer Cell DNA Dacarbazine->DNA Damages Replication Cell Replication DNA->Replication

Caption: Mechanisms of action for conventional melanoma therapies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Testing cluster_clinical Clinical Trials PKC_Assay PKC Activation Assay AnimalModel Establish Melanoma Mouse Model PKC_Assay->AnimalModel CellViability Cell Viability Assays (e.g., MTT, LDH) CellViability->AnimalModel VascularPermeability_vitro Vascular Permeability Assay (Endothelial Monolayer) VascularPermeability_vitro->AnimalModel Treatment Intratumoral Injection of EBC-46 AnimalModel->Treatment Efficacy Tumor Growth Monitoring & Survival Analysis Treatment->Efficacy Mechanism_invivo Mechanism Confirmation (e.g., CD31 staining) Treatment->Mechanism_invivo PhaseI Phase I: Safety & Dosing Efficacy->PhaseI Mechanism_invivo->PhaseI PhaseII Phase II: Efficacy in Specific Cancers PhaseI->PhaseII PhaseIII Phase III: Comparison with Standard of Care PhaseII->PhaseIII

References

comparative study of synthetic vs natural tigilanol tiglate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetic vs. Natural Tigilanol Tiglate for Researchers and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel diterpene ester, is a potent activator of protein kinase C (PKC) and is under development as an intratumoral treatment for a range of solid tumors.[1][2] It is the active ingredient in the veterinary drug STELFONTA®, which is approved for the treatment of canine mast cell tumors.[2] The primary source of tigilanol tiglate has been the seeds of the Australian blushwood tree, Fontainea picrosperma.[2][3] However, the limited geographical distribution of this plant has necessitated the development of a synthetic route to ensure a sustainable and scalable supply.[3][4] This guide provides a comparative study of synthetic versus natural tigilanol tiglate, with a focus on their production, chemical properties, and the experimental data supporting their use.

Comparative Overview: Synthetic vs. Natural Tigilanol Tiglate

FeatureNatural Tigilanol TiglateSynthetic Tigilanol Tiglate
Source Seeds of the blushwood tree (Fontainea picrosperma)[5]Semi-synthesis from phorbol, a readily available plant-derived starting material[4][6]
Supply Limited by the geographical distribution and cultivation of the plant[3][4]Scalable and sustainable laboratory production[3][7]
Purity & Impurities Potential for impurities from other structurally related natural products[5]Potential for impurities from reagents, solvents, and byproducts of the synthetic process[6]
Analogue Generation Not feasibleEnables the creation of novel analogues for structure-activity relationship studies and development of new therapeutics[3][4]
Environmental Impact Potential for environmental concerns related to land use for plantations and reliance on pollinators[7]More environmentally friendly and sustainable source[7]
Overall Yield Dependent on plant growth and extraction efficiencyA 12-step synthesis with a 12% overall yield has been reported[4][5]

Production Methods

Natural Extraction

Tigilanol tiglate is naturally found in the seeds of the Fontainea picrosperma tree, which grows in the rainforests of Northeastern Australia.[3] The extraction process involves the collection of the seeds, followed by a series of purification steps to isolate the active compound.[5] This method is dependent on the successful cultivation of the blushwood tree, which has specific geographical and ecological requirements.[7]

Chemical Synthesis

A practical laboratory synthesis of tigilanol tiglate has been developed to address the supply limitations of the natural source.[4][7] The synthesis is a semi-synthetic route that starts from phorbol, a complex diterpene that can be isolated in large quantities from the seeds of the Croton tiglium plant.[6] The synthesis proceeds in 12 steps with a reported overall yield of 12%.[4][5] A key challenge in the synthesis is the construction of the specific oxidation pattern on the B-ring of the molecule.[6] This synthetic route not only provides a sustainable supply of tigilanol tiglate but also opens up the possibility of creating novel analogues that are not accessible from the natural source.[4]

Mechanism of Action and Signaling Pathways

Tigilanol tiglate's primary mechanism of action is the activation of the Protein Kinase C (PKC) family of enzymes.[1][8] It mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the translocation and activation of specific PKC isoforms, including PKC-α, -βI, -βII, and -γ.[1][2][9] This activation triggers a cascade of downstream events, resulting in:

  • Disruption of Tumor Vasculature: Activation of PKC, particularly PKC-βII, increases the permeability of the tumor's blood vessels, leading to hemorrhagic necrosis.[1][9]

  • Direct Oncolytic Effects: Tigilanol tiglate induces mitochondrial swelling and disrupts mitochondrial function, leading to the rapid death of tumor cells.[1]

  • Induction of an Inflammatory Response: The treatment induces a localized inflammatory response, which contributes to tumor destruction and can lead to systemic anti-tumor immunity.[10][11] Recent studies have shown that tigilanol tiglate can induce immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway.[10][12]

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC-α, -βI, -βII, -γ) TT->PKC Vascular Tumor Vasculature Disruption PKC->Vascular Mitochondria Mitochondrial Dysfunction PKC->Mitochondria Inflammation Acute Inflammatory Response PKC->Inflammation Hemorrhagic Hemorrhagic Necrosis Vascular->Hemorrhagic Oncolysis Direct Tumor Cell Oncolysis Mitochondria->Oncolysis ICD Immunogenic Cell Death (Pyroptosis) Inflammation->ICD Immunity Systemic Anti-Tumor Immunity ICD->Immunity

Signaling pathway of tigilanol tiglate.

Preclinical and Clinical Efficacy

Tigilanol tiglate has demonstrated significant anti-tumor efficacy in both preclinical models and clinical trials.

Preclinical Data

In mouse models, a single intratumoral injection of tigilanol tiglate has been shown to rapidly ablate tumors.[13] Studies have also demonstrated that tigilanol tiglate can enhance the response to immune checkpoint blockade.[11]

Veterinary Clinical Data (Canine Mast Cell Tumors)

The approved veterinary product, STELFONTA®, has shown high complete response rates in dogs with mast cell tumors.[10]

Study OutcomeResult
Complete Response (single injection) 75% of dogs achieved a complete response at 28 days.[10]
Complete Response (two injections) 88% of dogs achieved a complete response.[10]
Tumor Recurrence No tumor recurrence in 89% of evaluable cases 12 months post-treatment.[10]
Human Clinical Data

A first-in-human, Phase I dose-escalation study in 22 patients with a range of solid tumors showed that intratumoral tigilanol tiglate was well-tolerated and demonstrated signs of efficacy.[10][14]

Study OutcomeResult
Complete Response 4 out of 22 patients (18%) achieved a complete response in the injected tumor.[10]
Partial Response 2 out of 22 patients (9%) had a partial response.[10]
Stable Disease 10 out of 22 patients (45%) had stable disease.[10]
Abscopal Response 2 patients with metastatic melanoma showed responses in non-injected tumors.[10]

Experimental Protocols

In Vitro Assays

A variety of in vitro assays are used to elucidate the mechanism of action of tigilanol tiglate.[15]

  • Cell Viability Assays: To quantify the cytotoxic effects of tigilanol tiglate on cancer and endothelial cells, methods like Propidium Iodide (PI) uptake assays are used to measure the loss of plasma membrane integrity.[9]

  • Immunoblotting: This technique is used to detect changes in protein expression and phosphorylation, confirming the activation of signaling pathways such as the unfolded protein response and the cleavage of caspases.[9][12]

  • PKC Translocation Assay: In vitro studies using CHO-K1 cells expressing GFP-labeled PKC isoforms can visualize the translocation of PKC from the cytosol to the cell membrane upon treatment with tigilanol tiglate, confirming target engagement.[4][16]

  • Immunofluorescence: This method is used to visualize cellular changes, such as mitochondrial swelling and the release of damage-associated molecular patterns (DAMPs) like HMGB1.[12][15]

In Vivo Models

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of tigilanol tiglate.[17]

  • Tumor Models: Syngeneic and xenograft tumor models in mice are commonly used.[13] Tumors are established by subcutaneous injection of cancer cells, and when they reach a certain volume, a single intratumoral injection of tigilanol tiglate is administered.[15]

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers.[9] At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess tumor necrosis and vascular disruption.[9][13]

  • Pharmacokinetic Studies: Blood samples are collected at various time points after intratumoral injection to determine the plasma concentration and pharmacokinetic profile of tigilanol tiglate.[18]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer/Endothelial Cell Culture Treatment_TT Treatment with Tigilanol Tiglate Cell_Culture->Treatment_TT Viability Cell Viability Assays (e.g., PI) Treatment_TT->Viability Immunoblot Immunoblotting (Signaling Pathways) Treatment_TT->Immunoblot IF Immunofluorescence (Cellular Changes) Treatment_TT->IF Tumor_Implantation Tumor Cell Implantation (Mice) Tumor_Growth Tumor Growth to Required Volume Tumor_Implantation->Tumor_Growth Injection_TT Intratumoral Injection of Tigilanol Tiglate Tumor_Growth->Injection_TT Monitoring Tumor Volume Monitoring Injection_TT->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Injection_TT->PK_Sampling Endpoint Endpoint Analysis (Histology, IHC) Monitoring->Endpoint

Typical experimental workflow for tigilanol tiglate evaluation.

Conclusion

Both natural and synthetic tigilanol tiglate are chemically identical and are expected to have the same biological activity. The choice between the two sources is primarily a matter of supply chain and manufacturing considerations. The development of a practical and scalable synthetic route represents a significant advancement, ensuring a sustainable supply of this promising anti-cancer agent and enabling the exploration of novel analogues with potentially improved therapeutic properties. For researchers and drug development professionals, the availability of synthetic tigilanol tiglate provides greater accessibility to the compound for further investigation into its mechanism of action and potential applications in oncology and other therapeutic areas.

References

Validating the Role of Specific PKC Isoforms in EBC-46 Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EBC-46's performance in activating specific Protein Kinase C (PKC) isoforms against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation into the therapeutic potential of PKC modulation in oncology.

EBC-46: A Selective Activator of Conventional and Novel PKC Isoforms

EBC-46 (tigilanol tiglate) is a novel diterpene ester derived from the seeds of the Australian blushwood tree (Fontainea picrosperma). Its potent anti-tumor activity is primarily attributed to its role as a PKC activator. Unlike broad-spectrum activators, EBC-46 demonstrates a degree of selectivity, primarily targeting a subset of PKC isoforms.

Preclinical studies have demonstrated that a single intra-lesional injection of EBC-46 can lead to rapid and complete tumor ablation in various cancer models.[1][2] This effect is largely dependent on the activation of specific PKC isoforms, leading to a cascade of downstream events including increased vascular permeability, hemorrhagic necrosis, and ultimately, tumor cell death.[3][4] The PKC-dependent nature of EBC-46's action has been confirmed by the loss of its anti-tumor efficacy when co-administered with the pan-PKC inhibitor bisindolylmaleimide-1.[5][6]

Comparative Analysis of PKC Isoform Activation

EBC-46's mechanism of action is often compared to that of Phorbol 12-myristate 13-acetate (PMA), a well-characterized and potent tumor promoter that activates a broad range of PKC isoforms. Experimental data indicates that EBC-46 activates a more specific subset of PKC isoforms compared to PMA.[5][7][8]

Quantitative Comparison of PKC Isoform Translocation

The translocation of PKC isoforms from the cytosol to the plasma membrane is a key indicator of their activation. The following table summarizes the comparative efficacy of EBC-46 and PMA in inducing the translocation of various PKC-EGFP fusion proteins in transiently transfected HeLa cells.

PKC IsoformEBC-46 (175 nM) - % Cells with Translocation (Mean ± SD)PMA (175 nM) - % Cells with Translocation (Mean ± SD)
Conventional
PKC-α~40%~80%
PKC-βI~80%~90%
PKC-βII~85%~95%
PKC-γ~30%~75%
Novel
PKC-δ~25%~60%
PKC-ε~20%~30%
PKC-ηNo significant translocation~70%
PKC-θNo significant translocation~60%
Atypical
PKC-ιNo translocationNo translocation
PKC-ζNo translocationNo translocation

Data adapted from preclinical studies.[5][9][10]

This selective activation profile, particularly the strong activation of PKC-βI and -βII, is thought to be a key contributor to the therapeutic window of EBC-46, leading to potent anti-tumor effects with manageable local toxicity.[6]

Signaling Pathways and Experimental Workflows

EBC-46 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by EBC-46, leading to tumor ablation.

EBC46_Signaling_Pathway EBC46 EBC-46 PKC PKC Isoforms (α, βI, βII, γ) EBC46->PKC Activates Downstream Downstream Effectors PKC->Downstream Vascular Increased Vascular Permeability Downstream->Vascular Hemorrhagic Hemorrhagic Necrosis Downstream->Hemorrhagic Death Tumor Cell Death Downstream->Death Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Transfection Transient Transfection of HeLa cells with PKC-EGFP constructs Treatment1 Treatment with EBC-46, PMA, or Vehicle Control Transfection->Treatment1 Imaging Fluorescence Microscopy (PKC Translocation Assay) Treatment1->Imaging KinaseAssay In Vitro Kinase Assay Treatment1->KinaseAssay TumorModel Establishment of Tumor Xenograft Model Treatment2 Intra-lesional Injection of EBC-46 ± PKC Inhibitor TumorModel->Treatment2 Monitoring Tumor Volume Measurement and Histological Analysis Treatment2->Monitoring

References

A Comparative Guide to the Immunomodulatory Effects of EBC-46 and Imiquimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cancer immunotherapy, both EBC-46 (tigilanol tiglate) and imiquimod (B1671794) have emerged as potent topically or locally administered agents that harness the body's own immune system to combat malignancies. While both drugs stimulate a robust inflammatory response, their underlying mechanisms of action and the resulting immunological cascades differ significantly. This guide provides a detailed comparison of the immunomodulatory effects of EBC-46 and imiquimod, supported by available experimental data, to aid researchers and drug development professionals in understanding their distinct profiles.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between EBC-46 and imiquimod lies in their primary molecular targets and the signaling pathways they activate.

EBC-46: A Potent Protein Kinase C Activator

EBC-46, a novel diterpene ester, functions as a potent activator of Protein Kinase C (PKC) isoforms, particularly PKC-βI, -βII, -α, and -γ.[1][2] This activation triggers a rapid and localized inflammatory response characterized by:

  • Hemorrhagic Necrosis: EBC-46 induces disruption of the tumor vasculature, leading to increased permeability and subsequent hemorrhagic necrosis within hours of administration.[1][2]

  • Acute Inflammation and Immune Cell Recruitment: The initial inflammatory cascade attracts innate immune cells, predominantly neutrophils and macrophages, to the tumor site.[3]

  • Oxidative Burst: EBC-46 stimulates an oxidative burst from purified human polymorphonuclear cells.[1][2]

This rapid and aggressive mechanism leads to the swift ablation of solid tumors, often after a single injection.[1][2][3]

Imiquimod: A Toll-Like Receptor 7 Agonist

Imiquimod, an imidazoquinoline amine, acts as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[4][5] Activation of TLR7 on immune cells, such as dendritic cells and macrophages, initiates a downstream signaling cascade that results in:[4]

  • Cytokine Production: The primary mechanism of imiquimod's immunomodulatory effect is the induction of a variety of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[4][6][7]

  • Immune Cell Activation: This cytokine milieu promotes the activation and maturation of various immune cells, including dendritic cells, macrophages, natural killer (NK) cells, and T cells.[4][5]

  • Th1-Biased Immune Response: The induced cytokines, particularly IL-12 and IFN-α, drive the differentiation of T helper cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against tumors and viral infections.[4]

Unlike the rapid necrotic effects of EBC-46, imiquimod's action is more gradual, relying on the adaptive immune system to recognize and eliminate abnormal cells.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the immunomodulatory effects of EBC-46 and imiquimod from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions and models vary across studies.

Table 1: Preclinical Cytokine Induction

CytokineEBC-46 (Tigilanol Tiglate)Imiquimod
IFN-α Data not availableSignificant induction in mice.[6]
TNF-α Data not availableElevated serum levels in mice.[6]
IL-6 Data not availableElevated serum levels in mice.[6]
IL-12 Data not availableInduced in vivo, promoting a Th1 response.[5]
IL-1α Data not availableNot significantly elevated in mice.[6]

Table 2: Clinical Immune Cell Infiltration

Immune Cell TypeEBC-46 (Tigilanol Tiglate)Imiquimod
Neutrophils Recruitment to the tumor site.[3]Data not available
Macrophages Recruitment to the tumor site.[3]Infiltration of HLA-DR+ macrophages in human skin.[8]
Dendritic Cells Data not availableInfiltration of CD11c+ dendritic cells in human skin.[8]
CD4+ T-cells Data not availableIncreased infiltration in human skin and draining lymph nodes.[4][8]
CD8+ T-cells Data not availableIncreased infiltration in human skin.[4][8]

Table 3: Clinical Efficacy in Skin Cancers

IndicationEBC-46 (Tigilanol Tiglate)Imiquimod
Superficial Basal Cell Carcinoma Currently in clinical trials.[9]Complete clearance rates of 81-90% with once-daily dosing for six weeks.[10]
Melanoma Showed anti-tumor activity in a Phase I study.[11]Used in pilot studies for primary malignant melanoma.[4]
Canine Mast Cell Tumors 75% complete response after a single injection, 88% after a second dose.[9]Not applicable.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of EBC-46 and imiquimod are best visualized through their respective signaling pathways.

EBC46_Pathway EBC46 EBC-46 PKC Protein Kinase C (PKC) (α, βI, βII, γ) EBC46->PKC Activates Vasculature Tumor Vasculature PKC->Vasculature Disrupts Integrity ImmuneCells Neutrophils & Macrophages PKC->ImmuneCells Recruits & Activates Inflammation Acute Local Inflammation Vasculature->Inflammation ImmuneCells->Inflammation Necrosis Hemorrhagic Necrosis & Tumor Ablation Inflammation->Necrosis

Caption: Signaling pathway of EBC-46.

Imiquimod_Pathway Imiquimod Imiquimod TLR7 Toll-like Receptor 7 (TLR7) Imiquimod->TLR7 Activates ImmuneCells Dendritic Cells, Macrophages TLR7->ImmuneCells on Cytokines Cytokine Production (IFN-α, TNF-α, IL-6, IL-12) ImmuneCells->Cytokines Induces TCell T-cell Activation & Th1 Differentiation Cytokines->TCell TumorClearance Immune-mediated Tumor Clearance TCell->TumorClearance

Caption: Signaling pathway of imiquimod.

The following diagram illustrates a general experimental workflow for assessing the immunomodulatory effects of these compounds.

Experimental_Workflow cluster_preclinical Preclinical Model cluster_analysis Immunological Analysis AnimalModel Animal Model (e.g., mouse with tumor) Treatment Treatment Administration (Topical/Intratumoral) AnimalModel->Treatment TumorBiopsy Tumor & Draining Lymph Node Biopsy Treatment->TumorBiopsy BloodSample Blood Sampling Treatment->BloodSample CytokineAnalysis Cytokine Profiling (ELISA, RT-PCR) TumorBiopsy->CytokineAnalysis CellAnalysis Immune Cell Infiltration (IHC, Flow Cytometry) TumorBiopsy->CellAnalysis BloodSample->CytokineAnalysis

Caption: General experimental workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of immunomodulatory agents. Below are generalized methodologies based on the reviewed literature.

In Vivo Murine Tumor Models

  • Animal Models: Immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are typically used. Tumors are established by subcutaneous or intradermal injection of syngeneic tumor cells (e.g., B16 melanoma, CT26 colon carcinoma).

  • Treatment Administration:

    • EBC-46: Administered as a single intratumoral injection.[2][3]

    • Imiquimod: Applied topically to the tumor area, often daily for a specified period.[12]

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals. Survival analysis is also a key endpoint.

  • Immunological Analysis:

    • Tissue Collection: Tumors and draining lymph nodes are harvested at specified time points post-treatment.

    • Immune Cell Profiling: Tissues are processed for immunohistochemistry (IHC) or flow cytometry to identify and quantify infiltrating immune cell populations (e.g., CD4+, CD8+ T cells, macrophages, dendritic cells).[4][8]

    • Cytokine Measurement: Cytokine levels in tumor homogenates or serum are quantified using methods like ELISA or quantitative real-time PCR (qRT-PCR).[6]

Human Clinical Trials

  • Study Design: Randomized, placebo-controlled trials are the gold standard.

  • Patient Population: Patients with specific types of skin cancer (e.g., basal cell carcinoma, melanoma) are enrolled.

  • Treatment Application:

    • EBC-46: Intratumoral injection.[11]

    • Imiquimod: Topical cream application at a specified frequency and duration.[10]

  • Biopsy and Sample Collection: Pre- and post-treatment biopsies of the tumor and surrounding skin are collected. Blood samples are also taken to assess systemic immune responses.[4]

  • Immunohistochemistry: Biopsy samples are stained for various immune cell markers to evaluate changes in the tumor microenvironment.[4][8]

  • Gene Expression Analysis: RNA sequencing or qRT-PCR can be performed on biopsy samples to analyze the expression of genes related to immune responses.

Conclusion

EBC-46 and imiquimod represent two distinct and powerful approaches to cancer immunotherapy. EBC-46's rapid, PKC-mediated induction of hemorrhagic necrosis and acute inflammation offers a potent method for direct tumor ablation. In contrast, imiquimod's TLR7-agonist activity orchestrates a more measured but durable adaptive immune response.

For researchers and drug developers, the choice between these or similar agents depends on the desired therapeutic outcome, the tumor type and location, and the desired immunological endpoint. While existing data provides a solid foundation for understanding their individual mechanisms, further head-to-head comparative studies are needed to fully elucidate their relative strengths and potential for synergistic applications in the fight against cancer. The detailed methodologies provided in this guide offer a framework for designing such crucial future investigations.

References

EBC-46: A Potent Disruptor of Tumor Vasculature Validated by Advanced Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the potent and rapid effects of EBC-46 (tigilanol tiglate) on tumor vasculature, positioning it as a compelling agent in the landscape of cancer therapeutics. This comparison guide provides an objective overview of EBC-46's performance against other vascular disrupting agents (VDAs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

EBC-46, a novel diterpene ester, induces tumor regression through a multi-pronged mechanism initiated by the activation of specific Protein Kinase C (PKC) isoforms. This activation leads to a rapid increase in the permeability of the tumor's vascular network, culminating in hemorrhagic necrosis and tumor cell death. Advanced imaging modalities have been instrumental in validating and quantifying these effects, providing a window into the dynamic changes occurring within the tumor microenvironment following EBC-46 administration.

Comparative Analysis of Vascular Disruption

To contextualize the efficacy of EBC-46, this guide compares its effects with those of a well-established VDA, Combretastatin A4 Phosphate (CA4P). While direct head-to-head studies with identical imaging parameters are limited, a comparative analysis of data from independent preclinical studies reveals the distinct and potent vascular-disrupting capabilities of EBC-46.

ParameterEBC-46Combretastatin A4 Phosphate (CA4P)Imaging Modality
Time to Onset of Vascular Disruption As early as 30 minutes post-injection[1]1-6 hours post-injectionHistology (CD31), DCE-MRI
Mechanism of Action Activation of Protein Kinase C (PKC) isoforms (α, βI, βII, γ)[2]Tubulin depolymerization in endothelial cellsMolecular Assays, In vitro studies
Effect on Vascular Permeability (Ktrans) Data not yet quantified in published studiesSignificant decrease within hours of treatmentDynamic Contrast-Enhanced MRI (DCE-MRI)
Effect on Blood Flow Inferred rapid reduction due to vascular collapse and hemorrhage[2]~100-fold reduction within 6 hoursRadiolabeled Iodoantipyrine Uptake
Histological Evidence Disrupted vessel morphology, red cell extravasation (hemorrhage)[1]Central tumor necrosis, constriction of peripheral vessels[3]CD31 Immunohistochemistry, H&E Staining

Note: The quantitative data presented is derived from separate preclinical studies and should be interpreted with caution due to variations in experimental models and methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key imaging and histological techniques used to assess the effects of EBC-46 on tumor vasculature.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique that provides quantitative information about vascular perfusion and permeability.

Animal Model: Immunocompromised mice bearing subcutaneous tumor xenografts.

Anesthesia: Isoflurane (1-2%) in oxygen.

Imaging Equipment: 9.4T small animal MRI scanner.

Protocol:

  • Pre-contrast Imaging: Acquire T1-weighted images to determine the baseline longitudinal relaxation time (T10) of the tumor tissue.

  • Contrast Agent Administration: Inject a gadolinium-based contrast agent (e.g., Gd-DTPA) intravenously via a tail vein catheter at a constant rate.

  • Dynamic Imaging: Continuously acquire T1-weighted images before, during, and for a set period after contrast agent injection. A typical protocol might use a T1-weighted gradient echo sequence with a temporal resolution of 1.5 seconds.

  • Data Analysis: Generate concentration-time curves for the contrast agent in the tumor tissue and in an artery (arterial input function). Fit these curves to a pharmacokinetic model (e.g., the Tofts model) to calculate parameters such as Ktrans (volume transfer coefficient, reflecting vessel permeability) and vp (plasma volume fraction).

CD31 Immunohistochemistry for Microvessel Density

CD31 (PECAM-1) is a marker for endothelial cells, and its staining allows for the visualization and quantification of blood vessels.

Tissue Preparation:

  • Excise tumors at various time points after treatment with EBC-46.

  • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm thick sections and mount on charged slides.

Staining Protocol:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., rabbit polyclonal to CD31) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging and Analysis: Acquire images using a light microscope and quantify microvessel density by counting the number of stained vessels per unit area.

Visualizing the Mechanism of Action

To elucidate the molecular pathways and experimental workflows, the following diagrams have been generated using the DOT language.

EBC46_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Endothelial Cell Junction EBC46 EBC-46 PKC Protein Kinase C (α, βI, βII, γ) EBC46->PKC activates DownstreamEffectors Downstream Effectors (e.g., p120-catenin) PKC->DownstreamEffectors phosphorylates VE_Cadherin VE-cadherin Junctions DownstreamEffectors->VE_Cadherin disrupts IncreasedPermeability Increased Vascular Permeability VE_Cadherin->IncreasedPermeability VascularDisruption Vascular Disruption & Hemorrhagic Necrosis IncreasedPermeability->VascularDisruption

Caption: EBC-46 signaling pathway leading to vascular disruption.

Experimental_Workflow TumorModel Establish Tumor Xenograft in Mouse Model Treatment Intratumoral Injection of EBC-46 or Vehicle Control TumorModel->Treatment Imaging Longitudinal Imaging (e.g., DCE-MRI) Treatment->Imaging Histology Tumor Excision and Histological Analysis (CD31 Staining) Treatment->Histology DataAnalysis Quantitative Analysis of Vascular Parameters Imaging->DataAnalysis Histology->DataAnalysis Conclusion Validation of EBC-46's Effect on Tumor Vasculature DataAnalysis->Conclusion

Caption: Experimental workflow for validating EBC-46's vascular effects.

Conclusion

The available preclinical evidence, validated through advanced imaging and histological techniques, strongly supports the potent vascular-disrupting activity of EBC-46. Its rapid onset of action and distinct PKC-mediated mechanism of action differentiate it from other VDAs. Further quantitative imaging studies directly comparing EBC-46 with other agents will be invaluable in fully elucidating its clinical potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such research and accelerate the development of this promising anti-cancer agent.

References

Safety Operating Guide

Navigating the Safe Disposal of ETB067: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the responsible management and disposal of the chemical compound ETB067 are outlined below, ensuring the safety of laboratory personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for handling, segregating, and disposing of this compound waste, aligning with institutional and regulatory standards.

For the safe handling and disposal of chemical waste, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The following procedures are based on general best practices and should be adapted to comply with your specific institutional guidelines.

Chemical and Safety Data Overview

A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe disposal. Key safety information is summarized in the table below.

PropertyValue
Synonyms BT - 67, ETB, Ethyl Tert Butyl Ether
Hazard Classification Flammable Liquid (Category 1), Skin Irritant (Category 2), Eye Irritant (Category 2), Potential for serious eye irritation, May cause respiratory irritation, May cause drowsiness or dizziness.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, and Strong bases.[1][3]
Hazardous Decomposition Products Thermal decomposition may produce toxic fumes of carbon monoxide and carbon dioxide.[1][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a systematic approach from the point of generation to final disposal. The following protocols provide a detailed methodology for handling different forms of this compound waste.

Waste Identification and Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect solid this compound waste in a designated, durable, and leak-proof container with a secure lid.

    • The container must be clearly labeled as "Hazardous Solid Chemical Waste" and must list "this compound" and its components.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[1][3]

  • Liquid Waste:

    • Collect liquid this compound waste in a compatible, chemical-resistant, and leak-proof container with a screw-top cap.

    • The container must be clearly labeled as "Hazardous Liquid Chemical Waste" and list all constituents, including solvents and the approximate concentration of this compound.

    • Store the liquid waste container in secondary containment within a designated SAA to mitigate spills.[3]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[4]

    • Do not mix this compound-contaminated sharps with biohazardous sharps unless explicitly permitted by your institution's EHS guidelines.[4]

Institutional Chemical Waste Program:

The primary and recommended route for the disposal of this compound waste is through your institution's established chemical waste program.

  • Contact EHS: When your waste container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Waste Manifest: Accurately complete all required waste manifest forms provided by your EHS department, detailing the contents of the waste container.

  • Professional Disposal: Your institution's certified waste management vendor will collect the waste for final disposal, which is typically incineration for flammable chemical waste.

A Note on Drain Disposal:

Under no circumstances should this compound be disposed of down the drain. As a flammable and potentially environmentally harmful chemical, it must be managed as hazardous waste.[1][3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow emphasizes the importance of consulting your institution's EHS department for specific guidance.

ETB067_Disposal_Workflow cluster_generation Waste Generation cluster_identification Identification & Segregation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Disposal A This compound Waste Generated B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Labeled, Leak-Proof Solid Waste Container C->F G Labeled, Leak-Proof Liquid Waste Container (in Secondary Containment) D->G H Puncture-Resistant Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Container 3/4 Full? I->J K Contact EHS for Pickup J->K Yes N Continue Accumulation J->N No L Complete Waste Manifest K->L M Professional Disposal (Incineration) L->M

References

Essential Safety and Handling Guide for ETB067 (Ethyl Tert-Butyl Ether)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling ETB067, also known as Ethyl Tert-Butyl Ether (ETBE). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Hazard Summary

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. Inhalation may lead to respiratory irritation or drowsiness. Adherence to proper PPE protocols is critical for safe handling.

Recommended Personal Protective Equipment:

Protection TypeSpecificationDetails
Eye/Face Protection Chemical splash goggles or face shieldMust be worn at all times to prevent contact with eyes.
Skin Protection Chemical-resistant gloves (Butyl rubber, Neoprene, Nitrile)Inspect gloves for integrity before each use.
Protective clothingChemical-resistant apron or coveralls to prevent skin contact.
Safety shoes and bootsShould be chemical-resistant.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesUse in well-ventilated areas. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) is required.

Safe Handling and Storage Protocol

2.1. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[2]

  • Grounding: Take precautionary measures against static discharge by bonding and grounding all equipment.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.

2.2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Accidental Release and Exposure Measures

3.1. Spills:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Shut off all ignition sources.[2] Use sand, earth, or other non-combustible absorbent material to contain the spill. Prevent entry into drains and waterways.[1]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.

3.2. Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.

This compound Handling Workflow

ETB067_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C Proceed to Handling D Ground Equipment C->D E Dispense this compound D->E F Securely Close Container E->F Complete Task G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Label Waste Container I->J Prepare for Disposal K Store Waste Appropriately J->K L Arrange for Professional Disposal K->L

This compound Safe Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.